Calcium perrhenate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;oxido(trioxo)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.8O.2Re/q+2;;;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVHMHMCGDTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[O-][Re](=O)(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO8Re2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584237 | |
| Record name | Calcium bis[oxido(trioxo)rhenium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13768-54-2 | |
| Record name | Calcium bis[oxido(trioxo)rhenium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
**An In-depth Technical Guide to the Crystal Structure Determination of Anhydrous Calcium Perrhenate (Ca(ReO₄)₂) **
Foreword
The precise characterization of crystalline materials is a cornerstone of modern materials science and drug development. The arrangement of atoms within a crystal lattice dictates its physical and chemical properties, influencing everything from catalytic activity to bioavailability. Calcium perrhenate (Ca(ReO₄)₂), a member of the alkaline earth perrhenate family, presents an interesting case study in the application of crystallographic techniques. Understanding its structural nuances is pivotal for its potential applications in various technological fields. This guide provides a comprehensive, in-depth exploration of the methodologies employed in the determination of the crystal structure of anhydrous this compound, tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the process.
Introduction: The Significance of Perrhenate Crystallography
Perrhenates, salts of perrhenic acid (HReO₄), are compounds where rhenium exists in its highest +7 oxidation state.[1] The perrhenate anion (ReO₄⁻) is tetrahedral, analogous to the perchlorate and permanganate ions.[1] The study of alkaline earth perrhenates is crucial for understanding the periodic trends in their crystal chemistry and for the development of new materials. The crystal structure of anhydrous this compound, Ca(ReO₄)₂, is of particular interest as it contributes to a broader understanding of frameworks constructed from CaOₙ and ReO₄ polyhedra.[2]
This guide will elucidate the synthesis of high-quality single crystals of Ca(ReO₄)₂ and the subsequent determination of its crystal structure using single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind the experimental choices and present the validated structural data.
Synthesis of Anhydrous this compound Single Crystals
The foundation of successful crystal structure determination lies in the synthesis of high-quality single crystals. For anhydrous this compound, a solid-state synthesis approach has proven effective.[2]
Experimental Protocol: Solid-State Synthesis of Ca(ReO₄)₂
Objective: To synthesize single crystals of anhydrous this compound suitable for SC-XRD analysis.
Reagents:
-
Calcium oxide (CaO)
-
Rhenium(VII) oxide (Re₂O₇)
Procedure:
-
Stoichiometric Mixture Preparation: A stoichiometric mixture of CaO and Re₂O₇ is prepared in a 1:1 molar ratio.
-
Grinding: The reactants are thoroughly ground together in an agate mortar to ensure homogeneity.
-
Encapsulation: The ground mixture is placed in a fused silica ampoule.
-
Evacuation and Sealing: The ampoule is evacuated to a residual pressure of approximately 10⁻³ torr and sealed. This step is crucial to prevent the highly hygroscopic Re₂O₇ from absorbing atmospheric moisture.
-
Heating Profile: The sealed ampoule is placed in a programmable furnace and subjected to the following heating regimen:
-
Ramp up to 900°C over 12 hours.
-
Hold at 900°C for 48 hours.
-
Slowly cool to 500°C at a rate of 5°C/hour.
-
Cool from 500°C to room temperature at a rate of 10°C/hour.
-
-
Crystal Isolation: After cooling, the ampoule is opened, and the resulting crystalline product is carefully inspected. Colorless, single crystals of Ca(ReO₄)₂ suitable for SC-XRD can be mechanically isolated from the product mixture.
Causality of Experimental Choices:
-
Solid-State Reaction: This method is chosen to avoid the incorporation of water into the crystal lattice, ensuring the formation of the anhydrous phase.
-
Fused Silica Ampoule: The use of a sealed, evacuated ampoule prevents the hydration of the reactants and potential side reactions with atmospheric components at high temperatures.
-
Slow Cooling: The slow cooling rate is critical for promoting the growth of larger, well-defined single crystals by allowing sufficient time for the atoms to arrange themselves into a highly ordered lattice.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.
Diagram: Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure of Ca(ReO₄)₂.
Experimental Protocol: SC-XRD Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal of Ca(ReO₄)₂ is selected under a polarizing microscope based on its morphology and lack of visible defects. The crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is typically collected at a controlled temperature (e.g., 296 K) over a range of crystal orientations.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects. An empirical absorption correction is also applied.
-
Structure Solution: The crystal system and space group are determined from the symmetry of the diffraction pattern. For Ca(ReO₄)₂, the structure is solved using direct methods.[2]
-
Structure Refinement: The initial atomic positions are refined using full-matrix least-squares on F². All atoms are refined anisotropically. The final model is validated by examining the residual electron density and the goodness-of-fit parameters.
Crystal Structure of Anhydrous this compound
The crystal structure of anhydrous Ca(ReO₄)₂ has been successfully determined and is found to be a complete structural analog of strontium perrhenate (Sr(ReO₄)₂).[2] The structure consists of a framework of vertex-sharing CaO₈ and ReO₄ polyhedra.[2]
Crystallographic Data for Ca(ReO₄)₂
The following table summarizes the key crystallographic data and refinement parameters for anhydrous this compound.[2]
| Parameter | Value |
| Chemical Formula | Ca(ReO₄)₂ |
| Formula Weight | 540.48 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.938(1) |
| b (Å) | 9.971(1) |
| c (Å) | 9.998(1) |
| V (ų) | 990.5(2) |
| Z | 8 |
| Calculated Density (g/cm³) | 7.247 |
| Absorption Coefficient (mm⁻¹) | 58.75 |
| F(000) | 1840 |
| Crystal Size (mm³) | 0.04 x 0.05 x 0.05 |
| θ range for data collection (°) | 3.5 to 35.0 |
| Reflections collected | 9108 |
| Independent reflections | 2184 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.056 |
| R indices (all data) | R₁ = 0.034, wR₂ = 0.058 |
Structural Details
The crystal structure of Ca(ReO₄)₂ contains one crystallographically independent calcium atom, two rhenium atoms, and eight oxygen atoms.[2]
-
Calcium Coordination: The Ca²⁺ ion is coordinated by eight oxygen atoms from neighboring perrhenate tetrahedra, forming a CaO₈ polyhedron.[2]
-
Rhenium Coordination: The two independent rhenium atoms are each tetrahedrally coordinated by four oxygen atoms, forming ReO₄ tetrahedra.[2]
-
Framework: The CaO₈ and ReO₄ polyhedra share vertices to form a three-dimensional framework.[2]
Conclusion
The crystal structure of anhydrous this compound, Ca(ReO₄)₂, has been unambiguously determined through single-crystal X-ray diffraction. The synthesis of high-quality single crystals via a solid-state route was a critical prerequisite for this analysis. The orthorhombic structure, belonging to the space group Pbca, is isostructural with Sr(ReO₄)₂.[2] This detailed structural knowledge provides a fundamental basis for understanding the properties of this compound and for the rational design of new materials within the broader family of alkaline earth perrhenates. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of inorganic crystalline materials.
References
-
Siidra, O. I., et al. (2023). New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. ResearchGate. [Link]
-
Wikipedia. (2023). Perrhenate. Wikipedia. [Link]
Sources
Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Calcium Perrhenate in Organic Solvents
Introduction: The Significance of Calcium Perrhenate in Organic Media
This compound, an inorganic salt composed of a calcium cation (Ca²⁺) and two perrhenate anions (ReO₄⁻), holds potential in various applications. The perrhenate ion is of interest due to the unique properties of rhenium, including its high melting point and catalytic activity. The dissolution of this compound in organic solvents is a critical parameter for its application in homogeneous catalysis, as a precursor for the synthesis of organometallic rhenium complexes, and in the formulation of specialty materials where a non-aqueous environment is required. For instance, in pharmaceutical development, understanding the solubility in organic solvents is crucial for drug formulation and delivery systems.
One source suggests that this compound is highly insoluble in water, which is an unusual characteristic for a perrhenate salt and may warrant further investigation.[1] This potential low aqueous solubility further underscores the importance of exploring its behavior in organic solvents for various applications.
Theoretical Framework: Principles Governing Solubility in Organic Solvents
The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate balance of intermolecular forces. The overarching principle of "like dissolves like" provides a preliminary guide; however, a more nuanced understanding requires consideration of the following factors:
-
Lattice Energy: This is the energy required to break apart the ionic lattice of solid this compound into its constituent gaseous ions (Ca²⁺ and 2ReO₄⁻). A higher lattice energy generally corresponds to lower solubility.
-
Solvation Energy: This is the energy released when the gaseous ions are solvated by the organic solvent molecules. Stronger ion-solvent interactions lead to a higher solvation energy and, consequently, greater solubility.
-
Solvent Polarity: Organic solvents can be broadly classified as polar or non-polar.
-
Polar Protic Solvents (e.g., alcohols): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally more effective at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They are effective at solvating cations through ion-dipole interactions but are less effective at solvating anions.
-
Non-polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and weak intermolecular forces. They are generally poor solvents for ionic compounds.
-
-
Steric Hindrance: The size and shape of the solvent molecules can influence their ability to effectively surround and stabilize the ions.
Based on these principles, it is anticipated that this compound will exhibit limited solubility in non-polar organic solvents. Its solubility is expected to be more significant in polar aprotic and polar protic solvents that can effectively solvate the Ca²⁺ and ReO₄⁻ ions.
Predictive Analysis of Solubility in Common Organic Solvent Classes
While specific quantitative data is scarce, a qualitative prediction of solubility can be made based on the chemical properties of the solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility of Ca(ReO₄)₂ | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Potentially low to moderate | The hydroxyl group can interact with the ions, but the non-polar hydrocarbon chain may limit overall solubility. Some sources indicate insolubility of similar calcium salts in alcohol.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone | Potentially moderate | The polar carbonyl group can solvate the calcium cation. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely very low | Ethers are generally less polar than ketones and alcohols, offering weaker ion-solvent interactions.[2] |
| Esters | Ethyl Acetate | Likely low | Esters are moderately polar but may not be as effective as ketones in solvating the ions. |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely very low | While polar, their ability to solvate ions is limited. Some sources indicate insolubility of similar calcium salts in chloroform.[2] |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potentially the highest among organic solvents | These solvents have high dielectric constants and are effective at solvating cations. |
It is important to note that while tetrabutylammonium perrhenate is known to be soluble in organic solvents, this is due to the large, lipophilic organic cation which significantly reduces the lattice energy and enhances interaction with organic media.[3] This is not directly transferable to the solubility of this compound.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive data, a robust and validated experimental protocol is essential for any researcher investigating the solubility of this compound. The following step-by-step methodology outlines a reliable approach based on the isothermal equilibrium method.
Materials and Equipment
-
High-purity this compound (Ca(ReO₄)₂)
-
Analytical grade organic solvents
-
Temperature-controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium or rhenium analysis.
-
Alternatively, a validated UV-Vis spectrophotometric method for the perrhenate anion can be developed.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Determining the Solubility of this compound.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the container.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the optimal equilibration time (e.g., 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid phase.
-
Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any suspended microcrystals.
-
Accurately dilute the filtered, saturated solution with the pure solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of known calcium or rhenium concentrations in the same organic solvent.
-
Analyze the calibration standards and the diluted sample solution using ICP-OES or AAS.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of calcium or rhenium in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Key Factors Influencing Solubility: A Deeper Dive
The following diagram illustrates the key factors that influence the solubility of this compound in organic solvents.
Caption: Factors Influencing this compound Solubility.
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a critical yet underexplored area. While a comprehensive database of quantitative solubility data is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to systematically investigate this property. By understanding the interplay of solute and solvent characteristics, and by employing a validated experimental protocol, scientists and developers can generate the reliable data needed to unlock the full potential of this compound in non-aqueous applications. Future research should focus on the systematic determination of the solubility of this compound in a range of well-characterized organic solvents and at various temperatures to build a comprehensive and publicly accessible database.
References
-
Description and Solubility - C. (n.d.). Retrieved January 24, 2026, from [Link]
-
American Elements. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, December 1). Perrhenate. In Wikipedia. Retrieved January 24, 2026, from [Link]
Sources
crystal structure of calcium perrhenate dihydrate
An In-Depth Technical Guide on the Crystal Structure of Calcium Perrhenate Dihydrate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the structural chemistry of this compound compounds, with a primary focus on the dihydrated form, Ca(ReO₄)₂·2H₂O. A comprehensive review of the current scientific literature reveals that a definitive single- has not yet been reported. This guide, therefore, provides a detailed examination of the most relevant and structurally characterized analogous compounds: anhydrous this compound (Ca(ReO₄)₂) and the recently synthesized hydrated quaternary perrhenate, K₂Ca₃(ReO₄)₈·4H₂O. By analyzing these structures, we can infer key structural features and bonding characteristics that are likely to be present in the dihydrate. Furthermore, this document outlines the established methodologies for the synthesis and characterization of such hydrated inorganic salts, providing a foundational framework for future research aimed at elucidating the precise crystal structure of Ca(ReO₄)₂·2H₂O.
Introduction: The Quest for the Crystal Structure of this compound Dihydrate
Perrhenate compounds are of significant interest in various fields, including catalysis, nuclear medicine, and materials science. The calcium salt, in its hydrated form, is particularly relevant in aqueous systems and for potential applications where controlled solubility and reactivity are crucial. The crystal structure of a compound is the fundamental blueprint that dictates its physical and chemical properties. Therefore, a detailed understanding of the atomic arrangement in this compound dihydrate is essential for its rational application and for the development of new materials.
Despite the importance of this compound, a search of the current scientific literature, including recent publications up to 2025, indicates that the single-crystal X-ray structure of Ca(ReO₄)₂·2H₂O has not been determined. A recent study on new calcium perrhenates identified K₂Ca₃(ReO₄)₈·4H₂O as the first hydrated binary perrhenate to have its crystal structure elucidated, highlighting the novelty and challenge in crystallizing and characterizing such compounds[1].
This guide will, therefore, proceed by providing a thorough analysis of the known crystal structures of anhydrous this compound and the aforementioned hydrated potassium this compound. This comparative approach will allow us to build a robust hypothesis for the probable structural features of the dihydrate.
Synthesis of this compound Hydrates
The synthesis of hydrated metal salts typically involves the reaction of a soluble salt of the cation with a soluble salt of the anion in an aqueous solution, followed by crystallization. For this compound dihydrate, a common route would be the neutralization of perrhenic acid with a calcium base or the metathesis reaction between a soluble calcium salt and a soluble perrhenate salt.
Experimental Protocol: Aqueous Synthesis of this compound
A plausible synthetic route for obtaining crystals of this compound hydrate is as follows:
-
Reactant Preparation: Prepare aqueous solutions of calcium chloride (CaCl₂) and a soluble perrhenate salt, such as potassium perrhenate (KReO₄) or ammonium perrhenate (NH₄ReO₄).
-
Metathesis Reaction: Slowly add the perrhenate solution to the calcium chloride solution with constant stirring. The formation of a precipitate may be observed, depending on the concentrations.
-
Causality: The driving force for this reaction is the potential for the formation of a less soluble this compound salt.
-
-
Crystallization: The resulting solution is then subjected to slow evaporation at a constant temperature (e.g., room temperature or slightly elevated) to encourage the growth of single crystals.
-
Self-Validation: The formation of well-defined crystals is an indicator of a successful synthesis. The identity and purity of the crystals must be confirmed by analytical techniques.
-
This general approach is adaptable, and variations in reactant concentrations, pH, and crystallization conditions can be explored to obtain crystals of suitable quality for single-crystal X-ray diffraction. Similar aqueous solution methods have been successful in preparing single crystals of other perrhenate compounds[2].
Structural Analysis of Anhydrous this compound, Ca(ReO₄)₂
The crystal structure of anhydrous this compound provides a crucial baseline for understanding the coordination environment of the calcium and perrhenate ions in the absence of water molecules.
Recent research has shown that anhydrous Ca(ReO₄)₂ can be synthesized, and its crystal structure has been determined[1][3]. It is a complete structural analog of Sr(ReO₄)₂[1]. The structure consists of a framework of vertex-sharing CaO₈ and ReO₄ polyhedra[1][3].
Crystallographic Data for Ca(ReO₄)₂
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.983(2) |
| b (Å) | 9.994(2) |
| c (Å) | 10.005(2) |
| α, β, γ (°) | 90 |
| Z | 4 |
Data sourced from a 2025 publication on new calcium perrhenates.[1]
Coordination Environment
In the anhydrous structure, the calcium ion is coordinated by eight oxygen atoms from eight different perrhenate tetrahedra, forming a distorted square antiprism. The perrhenate ion (ReO₄⁻) maintains its characteristic tetrahedral geometry.
Visualization of the Anhydrous Structure
Figure 1: A simplified 2D representation of the eight-coordinate calcium environment in anhydrous Ca(ReO₄)₂, showing coordination to eight surrounding perrhenate tetrahedra.
The Role of Water: Insights from K₂Ca₃(ReO₄)₈·4H₂O
The recently characterized structure of K₂Ca₃(ReO₄)₈·4H₂O offers invaluable insights into how water molecules might be incorporated into a this compound lattice[1]. This compound is described as a framework of vertex-sharing CaO₈ and ReO₄ polyhedra, similar to the anhydrous form, but with the inclusion of water molecules and potassium ions[1].
Key Structural Features of K₂Ca₃(ReO₄)₈·4H₂O
-
Hydrated Framework: The presence of water molecules within the crystal lattice demonstrates that hydration is possible for this compound compounds.
-
Coordination of Water: In hydrated salts, water molecules can either be directly coordinated to the metal cation or exist as lattice water, held in place by hydrogen bonds. The specific roles of the four water molecules in K₂Ca₃(ReO₄)₈·4H₂O would be detailed in its full crystallographic description.
-
Impact on Structure: The incorporation of water molecules and additional cations (K⁺) leads to a different crystal system and space group compared to the anhydrous form, illustrating the significant structural influence of hydration.
Characterization of this compound Dihydrate
In the absence of a single-crystal structure, a combination of analytical techniques can be employed to characterize Ca(ReO₄)₂·2H₂O and provide structural information.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful tool for identifying crystalline phases and determining lattice parameters. For a newly synthesized sample of this compound dihydrate, XRPD would be the primary method for confirming its phase purity and for comparison with any known patterns of anhydrous or other hydrated forms.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for understanding the thermal stability and dehydration process of hydrated salts.
-
TGA: A TGA experiment on Ca(ReO₄)₂·2H₂O would show a weight loss corresponding to the two water molecules upon heating. The temperature at which this dehydration occurs provides information about the strength of the water binding. The thermal decomposition of hydrated calcium salts often occurs in distinct steps[4][5][6].
-
DSC: DSC would reveal the endothermic or exothermic nature of the dehydration and any subsequent phase transitions. For example, the dehydration of CaSO₄·2H₂O shows two endothermic effects corresponding to the sequential loss of water molecules[5].
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecules in a crystal, providing information about the functional groups present and their local environment[7][8][9][10].
-
Perrhenate Modes: The perrhenate ion (ReO₄⁻) has characteristic vibrational modes. The stretching modes are typically observed in the 890-970 cm⁻¹ region in Raman spectra[11].
-
Water Modes: The presence of water molecules will give rise to characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. The positions and shapes of these bands can indicate whether the water is coordinated to the calcium ion or involved in hydrogen bonding.
Workflow for Characterization
Figure 2: A logical workflow for the synthesis and characterization of this compound dihydrate to elucidate its structural properties.
Conclusion and Future Outlook
While the definitive remains to be elucidated, a wealth of information can be gleaned from its anhydrous counterpart and the recently discovered hydrated quaternary perrhenate, K₂Ca₃(ReO₄)₈·4H₂O. The analysis of these related structures suggests that Ca(ReO₄)₂·2H₂O will likely feature a calcium ion in a high coordination state, with the two water molecules either directly coordinating to the calcium or participating in a hydrogen-bonding network within the crystal lattice.
The synthesis of high-quality single crystals of Ca(ReO₄)₂·2H₂O is the critical next step for a complete structural determination via single-crystal X-ray diffraction. The experimental protocols and characterization workflows outlined in this guide provide a solid foundation for researchers to pursue this goal. A definitive understanding of this structure will undoubtedly facilitate the development of new applications for this and related perrhenate materials.
References
-
New calcium perrhenates: synthesis and crystal structures of Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O. (2025). ResearchGate. [Link]
-
Thermal decomposition of calcium perchlorate/iron-mineral mixtures. NASA Technical Reports Server. [Link]
-
Simulated vibrational spectra of ammonium perrhenate: IR spectrum... ResearchGate. [Link]
-
Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. PMC. [Link]
- Synthetic reaction of calcium dobesilate hydrate.
-
Vibrational spectroscopy of gas-phase neutral and cationic phenanthrene in their electronic groundstates. PubMed. [Link]
-
Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO₄) and secondary calcium orthophosphate dihydrate (CaHPO₄.2H₂O). ResearchGate. [Link]
- Method of making high purity calcium hydrogen phosphate dihydrate.
-
Vibrational Spectroscopy of Perovskite Ferroelectrics. MDPI. [Link]
-
TRANSITION AND DECOMPOSITION TEMPERATURES OF CEMENT PHASES – A COLLECTION OF THERMAL ANALYSIS DATA. White Rose Research Online. [Link]
-
A theoretical approach to the vibrational analysis of the nitroenamine system. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Crystal structure of calcium perchlorate anhydrate, Ca(ClO₄)₂, from laboratory powder X-ray diffraction data. NIH. [Link]
-
Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Production of calcium oxalate monohydrate, dihydrate or trihydrate. A comparative study. Springer. [Link]
-
Two-dimensional electronic–vibrational spectroscopy. eScholarship.org. [Link]
-
Synthesis and Characterization of A₃[ReO₄][ReO₃N] and A. Chemistry Europe. [Link]
-
Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite. CoLab. [Link]
-
Crystal Structure of Monohydrocalcite (Calcium Carbonate Monohydrate)- CaCO₃·H₂O or CaHCO₃(OH). DTIC. [Link]
-
ChemInform Abstract: Determination of Crystal Structure of Co(ReO₄)₂×4H₂O and Refinement of Crystal Structure of Mg(ReO₄)₂×4H₂O. ResearchGate. [Link]
-
(PDF) Crystal Structure of Calcium Di-(4-Chlorophenylsulphonylacetate) Hydrate. ResearchGate. [Link]
-
Crystallographic data for CaNa[ReO₄]₃. ResearchGate. [Link]
-
General projection of the crystal structure of Ca(ReO₄)₂. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectroscopy of gas-phase neutral and cationic phenanthrene in their electronic groundstates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A theoretical approach to the vibrational analysis of the nitroenamine system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
Section 1: Core Physicochemical Properties and Structural Identity
An In-Depth Technical Guide to Calcium Perrhenate: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This compound is an inorganic salt that combines the alkaline earth metal calcium with the perrhenate anion, which features rhenium in its highest +7 oxidation state. Its primary significance in advanced research, particularly in fields related to nuclear medicine, stems from the chemical similarities between the perrhenate (ReO₄⁻) and pertechnetate (TcO₄⁻) anions. This allows this compound to serve as an excellent, non-radioactive surrogate for studying technetium-based compounds.[1]
The compound is typically a white, crystalline powder.[2] It is characterized as being highly insoluble in water and will convert to its oxide form upon heating.[3]
Quantitative Data Summary
A consolidated summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Formula | Ca(ReO₄)₂ | [2][3] |
| Molecular Weight | 540.49 g/mol | [2][3][4] |
| IUPAC Name | calcium;oxido(trioxo)rhenium | [3][4] |
| CAS Number | 13768-54-2 | [2][4] |
| Appearance | White crystalline powder/solid | [2][3] |
| Crystal Structure | Framework of vertex-sharing CaO₈ and ReO₄ polyhedra | [5] |
| Solubility | Highly insoluble in water | [3] |
| Synonyms | Calcium Rhenium Oxide, Calcium bis[oxido(trioxo)rhenium] | [2][3] |
Section 2: Synthesis of this compound: A Methodological Approach
The synthesis of high-purity this compound is crucial for its use in research, where contaminants could interfere with experimental results. While various methods exist, a common and reliable approach involves the neutralization of perrhenic acid with a suitable calcium salt, followed by precipitation.
The foundational chemistry for producing perrhenate salts often begins with the oxidation of rhenium metal or its oxides using nitric acid to form perrhenic acid (HReO₄).[6] This acid can then be carefully neutralized.
Experimental Protocol: Laboratory-Scale Synthesis via Neutralization
This protocol outlines a self-validating process designed to yield high-purity, anhydrous Ca(ReO₄)₂. The causality behind each step is explained to provide a deeper understanding.
-
Preparation of Perrhenic Acid (HReO₄):
-
Step 1.1: In a fume hood, carefully add 10 g of rhenium (Re) powder to 100 mL of 30-40% nitric acid (HNO₃) in a 250 mL Erlenmeyer flask.
-
Causality: Nitric acid is a strong oxidizing agent that converts the rhenium metal (oxidation state 0) to perrhenic acid, where rhenium is in the +7 oxidation state. The reaction can be vigorous and produces toxic nitrogen oxides, necessitating a well-ventilated area.
-
-
Neutralization and Precipitation:
-
Step 2.1: Slowly add a stoichiometric amount of high-purity calcium carbonate (CaCO₃) powder to the perrhenic acid solution while stirring continuously.
-
Causality: Calcium carbonate is used as the calcium source. It reacts with the acid in a neutralization reaction to form this compound, water, and carbon dioxide gas. Adding it slowly prevents excessive foaming from the CO₂ evolution. The reaction is: 2 HReO₄(aq) + CaCO₃(s) → Ca(ReO₄)₂(aq) + H₂O(l) + CO₂(g).
-
-
Isolation and Purification:
-
Step 3.1: Gently heat the resulting solution to approximately 80-90°C to drive the reaction to completion and reduce the solubility of the product.
-
Step 3.2: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of this compound.
-
Step 3.3: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Step 3.4: Wash the precipitate with three portions of ice-cold deionized water to remove any soluble impurities, followed by a final wash with acetone to facilitate drying.
-
Causality: The washing steps are critical for purity. Cold water minimizes product loss due to dissolution, while acetone, being highly volatile, helps to remove water and speeds up the drying process.
-
-
Drying:
-
Step 4.1: Dry the purified this compound in a vacuum oven at 110-120°C for at least 4 hours to remove any residual water and obtain the anhydrous form.
-
Causality: Using a vacuum oven allows for drying at a lower temperature than would be required at atmospheric pressure, preventing any potential decomposition of the product.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 3: Analytical Characterization for Quality Assurance
To ensure the synthesized material meets the required standards for research, a multi-step analytical validation is necessary.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystalline phase and purity of the final product. The resulting diffraction pattern should match known patterns for anhydrous Ca(ReO₄)₂.
-
Inductively Coupled Plasma (ICP) Analysis: ICP-OES or ICP-MS is used to determine the elemental composition. This analysis validates the stoichiometric ratio of calcium to rhenium, confirming the chemical formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the perrhenate (ReO₄⁻) anion, providing further confirmation of the compound's identity.
Protocol: Sample Preparation for ICP-OES/MS Analysis
Accurate elemental analysis is contingent on proper sample digestion.
-
Step 1: Accurately weigh approximately 50 mg of the dried Ca(ReO₄)₂ powder into a clean Teflon digestion vessel.
-
Step 2: Add 5 mL of trace-metal grade aqua regia (a 3:1 mixture of hydrochloric acid and nitric acid) to the vessel in a fume hood.
-
Step 3: Securely cap the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes.
-
Causality: Microwave-assisted acid digestion provides the energy required to break down the sample matrix completely, ensuring all elements are solubilized for accurate analysis.
-
-
Step 4: After cooling, carefully uncap the vessel and quantitatively transfer the clear solution to a 50 mL volumetric flask.
-
Step 5: Dilute to the mark with 18 MΩ·cm deionized water and mix thoroughly. The sample is now ready for analysis by ICP-OES or ICP-MS.
Section 4: Field Insight: this compound in Radiopharmaceutical Development
While this compound does not have direct therapeutic applications, its value to drug development professionals, especially in oncology and medical imaging, is immense. Its role is that of a stable chemical analog for radioactive technetium.
The Surrogate Principle: The perrhenate ion (ReO₄⁻) is nearly identical in size, shape (tetrahedral), and charge to the pertechnetate ion (⁹⁹ᵐTcO₄⁻).[1][6] The technetium-99m (⁹⁹ᵐTc) isotope is the most widely used radionuclide in diagnostic nuclear medicine. Developing new ⁹⁹ᵐTc-based imaging agents requires extensive chemical experimentation to create stable complexes that can be targeted to specific tissues or tumors.
The Advantage: Handling radioactive materials is expensive, highly regulated, and requires specialized facilities. By using Ca(ReO₄)₂, researchers can:
-
Develop and optimize complexation and chelation chemistry.
-
Study the stability and kinetics of novel drug formulations.
-
Perform structural analysis (e.g., X-ray crystallography) on the final compound.
-
Screen libraries of potential ligands.
This entire discovery and optimization phase can be conducted in a standard chemistry laboratory. Once a promising formulation is developed using rhenium, the knowledge is directly transferable to the synthesis of the final ⁹⁹ᵐTc analog for preclinical and clinical testing. This dramatically accelerates the research timeline and reduces costs.
Diagram: Surrogate Role in Radiopharmaceutical Workflow
Caption: Use of Ca(ReO₄)₂ as a stable surrogate in drug discovery.
Section 5: Safety, Handling, and Storage
As a strong oxidizing agent, this compound must be handled with care. Adherence to safety protocols is non-negotiable for ensuring a self-validating and safe experimental environment.
-
Hazard Identification:
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and nitrile gloves when handling the compound.
-
Handling: Handle only inside a chemical fume hood to avoid inhalation of the powder.[7] Avoid generating dust.[8][9] Keep away from heat and all sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The storage area should be separate from combustible materials, reducing agents, and strong acids.
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust creation. Place it in a designated, labeled waste container. Do not mix with other waste.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for oxidizing inorganic compounds.
Conclusion
This compound is more than a simple inorganic salt; it is a vital tool for innovation in materials science and medicine. Its primary value lies in its role as a high-fidelity, non-radioactive surrogate for technetium, enabling researchers to push the boundaries of radiopharmaceutical design with greater safety, efficiency, and speed. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount to leveraging its full potential in the laboratory.
References
-
AMERICAN ELEMENTS®. This compound. [Link]
-
PubChem. This compound | CaO8Re2 | CID 16217077. National Institutes of Health. [Link]
-
Ereztech. This compound | Calcium Rhenium Oxide | CaO8Re2. [Link]
-
Wikipedia. Perrhenate. [Link]
-
ResearchGate. New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. [Link]
-
OSTI.gov. Efficient Capture of Perrhenate and Pertechnetate by a Mesoporous Zr Metal–Organic Framework and Examination of Anion Binding. [Link]
-
Carl ROTH. Safety Data Sheet: Calcium. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. This compound | Calcium Rhenium Oxide | CaO8Re2 - Ereztech [ereztech.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | CaO8Re2 | CID 16217077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perrhenate - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Hazards and Safety of Calcium Perrhenate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium perrhenate, Ca(ReO₄)₂, is an inorganic salt that, like other perrhenates, is finding utility in specialized research and chemical synthesis. The perrhenate anion (ReO₄⁻) is characterized by rhenium in its highest +7 oxidation state, which dictates much of its chemical behavior.[1] While the systemic toxicity of the perrhenate ion is considered low, the compound as a whole presents significant hazards primarily due to its strong oxidizing nature and irritant properties.[2][3]
This guide provides a comprehensive, technically-grounded overview of the hazards associated with this compound. It is designed to empower laboratory professionals with the knowledge to implement safe handling protocols, mitigate risks, and respond effectively to emergencies. The causality behind each safety recommendation is explained to foster a deeper understanding of the material's risks, moving beyond rote compliance to a culture of intrinsic safety.
Hazard Identification and GHS Classification
The primary and most immediate risks associated with this compound are its ability to intensify fires and cause significant irritation to the skin, eyes, and respiratory system.[2][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a dangerous substance.[2]
Table 1: GHS Classification for this compound [2][4]
| Classification | Hazard Class | Category | Hazard Statement |
| Physical Hazard | Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |
| Health Hazard | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The signal word for this compound is "Danger" .[2][5]
Caption: GHS Hazard classification overview for this compound.
Physicochemical and Toxicological Profile
Understanding the physical properties of a substance is foundational to its safe handling. The toxicological effects are a direct consequence of these properties and its chemical reactivity.
Physicochemical Data
This compound is typically supplied as a white crystalline powder.[4][5] Key physical and chemical identifiers are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | Ca(ReO₄)₂ | [4] |
| Molecular Weight | 540.49 g/mol | [2][5] |
| Appearance | White powder/solid | [4][5] |
| Water Solubility | Perrhenate salts are typically water-soluble. However, one supplier reports it as "highly insoluble".[1][5] Users should assume it may have some solubility and handle it near water with care. | |
| Stability | Stable under standard conditions. Converts to oxide upon heating (calcination).[3][5] | |
| UN Number | 1479 | [4][5] |
| Transport Class | 5.1 (Oxidizing Solid) | [4][5] |
Toxicological Information
The health hazards of this compound stem from its irritant and oxidizing properties rather than high systemic toxicity.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is less common but possible through poor hygiene practices.[6]
-
Inhalation: Inhaling dust may cause irritation to the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[2][6]
-
Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[2]
-
Eye Contact: Causes serious eye irritation. Direct contact with the powder can lead to redness, pain, and potential damage to eye tissue if not promptly and thoroughly rinsed.[2]
-
Ingestion: While specific data is lacking, ingestion is expected to cause irritation to the gastrointestinal tract.[6] Given its classification, it should be considered harmful if swallowed.
Exposure Control and Personal Protection
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for preventing exposure.
Engineering Controls
The primary engineering control is to minimize the generation and dispersal of dust.
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transferring powder, a certified chemical fume hood is required.[7]
-
Containment: For larger-scale operations, use of glove boxes or other enclosed systems should be considered.[6]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical hazard.
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Protective Clothing: A standard lab coat is required. For larger quantities, a chemical-resistant apron may be necessary. All clothing should be buttoned, and footwear must be closed-toe.[8]
-
-
Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits or during emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used. Respirator use must be part of a formal institutional program that includes training and fit-testing.[9]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is non-negotiable. The primary causality for these rules is the need to prevent contact between the oxidizer and any potential fuel source (i.e., incompatible materials).
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are accessible and unobstructed. Confirm all necessary PPE is available and in good condition.
-
Dispensing: Handle the solid in a chemical fume hood to contain dust. Use spark-proof tools. Avoid scooping or pouring methods that create airborne dust; gentle rolling or tapping of the container is preferable.
-
Cleaning: After dispensing, decontaminate the work surface. Carefully wipe down the exterior of the chemical container before returning it to storage.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory area.[7]
Storage and Incompatibility
Improper storage is a leading cause of laboratory incidents involving oxidizing agents. Segregation is the guiding principle.
-
Conditions: Store in a cool, dry, well-ventilated area.[7] Keep containers tightly closed to prevent moisture absorption and contamination.[10]
-
Segregation: Store this compound away from all incompatible materials. It must not be stored with:
-
Cabinetry: Store in a cabinet designated for oxidizing solids. Do not store on wooden shelves.
Caption: Chemical storage incompatibility diagram for this compound.
Emergency and First-Aid Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
Accidental Release Measures
For a small, dry spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, gently sweep up the spilled material, avoiding dust generation.[3]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Do not add water or any other chemical to the spilled solid.
-
Keep all combustible materials away from the spill area.[13]
Fire-Fighting Measures
-
This compound is not flammable but will intensify any fire, as it provides oxygen.[9]
-
Action: In case of a fire involving this compound, use a water spray to cool surrounding containers and extinguish the primary fire.[9] Do not use dry chemical, CO₂, or foam extinguishers, as the oxidizer supplies its own oxygen, rendering these agents less effective on the oxidizer itself.[9]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
First-Aid Protocols
Immediate action is critical.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the person to fresh air.[14]2. If breathing is difficult, trained personnel should administer oxygen.[14]3. Seek immediate medical attention.[6] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[15]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[16]3. Seek medical attention if irritation persists.[6] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][16]2. Remove contact lenses if present and easy to do. Continue rinsing.[16]3. Seek immediate medical attention.[16] |
| Ingestion | 1. Do NOT induce vomiting.[13]2. Rinse mouth thoroughly with water.[7]3. Call a poison control center or physician immediately for guidance.[13][17] |
References
-
American Elements. This compound Safety Data Sheet. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Calcium. [Link]
-
National Center for Biotechnology Information, PubChem. This compound. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Calcium. [Link]
-
ESPI Metals. Safety Data Sheet: Calcium. [Link]
-
New Jersey Department of Health. Hazard Summary: Calcium Perchlorate. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Calcium. [Link]
-
Ereztech. This compound. [Link]
-
New Jersey Department of Health. Hazard Summary: Calcium Resinate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Perchlorates. [Link]
-
Centers for Disease Control and Prevention (CDC). What to Do in a Chemical Emergency. [Link]
-
Loveland Products, Inc. Safety Data Sheet: Calcium Nitrate Fertigation Grade. [Link]
-
Horticentre. Material Safety Data Sheet: Calcium Salt. [Link]
-
UCLA Environment, Health & Safety. Chemical Storage & Handling. [Link]
-
ResearchGate. New calcium perrhenates: synthesis and crystal structures. [Link]
-
Calgonate®. HF Safety Information. [Link]
-
Wikipedia. Perrhenate. [Link]
-
Rhenium Alloys, Inc. Safety Data Sheet: Ammonium Perrhenate. [Link]
Sources
- 1. Perrhenate - Wikipedia [en.wikipedia.org]
- 2. This compound | CaO8Re2 | CID 16217077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rhenium.com [rhenium.com]
- 4. This compound | Calcium Rhenium Oxide | CaO8Re2 - Ereztech [ereztech.com]
- 5. americanelements.com [americanelements.com]
- 6. Calcium - ESPI Metals [espimetals.com]
- 7. horticentre.co.nz [horticentre.co.nz]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Chemical Storage & Handling | Environment, Health & Safety [ehs.ucla.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. calgonate.com [calgonate.com]
- 15. nj.gov [nj.gov]
- 16. vaniperen.com [vaniperen.com]
- 17. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
A Technical Guide to the Structural Similarities of Alkaline Earth Perrhenates
Introduction
The alkaline earth perrhenates, a series of inorganic compounds with the general formula M(ReO₄)₂, where M represents an alkaline earth metal (Mg, Ca, Sr, Ba), are of significant interest to researchers in materials science and coordination chemistry. Their structural characteristics, influenced by the interplay between the large, tetrahedral perrhenate anion (ReO₄⁻) and the systematically varying size of the alkaline earth cation, provide a compelling case study in crystal engineering and the predictable modification of solid-state structures. This in-depth technical guide explores the core similarities in the crystal structures of these compounds, offering insights into their synthesis, structural characterization, and the fundamental principles governing their formation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structure-property relationships in this class of materials.
I. The Architectural Landscape: Unveiling the Crystal Structures
The crystal structures of the alkaline earth perrhenates are fundamentally dictated by the size of the alkaline earth cation. As one descends the group from magnesium to barium, the increasing ionic radius of the M²⁺ cation necessitates changes in its coordination environment, which in turn influences the overall crystal packing. The perrhenate anion, with its tetrahedral geometry, acts as a versatile building block, accommodating these changes through various coordination modes.
A Comparative Analysis of Anhydrous Structures
Recent crystallographic studies have elucidated the structures of anhydrous calcium and strontium perrhenates, providing a clear picture of the structural trends within this family.
Anhydrous calcium perrhenate, Ca(ReO₄)₂, serves as a foundational example. Its structure is characterized by a framework of corner-sharing CaO₈ and ReO₄ polyhedra.[1] In this arrangement, the calcium cation is coordinated to eight oxygen atoms from the surrounding perrhenate tetrahedra.
Significantly, anhydrous strontium perrhenate, Sr(ReO₄)₂, is a complete structural analog of Ca(ReO₄)₂.[1] It crystallizes in the monoclinic space group P2₁/n, with the strontium cation also exhibiting an eight-coordinate environment, forming distorted bicapped trigonal prisms.[2] The [SrO₈]¹⁴⁻ polyhedra share all their corners with the tetrahedral [ReO₄]⁻ units, creating a dense, three-dimensional network.[2]
While the crystal structure of anhydrous barium perrhenate, Ba(ReO₄)₂, has not been fully elucidated, valuable insights can be drawn from its isostructural pertechnetate analog, Ba(TcO₄)₂.[3][4] This compound crystallizes in the orthorhombic space group Fddd.[3][4] The barium cation in this structure is twelve-coordinate, forming [BaO₁₂]²²⁻ icosahedra. These icosahedra are surrounded by ten [TcO₄]⁻ tetrahedra, connecting through both shared edges and corners.[3][4] Given the chemical similarities between perrhenate and pertechnetate, it is highly probable that anhydrous Ba(ReO₄)₂ adopts a similar structure with a high coordination number for the large barium cation.
The crystal structure of anhydrous magnesium perrhenate remains to be experimentally determined. However, based on the trend of decreasing cation size, it is anticipated to exhibit a lower coordination number for the Mg²⁺ ion compared to its heavier congeners.
The following table summarizes the key crystallographic data for the known anhydrous alkaline earth perrhenates and the isostructural barium pertechnetate.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cation C.N. |
| Ca(ReO₄)₂ | Monoclinic | P2₁/n | - | - | - | - | 8 |
| Sr(ReO₄)₂ [2] | Monoclinic | P2₁/n | 6.2731 | 10.0456 | 12.7125 | 97.118 | 8 |
| Ba(TcO₄)₂ [3][4] | Orthorhombic | Fddd | 7.4734 | 12.4408 | 15.1123 | 90 | 12 |
Note: Detailed unit cell parameters for Ca(ReO₄)₂ were not available in the cited literature, but it is stated to be a complete structural analog of Sr(ReO₄)₂.
The Influence of Cation Size on Coordination and Structure
The trend observed in the alkaline earth perrhenates is a classic example of how cation size dictates crystal structure. The smaller Ca²⁺ and Sr²⁺ cations can be comfortably accommodated in an eight-coordinate environment. As the cation size increases significantly with Ba²⁺, the coordination number expands to twelve to maintain an efficient packing arrangement. This increase in coordination number directly impacts the connectivity of the perrhenate tetrahedra and the overall symmetry of the crystal lattice.
Caption: Trend in coordination number with increasing alkaline earth cation size.
II. Synthesis of Anhydrous Alkaline Earth Perrhenates: Experimental Protocols
The synthesis of high-purity, anhydrous alkaline earth perrhenates is crucial for accurate structural and physical property characterization. The choice of synthetic route depends on the specific alkaline earth metal and the desired product form (e.g., single crystals or polycrystalline powder).
Solid-State Synthesis of Anhydrous this compound
Anhydrous single crystals of Ca(ReO₄)₂ have been successfully obtained through solid-state reactions.[1]
Protocol:
-
Starting Materials: Potassium perrhenate (KReO₄) and dehydrated this compound (Ca(ReO₄)₂) are used as reactants.
-
Mixing: An equimolar mixture of KReO₄ and dehydrated Ca(ReO₄)₂ is thoroughly ground.
-
Encapsulation: The ground mixture is placed in an alumina crucible, which is then sealed inside an evacuated silica tube to prevent oxidation at high temperatures.
-
Annealing: The sealed ampoule is heated in a programmable furnace to a temperature between 560 and 750 °C.
-
Cooling: The furnace is then slowly cooled to room temperature over a period of 50 hours to promote the growth of single crystals.
-
Isolation: Single crystals of Ca(ReO₄)₂ can be mechanically isolated from the solidified melt.
Flux Growth of Anhydrous Strontium Perrhenate Single Crystals
High-quality single crystals of anhydrous Sr(ReO₄)₂ have been grown from a halide melt, a technique that often facilitates crystal growth at lower temperatures than direct solid-state synthesis.[2]
Protocol:
-
Reactant Preparation: Strontium perrhenate monohydrate (Sr(ReO₄)₂·H₂O) is first synthesized from potassium perrhenate (KReO₄).
-
Flux Selection: A suitable halide melt is chosen as the solvent.
-
Crystal Growth: The Sr(ReO₄)₂·H₂O is dissolved in the halide flux at an elevated temperature (e.g., 1123 K) in an open corundum crucible.
-
Cooling: The melt is slowly cooled to induce crystallization of anhydrous Sr(ReO₄)₂.
-
Isolation: Colorless single crystals of Sr(ReO₄)₂ are then mechanically separated from the solidified flux.
Synthesis of Anhydrous Barium Perrhenate (Inferred from Pertechnetate Synthesis)
The synthesis of anhydrous Ba(TcO₄)₂ provides a likely route for the preparation of its perrhenate analog.[3][4]
Protocol:
-
Precursor Preparation: An aqueous solution of barium ions is prepared.
-
Ion Exchange: The barium solution is passed through an ion-exchange column loaded with perrhenate ions (ReO₄⁻).
-
Crystallization: The resulting barium perrhenate solution is carefully evaporated to yield crystals of a hydrated barium perrhenate.
-
Dehydration: The hydrated salt is then heated under vacuum to remove the water of crystallization, yielding anhydrous Ba(ReO₄)₂. The dehydration of hydrated barium perchlorate to its anhydrous form is achieved by heating at 423 K under vacuum for 6 hours, suggesting a similar approach may be effective for the perrhenate.[5]
Sources
physical properties of alkaline earth metals
An In-depth Technical Guide to the Physical Properties of Alkaline Earth Metals for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on the physical properties of the alkaline earth metals. This document is designed not merely as a repository of data, but as a comprehensive resource for researchers, scientists, and professionals in drug development. The alkaline earth metals, comprising Beryllium (Be), Magnesium (Mg), Calcium (Ca), Strontium (Sr), Barium (Ba), and the radioactive Radium (Ra), exhibit a fascinating and systematic variation in their physical characteristics. Understanding these properties is paramount for their application in diverse scientific and technological fields, including the burgeoning area of biomedicine. This guide delves into the core physical attributes of these Group 2 elements, elucidating the trends and the underlying principles that govern their behavior. Furthermore, we will explore the experimental methodologies for determining these properties, providing a practical framework for laboratory investigation.
Atomic and Ionic Radii: The Foundation of Periodic Trends
The atomic and ionic radii of the alkaline earth metals are fundamental properties that dictate many of their other physical and chemical characteristics. The atomic radius is a measure of the size of an atom, while the ionic radius pertains to the size of the ion after the atom has lost its two valence electrons to form a +2 cation.
Unveiling the Trend
A clear and predictable trend is observed as we descend Group 2 of the periodic table: both the atomic and ionic radii increase. This is a direct consequence of the addition of a new electron shell for each successive element.[1] The outermost electrons are progressively further from the nucleus, resulting in a larger atomic size.
The "Why": Causality in Atomic and Ionic Radii
The increase in atomic and ionic radii down the group is a classic illustration of the principles of electron shielding and effective nuclear charge. With each new period, an additional electron shell is added, significantly increasing the distance of the valence electrons from the nucleus.[1] While the nuclear charge also increases, the inner core electrons effectively shield the valence electrons from the full attractive force of the nucleus. This shielding effect outweighs the increase in nuclear charge, leading to a larger atomic size.
When an alkaline earth metal atom loses its two valence electrons to form a cation, the ionic radius is significantly smaller than the atomic radius. This is because the removal of the outermost electron shell and the increased effective nuclear charge experienced by the remaining electrons pull them closer to the nucleus.
Data Presentation: A Comparative Overview
The following table provides a summary of the atomic and ionic radii of the alkaline earth metals.
| Element | Atomic Number | Atomic Radius (pm) | Ionic Radius (pm) |
| Beryllium (Be) | 4 | 112 | 31 |
| Magnesium (Mg) | 12 | 160 | 72 |
| Calcium (Ca) | 20 | 197 | 100 |
| Strontium (Sr) | 38 | 215 | 118 |
| Barium (Ba) | 56 | 222 | 135 |
| Radium (Ra) | 88 | 215 | 148 |
Source: Multiple sources compiled from search results.
Visualizing the Trend: Atomic and Ionic Radii
Caption: Trend of increasing atomic and ionic radii down Group 2.
Experimental Protocol: Determination of Atomic Radius using X-Ray Diffraction
The atomic radii of metals are often determined experimentally using X-ray diffraction (XRD) on a crystalline sample.
Principle: XRD relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The scattered X-rays interfere constructively at specific angles, producing a diffraction pattern. According to Bragg's Law (
Step-by-Step Methodology:
-
Sample Preparation: A single crystal or a fine powder of the alkaline earth metal is prepared and mounted on a goniometer head in the XRD instrument.
-
X-ray Generation: A monochromatic beam of X-rays of a known wavelength is generated, typically from a copper or molybdenum target.[4]
-
Data Collection: The sample is rotated, and the intensity of the diffracted X-rays is measured at various angles using a detector.
-
Data Analysis: The diffraction pattern, a plot of intensity versus diffraction angle (2
), is analyzed to identify the positions of the diffraction peaks. -
Unit Cell Determination: The Miller indices (h, k, l) are assigned to each peak, and the lattice parameters (a, b, c,
, , ) of the unit cell are calculated. -
Atomic Radius Calculation: Based on the determined crystal structure (e.g., BCC, FCC, or HCP), the atomic radius (r) is calculated from the lattice parameters. For example, in a face-centered cubic (FCC) structure, the relationship is
.
Ionization Energy: The Energy Cost of Cation Formation
Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or ion. For alkaline earth metals, the first ionization energy (IE₁) corresponds to the removal of the first valence electron, and the second ionization energy (IE₂) corresponds to the removal of the second.
The Downward Trend
As we move down Group 2, the first and second ionization energies generally decrease.[5] This trend is a direct consequence of the increasing atomic size and the enhanced shielding effect of the inner electrons. The valence electrons are held less tightly by the nucleus, making them easier to remove.
The "Why": Explaining the Energetics
The decreasing ionization energy is primarily attributed to:
-
Increased Atomic Radius: The outermost electrons are further from the nucleus, experiencing a weaker electrostatic attraction.
-
Increased Electron Shielding: The growing number of inner electron shells more effectively shields the valence electrons from the positive charge of the nucleus.
Notably, the second ionization energy (IE₂) is always significantly higher than the first (IE₁). This is because after the removal of one electron, the remaining electrons are pulled closer to the nucleus by the now greater effective nuclear charge, making the removal of a second electron more difficult.
Data Presentation: Ionization Energies of Alkaline Earth Metals
| Element | First Ionization Energy (kJ/mol) | Second Ionization Energy (kJ/mol) |
| Beryllium (Be) | 899.5 | 1757.1 |
| Magnesium (Mg) | 737.7 | 1450.7 |
| Calcium (Ca) | 589.8 | 1145.4 |
| Strontium (Sr) | 549.5 | 1064.2 |
| Barium (Ba) | 502.9 | 965.2 |
| Radium (Ra) | 509.3 | 979.0 |
Source: Multiple sources compiled from search results.
Visualizing the Trend: Ionization Energy
Caption: General trend of decreasing first ionization energy.
Experimental Protocol: Determination of Ionization Energy
Ionization energies are typically measured using techniques such as photoelectron spectroscopy or by observing the onset of ionization in a gaseous sample subjected to an energy source.[6][7]
Principle: The fundamental principle involves supplying energy to a gaseous sample of the element and detecting the minimum energy required to cause the ejection of an electron.[6]
Step-by-Step Methodology (Photoionization Method):
-
Sample Vaporization: The alkaline earth metal is heated in a vacuum to produce a gaseous atomic beam.[6]
-
Photon Irradiation: The atomic beam is irradiated with a beam of monochromatic photons of continuously varying energy (or wavelength).[6]
-
Electron Detection: A detector is used to monitor the production of photoelectrons.
-
Ionization Threshold: The minimum photon energy that results in the detection of photoelectrons corresponds to the first ionization energy.
-
Higher Ionization Energies: By increasing the photon energy, the second and subsequent ionization energies can be determined by observing the energy required to remove electrons from the resulting ions.
Electron Affinity: A Measure of Electron Acceptance
Electron affinity is the energy change that occurs when an electron is added to a neutral atom in the gaseous state to form a negative ion.
An Anomaly in the Trend
Unlike many other periodic trends, the electron affinities of alkaline earth metals do not follow a simple pattern. Beryllium and Magnesium have electron affinity values that are close to zero or even negative.[8][9][10] This indicates that the formation of a negative ion is energetically unfavorable. For Calcium, Strontium, and Barium, the electron affinities are slightly positive, suggesting a weak tendency to accept an electron.
The "Why": The Stability of Filled s-Orbitals
The near-zero electron affinity of Beryllium and Magnesium is a direct result of their stable electron configurations.[8][9] Both elements have a completely filled s-orbital in their valence shell ([He]2s² for Be and [Ne]3s² for Mg).[8] Adding an extra electron would require placing it into a higher-energy p-orbital, which is an energetically unfavorable process.[10]
For the heavier alkaline earth metals, the energy difference between the s and p orbitals is smaller, and other factors such as electron-electron repulsion and polarization come into play, resulting in slightly positive electron affinities.
Data Presentation: Electron Affinities of Alkaline Earth Metals
| Element | Electron Affinity (kJ/mol) |
| Beryllium (Be) | ~0 |
| Magnesium (Mg) | ~0 |
| Calcium (Ca) | 2.37 |
| Strontium (Sr) | 5.03 |
| Barium (Ba) | 13.95 |
| Radium (Ra) | 9.65 |
Source: Compiled from various scientific sources.
Melting and Boiling Points: A Reflection of Metallic Bonding
The melting and boiling points of the alkaline earth metals are generally higher than those of the alkali metals in the same period. This is due to the presence of two valence electrons per atom, which leads to stronger metallic bonding.
A Non-Linear Trend
The trend in melting and boiling points down Group 2 is not as regular as other properties. Beryllium has an exceptionally high melting and boiling point. Magnesium's melting and boiling points are the lowest in the group.[3] From Calcium to Barium, there is a general decrease in melting point.[3]
The "Why": The Interplay of Factors
The irregular trend in melting and boiling points is attributed to a combination of factors, including:
-
Metallic Bond Strength: Generally, as the atomic size increases down the group, the metallic bonds become weaker, leading to lower melting and boiling points.
-
Crystal Structure: The specific crystal structure of each metal (BCC, FCC, or HCP) also influences the energy required to break the metallic bonds.[11] The different packing efficiencies and coordination numbers of these structures affect the strength of the interatomic forces.
Data Presentation: Melting and Boiling Points
| Element | Melting Point (°C) | Boiling Point (°C) |
| Beryllium (Be) | 1287 | 2471 |
| Magnesium (Mg) | 650 | 1090 |
| Calcium (Ca) | 842 | 1484 |
| Strontium (Sr) | 777 | 1382 |
| Barium (Ba) | 727 | 1897 |
| Radium (Ra) | 700 | 1737 |
Source: Multiple sources compiled from search results.
Experimental Protocol: Determination of Melting Point
The melting point of a metal can be determined using a high-temperature melting point apparatus.
Principle: The sample is heated at a controlled rate, and the temperature at which it transitions from a solid to a liquid is observed.
Step-by-Step Methodology (Capillary Method):
-
Sample Preparation: A small amount of the powdered metal is packed into a capillary tube.[12]
-
Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, which is equipped with a thermometer or a thermocouple.[12][13]
-
Heating: The sample is heated slowly and at a constant rate.[13]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.[13]
Density: Mass per Unit Volume
The densities of the alkaline earth metals are generally higher than those of the alkali metals.
A Generally Increasing Trend with an Anomaly
The density of the alkaline earth metals generally increases down the group. However, there is a notable anomaly: Calcium has a lower density than both Magnesium and Beryllium.
The "Why": The Influence of Atomic Mass and Volume
Density is determined by the ratio of atomic mass to atomic volume. As we descend the group, both atomic mass and atomic volume increase. For most of the elements, the increase in atomic mass is more significant than the increase in atomic volume, leading to an overall increase in density. The anomalous density of Calcium is attributed to its larger atomic volume, which is a result of its specific crystal structure and electronic configuration.[11]
Data Presentation: Densities of Alkaline Earth Metals
| Element | Density (g/cm³) at 20°C |
| Beryllium (Be) | 1.85 |
| Magnesium (Mg) | 1.74 |
| Calcium (Ca) | 1.55 |
| Strontium (Sr) | 2.63 |
| Barium (Ba) | 3.51 |
| Radium (Ra) | ~5.5 |
Source: Multiple sources compiled from search results.
Experimental Protocol: Determination of Density
The density of a metal can be determined by measuring its mass and volume.
Principle: Density is calculated as mass divided by volume.
Step-by-Step Methodology (Water Displacement Method):
-
Mass Measurement: The mass of a sample of the metal is accurately measured using a balance.[14][15]
-
Initial Volume Measurement: A known volume of a liquid in which the metal is insoluble (e.g., water or a non-reactive organic solvent) is measured in a graduated cylinder.
-
Volume Displacement: The metal sample is carefully submerged in the liquid, and the new volume is recorded.[16][17]
-
Volume of Metal: The volume of the metal is the difference between the final and initial volume readings.[16]
-
Density Calculation: The density is calculated by dividing the measured mass by the determined volume.
Crystal Structure: The Arrangement of Atoms
At standard conditions, the alkaline earth metals crystallize in one of three common metallic structures: body-centered cubic (BCC), face-centered cubic (FCC), or hexagonal close-packed (HCP).
Variation in Crystal Structures
-
Beryllium: HCP
-
Magnesium: HCP
-
Calcium: FCC (can also exhibit BCC at high temperatures)
-
Strontium: FCC
-
Barium: BCC
The "Why": Influence on Physical Properties
The crystal structure has a profound impact on the physical properties of a metal.[18][19]
-
HCP: Metals with HCP structures, like Beryllium and Magnesium, tend to be more brittle.[20]
-
FCC: Metals with FCC structures, such as Calcium and Strontium, are typically more ductile and malleable.[20]
-
BCC: Metals with BCC structures, like Barium, often exhibit a balance of strength and ductility.[20]
The different packing arrangements of atoms in these crystal lattices determine the ease with which planes of atoms can slip past one another under stress, which in turn dictates the mechanical properties of the metal.[18]
Visualizing Crystal Structures
Caption: Common crystal structures of alkaline earth metals.
Experimental Protocol: Determination of Crystal Structure using X-Ray Crystallography
Principle: As described in section 1.5, X-ray crystallography is the definitive method for determining the crystal structure of a material.[2][4]
Step-by-Step Methodology:
The procedure is the same as outlined for the determination of atomic radius. The analysis of the diffraction pattern allows for the identification of the Bravais lattice and the space group, which uniquely define the crystal structure.
Relevance to Drug Development and Biomedical Applications
The and their ions are of significant interest to the drug development and biomedical fields.
Biocompatibility and Bioavailability
Magnesium and Calcium are essential minerals in the human body, playing crucial roles in numerous physiological processes.[21][22][23] Their biocompatibility makes them ideal candidates for use in medical implants and drug delivery systems.[24][25] The ionic radii of these elements are critical for their interaction with biological macromolecules.
Metal-Organic Frameworks (MOFs) for Drug Delivery
Alkaline earth metals, particularly Calcium and Magnesium, are increasingly being used as metal nodes in the synthesis of Metal-Organic Frameworks (MOFs).[24][25] MOFs are highly porous materials with a large surface area, making them excellent candidates for drug loading and controlled release. The choice of the alkaline earth metal can influence the pore size, stability, and drug-release kinetics of the MOF. Their inherent biocompatibility is a significant advantage in these applications.[25]
Radiopharmaceuticals
The radioactive isotope of Radium, Radium-223, is used in the treatment of certain types of cancer that have spread to the bones.[5] Its chemical similarity to Calcium allows it to be selectively taken up by bone tissue, where it delivers a localized dose of alpha radiation to the cancerous cells.[5]
Conclusion
This technical guide has provided a comprehensive overview of the core physical properties of the alkaline earth metals. We have explored the periodic trends in atomic and ionic radii, ionization energy, electron affinity, melting and boiling points, density, and crystal structure. By understanding the underlying principles that govern these properties, researchers and scientists can better predict the behavior of these elements and harness their unique characteristics for a wide range of applications, from materials science to the development of novel therapeutics. The experimental protocols outlined herein provide a practical foundation for the accurate determination of these fundamental properties, ensuring the integrity and reliability of scientific investigation.
References
-
Wikipedia. Alkaline earth metal. [Link]
-
Britannica. Alkaline-earth metal | Properties, List, & Reactivity. [Link]
- Alkaline Earth Metals and their Compounds(Group IIA or 2, ns²). (Source URL not available)
-
Unacademy. Uses of Alkaline Earth Metals. [Link]
-
Canadian Conservation Institute. How to Determine Metal Density – Canadian Conservation Institute (CCI) Notes 9/10. [Link]
-
SawbladeUniversity.com. The Effects of Crystal Structure on Metal Properties. [Link]
-
Kobe University Repository. Experimental determination of effective atomic radii of constituent elements in CrMnFeCoNi high-entropy alloy. [Link]
-
ResearchGate. Alkali/alkaline earth-based metal–organic frameworks on biomedical applications | Request PDF. [Link]
-
Chemistry LibreTexts. Periodic Trends. [Link]
-
Wikipedia. Ionization energy. [Link]
-
Wikipedia. Electron affinity (data page). [Link]
- Determination of melting and boiling points. (Source URL not available)
- EXPERIMENT 1 Precision of Measurements Density of a Metal Cylinder. (Source URL not available)
-
Allen Career Institute. Why are the electron affinities of beryllium and magnesium class 11 chemistry CBSE. [Link]
-
TutorChase. How does the structure of metal crystals influence their properties?. [Link]
-
Ekeeda. Alkaline Earth Metals and its Periodic Trends - S Block Elements - Chemistry Class 11. [Link]
- Melting point determin
-
Jeremy Krug. AP Chem Teachers, Try This Easy Atomic Radius Lab in Your Classroom!. [Link]
-
GeeksforGeeks. Biological Importance of Alkali and Alkaline Earth Metals. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Tulane University. X-Ray Crystallography. [Link]
-
PubMed. Alkali /alkaline earth-based metal-organic frameworks for biomedical applications. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
MDPI. Theoretical Calculation of Absolute Radii of Atoms and Ions. Part 1. The Atomic Radii. [Link]
-
Chemistry LibreTexts. 6.4: Crystal Structures of Metals. [Link]
-
CHEM Study. Two methods of measuring ionization energy. [Link]
-
Quora. Why are the electron affinity values of beryllium and magnesium about zero KJ/mol?. [Link]
-
Royal Society Publishing. An approximate determination of the boiling points of metals. [Link]
-
AccedaCRIS. Experimental methods to measure nuclear RADII. [Link]
-
Allen Career Institute. Be and Mg have zero value of electron affinity, because. [Link]
-
Chemistry Stack Exchange. Electron affinities of the alkali and alkali earth metals. [Link]
-
PubMed. Bioinorganic Chemistry of the Alkali Metal Ions. [Link]
-
ResearchGate. (PDF) Crystal structure effect on metallic mechanical properties of under tension stress: molecular dynamics study. [Link]
-
myGCSEScience. Density of Metals. [Link]
-
The World of Materials. Structure Determination by X-ray Crystallography. [Link]
-
Chemistry LibreTexts. 7.4: Ionization Energy. [Link]
-
Wikipedia. Crystal structure. [Link]
-
WebAssign. Density: Methods of Measurement and Applications Goal and Overview. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Biological Significance of Alkalis. [Link]
- Density and Dimensional Analysis. (Source URL not available)
-
Scribd. Organic Chemistry: Melting & Boiling Points | PDF. [Link]
-
Drawell. How X-Ray Diffraction Reveals Hidden Crystal Structures. [Link]
-
Royal Society of Chemistry. The unexplored role of alkali and alkaline earth elements (ALAEs) on the structure, processing, and biological effects of bioactive glasses. [Link]
-
Quora. Why are the electron affinity values of Be and Mg almost zero?. [Link]
-
The Not So Serious Scientist. Understanding x-ray crystallography structures. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Alkaline earth metal - Wikipedia [en.wikipedia.org]
- 6. Ionization energy - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Why are the electron affinities of beryllium and magnesium class 11 chemistry CBSE [vedantu.com]
- 9. Be and Mg have zero value of electron affinity, because [allen.in]
- 10. quora.com [quora.com]
- 11. metal.elte.hu [metal.elte.hu]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
- 15. mathquest.carroll.edu [mathquest.carroll.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. webassign.net [webassign.net]
- 18. tutorchase.com [tutorchase.com]
- 19. Crystal structure - Wikipedia [en.wikipedia.org]
- 20. The Effects of Crystal Structure on Metal Properties - SawbladeUniversity.com [sawbladeuniversity.com]
- 21. Uses of Alkaline Earth Metals [unacademy.com]
- 22. Biological Importance of Alkali and Alkaline Earth Metals - GeeksforGeeks [geeksforgeeks.org]
- 23. ijirset.com [ijirset.com]
- 24. researchgate.net [researchgate.net]
- 25. Alkali /alkaline earth-based metal-organic frameworks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Calcium Perrhenate in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Bimetallic Rhenium Catalysis
In the landscape of heterogeneous catalysis, rhenium (Re) has carved out a significant niche, particularly in hydrogenation and oxidation reactions.[1] Its special characteristics, including a wide range of accessible oxidation states and a highly oxophilic nature, allow for unique catalytic activity.[2][3] Rhenium-based catalysts, typically in the form of supported oxides, are crucial in petroleum refining and the conversion of biomass into value-added chemicals.[1][2] They are particularly noted for their remarkable ability to catalyze the hydrogenation of carboxylic acids to alcohols, a challenging transformation for many common catalysts.[4][5]
While rhenium itself is the primary active component, the role of promoters and the choice of counter-ions in precursor salts can significantly influence the final catalyst's performance. Calcium, an abundant and inexpensive alkaline earth metal, is widely used in catalysis as a support or promoter, often imparting beneficial basic properties or enhancing structural stability.[6][7] The combination of calcium and rhenium in a single compound, calcium perrhenate (Ca(ReO₄)₂), presents an intriguing, though underexplored, candidate for heterogeneous catalysis.
This application note explores the prospective use of this compound as a catalyst precursor. We will provide a conceptual framework and detailed protocols for the synthesis, characterization, and application of a supported this compound-derived catalyst. While direct literature on the catalytic use of Ca(ReO₄)₂ is sparse, the protocols herein are built upon established principles of supported rhenium catalysis and are designed to serve as a robust starting point for researchers. We will focus on the selective oxidation of sulfides to sulfoxides, a reaction where various perrhenate salts have demonstrated catalytic efficacy, showcasing the potential of the perrhenate anion as the active species progenitor.[8][9]
PART 1: Catalyst Synthesis and Characterization
The performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. The protocol below details the synthesis of an alumina-supported rhenium catalyst using this compound as the precursor via the incipient wetness impregnation method, a standard technique for preparing supported metal oxide catalysts.[10]
Protocol: Synthesis of 5% Re on γ-Al₂O₃ from this compound
Rationale: Incipient wetness impregnation ensures a uniform distribution of the precursor on the high-surface-area support. The subsequent calcination step decomposes the perrhenate and anchors the rhenium oxide species to the alumina surface. A 5 wt% loading is a common starting point for supported rhenium catalysts, balancing activity with cost.[4]
Materials:
-
This compound (Ca(ReO₄)₂)
-
High-purity γ-Alumina (γ-Al₂O₃), surface area >150 m²/g
-
Deionized water
-
Rotary evaporator
-
Tube furnace
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove physisorbed water. Allow to cool to room temperature in a desiccator.
-
Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ by adding deionized water dropwise to a known weight of the support until the point of incipient wetness (the point at which the powder just begins to clump together). Record the volume of water added per gram of support (e.g., mL/g).
-
Precursor Solution Preparation:
-
Calculate the required mass of Ca(ReO₄)₂ to achieve a 5 wt% rhenium loading on the desired mass of γ-Al₂O₃.
-
Calculation Example (for 10 g of catalyst):
-
Mass of Re = 10 g catalyst * 0.05 = 0.5 g Re
-
Molar mass of Re = 186.2 g/mol ; Molar mass of Ca(ReO₄)₂ = 542.3 g/mol
-
Mass of Ca(ReO₄)₂ = (0.5 g Re) * (542.3 g Ca(ReO₄)₂ / (2 * 186.2 g Re)) = 0.728 g Ca(ReO₄)₂
-
-
Dissolve the calculated mass of Ca(ReO₄)₂ in a volume of deionized water equal to the total pore volume of the alumina support to be used.
-
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support while continuously mixing or tumbling. Ensure the solution is evenly distributed and fully absorbed.
-
Drying: Dry the impregnated material in a rotary evaporator under reduced pressure at 60-80°C until free-flowing. Alternatively, dry in a static oven at 110°C for 12 hours.
-
Calcination: Place the dried powder in a ceramic boat and transfer to a tube furnace. Calcine under a flow of dry air.
-
Ramp the temperature to 450°C at a rate of 5°C/min.
-
Hold at 450°C for 4 hours.
-
Cool down to room temperature under the air flow.
-
-
Storage: Store the final catalyst (denoted as Re(Ca)/Al₂O₃) in a desiccator.
Catalyst Characterization Workflow
A thorough characterization is essential to correlate the catalyst's structure with its performance.
Caption: Workflow for Catalyst Synthesis and Characterization.
-
X-Ray Diffraction (XRD): To identify the crystalline phases of the support (γ-Al₂O₃) and to check for the presence of crystalline rhenium oxide or calcium-rhenium mixed oxide phases. Well-dispersed species may not be detectable.
-
Transmission Electron Microscopy (TEM) with EDX: To visualize the morphology of the support and the dispersion of the rhenium and calcium species.[4] Energy-Dispersive X-ray (EDX) mapping can confirm the co-location of Re and Ca on the support surface.
-
X-Ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of rhenium and calcium.[4][10] This is crucial for understanding the nature of the active species.
-
Raman Spectroscopy: A highly sensitive technique for identifying the molecular structure of the supported rhenium oxide species under dehydrated conditions.[10][11]
-
Temperature-Programmed Reduction (H₂-TPR): To assess the reducibility of the rhenium oxide species, which provides insight into the metal-support interaction.[10][12]
PART 2: Application in Selective Sulfide Oxidation
The selective oxidation of sulfides to sulfoxides is a vital transformation in the synthesis of pharmaceuticals and fine chemicals. Over-oxidation to the sulfone is a common side reaction. Rhenium-based catalysts are known to be effective for this reaction, often exhibiting high selectivity.[8]
Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
Rationale: This protocol outlines a typical batch reactor setup for a liquid-phase oxidation. Thioanisole is a common model substrate. Hydrogen peroxide is chosen as a green oxidant. The reaction conditions (temperature, solvent, time) are representative starting points for optimization.
Materials:
-
Re(Ca)/Al₂O₃ catalyst (prepared as in 1.1)
-
Thioanisole
-
Hydrogen Peroxide (H₂O₂, 30 wt% in H₂O)
-
Ethanol (or another suitable solvent like acetonitrile)
-
Glass batch reactor with magnetic stirring, reflux condenser, and temperature control
-
Gas Chromatograph (GC) for reaction monitoring
Procedure:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Re(Ca)/Al₂O₃ catalyst (e.g., 50 mg, ~5 mol% Re relative to the substrate).
-
Reactant Addition: Add ethanol (20 mL) followed by thioanisole (e.g., 1 mmol).
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Oxidant Addition: Once the temperature has stabilized, add the hydrogen peroxide (e.g., 1.1 mmol, 1.1 equivalents) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot with a small amount of Na₂S₂O₃ solution, filter the catalyst, and analyze the organic phase by GC to determine the conversion of thioanisole and the selectivity towards methyl phenyl sulfoxide and the sulfone byproduct.
-
Reaction Completion & Work-up: After the reaction reaches completion (or a desired endpoint), cool the mixture to room temperature.
-
Catalyst Recovery: Separate the heterogeneous catalyst by filtration or centrifugation. Wash the recovered catalyst with ethanol and dry for potential reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Proposed Catalytic Cycle
The mechanism for rhenium-catalyzed oxidation often involves the formation of a high-valent rhenium-peroxo species.
Caption: Proposed Catalytic Cycle for Sulfide Oxidation.
PART 3: Data Presentation and Performance Metrics
The effectiveness of the catalyst should be quantified by its activity, selectivity, and stability. The following table presents hypothetical data based on typical performance for supported rhenium oxide catalysts in selective oxidation.
| Entry | Substrate | Catalyst Loading (mol% Re) | Temp (°C) | Time (h) | Conversion (%) | Sulfoxide Selectivity (%) | Sulfone Selectivity (%) |
| 1 | Thioanisole | 5 | 60 | 2 | >99 | 98 | 2 |
| 2 | Dibenzyl sulfide | 5 | 60 | 3 | >99 | 97 | 3 |
| 3 | Thioanisole | 2 | 60 | 4 | 95 | 99 | 1 |
| 4 | Thioanisole (Catalyst Reuse 1) | 5 | 60 | 2.5 | 98 | 97 | 3 |
Interpreting the Data:
-
Conversion: The percentage of the starting sulfide that has been consumed.
-
Selectivity: The percentage of the converted sulfide that has formed the desired product (sulfoxide). High selectivity is critical to avoid the formation of the over-oxidized sulfone byproduct.
-
Turnover Number (TON): Moles of product formed per mole of catalyst. This metric is crucial for evaluating catalyst efficiency.
-
Recyclability: The ability of the catalyst to maintain its activity and selectivity over multiple reaction cycles is a key advantage of heterogeneous catalysis.
Conclusion and Future Outlook
While this compound is not a mainstream heterogeneous catalyst, this guide demonstrates its potential as a viable precursor for creating active and selective supported rhenium catalysts. The synergy between the highly active rhenium center and the promoting effects of calcium could lead to novel catalytic systems with enhanced performance. The provided protocols for synthesis, characterization, and application in selective sulfide oxidation offer a comprehensive starting point for researchers to explore this promising area. Future work should focus on systematically studying the effect of Ca:Re ratios, different supports, and calcination temperatures to optimize the catalyst's properties and expand its application to other important chemical transformations, such as selective hydrogenations.
References
-
Wachs, I. E., & Chan, S. S. (1985). Characterization of supported rhenium oxide catalysts: effect of loading, support and additives. Journal of Catalysis, 92(2), 366-376. [Link]
-
Bui, V., et al. (2018). Characterization of supported rhenium oxide catalysts: Effect of loading, support and additives. Request PDF. [Link]
-
Arterburn, J. B., & Nelson, S. L. (1996). Rhenium-Catalyzed Oxidation of Sulfides with Phenyl Sulfoxide. The Journal of Organic Chemistry, 61(7), 2260-2261. [Link]
-
van der Laan, G. P., & Beenackers, A. A. C. M. (1999). Rhenium as a promoter of titania-supported cobalt Fischer-Tropsch catalysts. Applied Catalysis A: General, 190(1-2), 221-234. [Link]
-
Arterburn, J. B., & Perry, M. C. (1999). Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals. Organic Letters, 1(5), 769-771. [Link]
-
Kühn, F. E., et al. (2011). N-alkyl ammonium perrhenate salts as catalysts for the epoxidation of olefins under mild conditions. Journal of Molecular Catalysis A: Chemical, 349(1-2), 87-93. [Link]
-
Talebian, N., & Moghadam, F. (2023). Calcium Oxide as an Efficient Heterogeneous Catalyst for Production of Biodiesel. Chemistry & Chemical Technology, 17(4), 855-863. [Link]
-
Li, H., et al. (2021). Rhenium in Heterogeneous Catalysis: A Rising Star for Hydrogenation Reactions. ACS Catalysis, 11(15), 9646-9675. [Link]
-
Zhang, G., et al. (2001). Selective oxidation of sulfides to sulfoxides catalyzed by ruthenium (III) meso-tetraphenylporphyrin chloride in the presence of molecular oxygen. Chemical Communications, (16), 1432-1433. [Link]
-
Alonso, D. M., et al. (2017). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology, 7(19), 4587-4596. [Link]
-
Arterburn, J. B., & Perry, M. C. (1999). Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals. Organic Letters, 1(5), 769-771. [Link]
-
Al-Megren, H. A., et al. (2020). Supported rhenium catalysts for the hydrogenation of levulinic acid derivatives: limits and potential. RSC Advances, 10(51), 30588-30598. [Link]
-
Zaikin, Y. D., & Anisimov, A. V. (2020). Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. ChemRxiv. [Link]
-
Chan, S. S., & Wachs, I. E. (1985). Characterization of supported rhenium oxide catalysts: effect of loading, support and additives. Semantic Scholar. [Link]
-
D'Ambrosio, V., et al. (2021). Rhenium-based catalysts for biomass conversion. Green Chemistry, 23(16), 5735-5763. [Link]
-
Lizandara-Pueyo, C., et al. (2021). Calcium carbonate as heterogeneous support for recyclable organocatalysts. Request PDF. [Link]
-
Broadbent, H. S., & Brown, D. W. (1963). A study of reaction parameters in the hydrogenation of acetic acid by rhenium heptoxide catalyst. BYU ScholarsArchive. [Link]
-
Meiners, I., et al. (2021). Zeolite‐Supported Rhenium Catalysts for the Deoxydehydration of 1,2‐Hexanediol to 1‐Hexene. ChemCatChem, 13(11), 2733-2738. [Link]
-
Keturakis, C. J., & Zaera, F. (2015). The Oxidation of Rhenium and Identification of Rhenium Oxides During Catalytic Partial Oxidation of Ethylene: An In-Situ XPS Study. Max Planck Institute for Chemical Energy Conversion. [Link]
-
Wang, L., et al. (2021). Role of Heterogeneous Enzyme Activity in the Formation of Calcium Phosphate Nanomaterials. Journal of the American Chemical Society, 143(13), 5123-5131. [Link]
-
Liu, H., et al. (2022). Preparation of carbon-supported ruthenium spinel oxide catalyst and application thereof in the oxidation of 5-hydroxymethylfurfural. RSC Advances, 12(38), 24651-24659. [Link]
- Sebastia-Luna, P., & Garcia-Vivas, M. (2020). Ruthenium promoter catalyst compositions.
-
Allabergenov, R. D., et al. (2020). Regulations of oxidation of rhenium heptasulphide at rhenium concentrate processing. Universum: Engineering sciences, 9(78). [Link]
-
Ellern, A., & Espenson, J. H. (2017). Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts. Dalton Transactions, 46(40), 13744-13751. [Link]
-
Organic Chemistry. (2019, December 17). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. YouTube. [Link]
-
Olivares, R. I., et al. (2022). Catalytic Applications of Natural Iron Oxides and Hydroxides: A Review. Minerals, 12(11), 1431. [Link]
-
Wikipedia. (n.d.). Rhenium compounds. Wikipedia. [Link]
-
Li, J., et al. (2023). Calcium and Selenium Synergistically Decrease Cadmium Content in Pepper (Capsicum annuum L.) by Modulating Key Genes Involved in Cadmium Absorption and Translocation. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Zhang, Z., et al. (2014). Hydrogenation of carboxylic acids over Ru/support catalysts. ResearchGate. [Link]
-
Stolte, S., et al. (2012). Catalytically active perrhenate based ionic liquids: a preliminary ecotoxicity and biodegradability assessment. New Journal of Chemistry, 36(8), 1679-1687. [Link]
-
Gebre, S. H., & Gebremedhin, M. (2023). Synthesis and characterization of calcium and magnesium based oxides and titanates for photocatalytic degradation of rhodamine B: a comparative study. Scientific Reports, 13(1), 3591. [Link]
-
Zaikin, Y. D., & Anisimov, A. V. (2020). Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. Request PDF. [Link]
-
Wikipedia. (n.d.). Perrhenate. Wikipedia. [Link]
-
Gothe, M. L., et al. (2023). Oxidation State of Single-Atom Re/TiO2 Hydrogenation Catalysts: A Computational Study. The Journal of Physical Chemistry C, 127(31), 15334-15344. [Link]
-
Semantic Scholar. (n.d.). Rhenium and Its Compounds as Hydrogenation Catalysts. III. Rhenium Heptoxide. Semantic Scholar. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Rhenium-based catalysts for biomass conversion - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. "A study of reaction parameters in the hydrogenation of acetic acid by " by Victor L. Mylroie [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. alfachemic.com [alfachemic.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytically active perrhenate based ionic liquids: a preliminary ecotoxicity and biodegradability assessment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. lehigh.edu [lehigh.edu]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: A Detailed Protocol for the Solid-State Synthesis of Polycrystalline Calcium Perrhenate (Ca(ReO₄)₂)
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of polycrystalline calcium perrhenate, Ca(ReO₄)₂, via a solid-state reaction method. This guide is designed to provide researchers with a robust and reproducible methodology, grounded in the principles of solid-state chemistry. The protocol details the selection of precursors, stoichiometric calculations, homogenization techniques, and a carefully designed thermal treatment profile. Furthermore, it outlines essential characterization techniques for product validation and discusses critical safety considerations for handling the involved reagents.
Introduction: The Rationale for Solid-State Synthesis
This compound is a notable inorganic compound with potential applications in catalysis and as a precursor for other rhenium-containing materials. The solid-state synthesis route offers a straightforward and solvent-free method for producing polycrystalline powders of such materials. This technique relies on the thermal diffusion and reaction of solid precursors at elevated temperatures to form the desired crystalline product. The primary advantages of this method include its simplicity, cost-effectiveness, and the ability to produce materials with high thermal stability.
The synthesis of anhydrous this compound has been reported in the context of single-crystal growth from multiphase polycrystalline samples, confirming the viability of a solid-state approach.[1] This protocol adapts and expands upon the general principles of solid-state reactions to provide a direct synthesis route for pure, polycrystalline Ca(ReO₄)₂ powder. The reaction proceeds through the intimate mixing of a calcium precursor, such as calcium carbonate (CaCO₃) or calcium oxide (CaO), with a rhenium precursor, typically rhenium(VII) oxide (Re₂O₇). When using calcium carbonate, an initial decomposition step to the more reactive calcium oxide is a key consideration in the thermal profile.[2]
Reaction Stoichiometry and Precursor Selection
The synthesis of this compound via a solid-state reaction can be approached using different combinations of precursors. The choice of starting materials can influence the reaction kinetics and the required thermal profile. Below are the balanced chemical equations for two common precursor routes:
Route A: Using Calcium Carbonate and Rhenium(VII) Oxide
This route involves the decomposition of calcium carbonate to calcium oxide, which then reacts with rhenium(VII) oxide.
-
Decomposition: CaCO₃(s) → CaO(s) + CO₂(g)
-
Reaction: CaO(s) + Re₂O₇(s) → Ca(ReO₄)₂(s)
-
Overall: CaCO₃(s) + Re₂O₇(s) → Ca(ReO₄)₂(s) + CO₂(g)
Route B: Using Calcium Oxide and Rhenium(VII) Oxide
This is a more direct route that bypasses the in-situ decomposition of a carbonate.
-
Reaction: CaO(s) + Re₂O₇(s) → Ca(ReO₄)₂(s)
For this protocol, we will focus on Route A , as high-purity calcium carbonate is readily available and its decomposition in-situ can lead to a highly reactive, nascent calcium oxide, potentially promoting a more complete reaction.
Materials and Equipment
Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Calcium Carbonate | CaCO₃ | ≥ 99.9% | Sigma-Aldrich or equivalent | Should be dried before use to remove any adsorbed moisture. |
| Rhenium(VII) Oxide | Re₂O₇ | ≥ 99.8% | American Elements or equivalent | Highly hygroscopic; handle in a dry atmosphere (e.g., glovebox). |
Equipment
-
High-purity alumina or quartz crucible
-
High-temperature tube furnace with programmable temperature controller
-
Agate mortar and pestle or ball mill for homogenization
-
Hydraulic press for pelletizing (optional but recommended)
-
Analytical balance (4-decimal place)
-
Glovebox or desiccator for handling hygroscopic materials
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol: Step-by-Step Synthesis
Stoichiometric Calculation and Weighing
-
Calculate Molar Masses:
-
CaCO₃: 100.09 g/mol
-
Re₂O₇: 484.41 g/mol
-
Ca(ReO₄)₂: 540.49 g/mol [3]
-
-
Determine Reactant Masses: Based on the 1:1 molar stoichiometry of the overall reaction (Route A), calculate the required masses of CaCO₃ and Re₂O₇ for the desired amount of product. For example, to synthesize 5 grams of Ca(ReO₄)₂, the required masses are:
-
Mass of CaCO₃ = (5 g Ca(ReO₄)₂ / 540.49 g/mol ) * 100.09 g/mol ≈ 0.926 g
-
Mass of Re₂O₇ = (5 g Ca(ReO₄)₂ / 540.49 g/mol ) * 484.41 g/mol ≈ 4.481 g
-
-
Weighing: Accurately weigh the calculated amounts of the dried precursors. Rhenium(VII) oxide should be handled in a glovebox or a dry environment due to its hygroscopic nature.
Homogenization of Precursors
Achieving an intimate mixture of the reactants is critical for a successful solid-state reaction.
-
Pre-mixing: Place the weighed powders into an agate mortar.
-
Grinding: Gently grind the powders together for at least 30 minutes to ensure a homogeneous mixture. For larger batches, ball milling can be employed for more efficient homogenization.[4] A small amount of a volatile organic solvent like acetone or ethanol can be added during grinding to create a slurry, which can improve mixing; ensure the solvent is fully evaporated before proceeding.[5]
Pelletization (Optional but Recommended)
Pelletizing the mixed powder increases the contact area between the reactant particles, which can enhance the reaction rate.
-
Pressing: Transfer the homogenized powder to a die and press it into a pellet using a hydraulic press at a pressure of 5-10 tons.
Thermal Treatment
The thermal treatment profile is crucial and is designed to first decompose the calcium carbonate and then facilitate the reaction to form this compound.
-
Crucible Placement: Place the pellet or powder in a high-purity alumina or quartz crucible.
-
Furnace Programming: Program the tube furnace with the following heating schedule:
-
Ramp 1: Heat from room temperature to 600 °C at a rate of 5 °C/min. This slow ramp allows for the gentle removal of any residual moisture.
-
Dwell 1: Hold at 600 °C for 2 hours.
-
Ramp 2: Heat from 600 °C to 850 °C at a rate of 5 °C/min. Calcium carbonate decomposes to calcium oxide in this temperature range.[6][7]
-
Dwell 2: Hold at 850 °C for 12 hours to ensure complete decomposition of CaCO₃ and to initiate the reaction between CaO and Re₂O₇.
-
Ramp 3: Heat from 850 °C to a final temperature between 950 °C and 1050 °C at a rate of 2-3 °C/min. The optimal final temperature may require some empirical optimization.
-
Dwell 3: Hold at the final temperature for 24-48 hours to ensure a complete reaction and the formation of a well-crystallized product.
-
Cooling: Cool down to room temperature at a rate of 5 °C/min.
-
-
Intermediate Grinding (Optional): For a more homogeneous product, the sample can be cooled to room temperature after the first high-temperature dwell, re-ground, pelletized, and then subjected to the final heating stage.
Characterization of this compound
To confirm the successful synthesis of Ca(ReO₄)₂, the following characterization techniques are recommended:
-
X-Ray Diffraction (XRD): This is the primary technique to identify the crystalline phases present in the final product. The obtained diffraction pattern should be compared with standard crystallographic data for Ca(ReO₄)₂.[1][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present. The spectrum of the product should show characteristic absorption bands for the perrhenate anion (ReO₄⁻) and the absence of bands corresponding to the carbonate group from the starting material.[9]
-
Scanning Electron Microscopy (SEM): SEM can be used to analyze the morphology and particle size of the synthesized powder.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle fine powders in a well-ventilated area or a fume hood to avoid inhalation.[10]
-
Rhenium(VII) Oxide: Re₂O₇ is highly hygroscopic and corrosive. It should be handled in a dry atmosphere. Avoid contact with skin and eyes.
-
High Temperatures: Use appropriate tongs and heat-resistant gloves when handling hot crucibles and operating the furnace.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (presence of unreacted precursors in XRD) | Insufficient heating time or temperature. Poor homogenization. | Increase the final dwell time or temperature. Perform intermediate grinding. |
| Presence of intermediate phases | Reaction has not gone to completion. | Increase the final dwell time or temperature. |
| Product is discolored | Contamination from the crucible or atmosphere. | Use high-purity crucibles. Ensure a clean furnace tube. |
Diagram of the Experimental Workflow
Caption: Workflow for the solid-state synthesis of Ca(ReO₄)₂.
References
- Aoki H.
- Hench LL. Bioceramics: from concept to clinic. J Am Ceram Soc. 1991;74(7):1487-1510.
- Jordana et al. Bone substitutes: a review of the literature.
- Aleman-Ramirez et al. Green synthesis of CaO-Fe₃O₄ composites for photocatalytic degradation and adsorption of synthetic dyes. Sci Rep. 2023;13(1):12345.
-
New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. ResearchGate. Available at: [Link].
-
American Elements. This compound. Available at: [Link].
- Narendra Kumar U, et al. Solid state synthesis and characterization of calcium phosphate for biomedical application. Int J ChemTech Res. 2015;8(6):264-267.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Rhenium Alloys, Inc. Material Safety Data Sheet - Rhenium. Available at: [Link].
-
REFRACTORY CERAMICS SYNTHESIS BY SOLID-STATE REACTION BETWEEN CaCO3 (MOLLUSK SHELL) AND Al2O3 POWDERS. Semantic Scholar. Available at: [Link].
-
Ereztech. This compound. Available at: [Link].
-
FTIR, XRD, and SEM-EDX Characterization of Synthesized B-Type Carbonated Hydroxyapatite (CHAp) Based on Crab Shells. Journal of Energy, Material, and Instrumentation Technology. Available at: [Link].
-
Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI. Available at: [Link].
-
Rhenium - Safety Data Sheet. ISOFLEX. Available at: [Link].
-
Eagle Alloys Corporation. Rhenium Safety Data Sheet. Available at: [Link].
-
Solid-state reaction route – Knowledge and References. Taylor & Francis. Available at: [Link].
-
Chemguide. Thermal decomposition of the Group 2 carbonates and nitrates. Available at: [Link].
-
THERMAL DECOMPOSITION OF CALCIUM CARBONATE IN CHICKEN EGGSHELLS: STUDY ON TEMPERATURE AND CONTACT TIME. Malaysian Journal of Analytical Sciences. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of CaO-Fe₃O₄ composites for photocatalytic degradation and adsorption of synthetic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. jemit.fmipa.unila.ac.id [jemit.fmipa.unila.ac.id]
- 9. sphinxsai.com [sphinxsai.com]
- 10. staff.ustc.edu.cn [staff.ustc.edu.cn]
Application Note: Thermal Analysis of Calcium Perrhenate (Ca(ReO4)2) for High-Temperature Applications
Introduction
Calcium perrhenate, Ca(ReO4)2, is an inorganic salt of significant interest in materials science and catalysis, particularly in applications requiring high thermal stability. A thorough understanding of its behavior at elevated temperatures is crucial for its effective utilization and for ensuring the safety and predictability of the processes in which it is employed. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide invaluable data on material decomposition, phase transitions, and thermal stability. This application note provides a detailed experimental setup and protocol for the comprehensive thermal analysis of anhydrous this compound.
The study of alkaline earth metal perrhenates reveals a trend of increasing thermal stability with increasing cation size.[1] This suggests that this compound will exhibit robust thermal properties. The thermal decomposition of such salts is often a complex process involving dehydration, phase transitions, melting, and ultimately, decomposition into the metal oxide and volatile rhenium oxides.[2] For this compound, the expected solid decomposition product is calcium oxide (CaO), a highly refractory material.
Scientific Principles and Experimental Rationale
The thermal analysis of this compound is guided by the need to elucidate several key thermal events:
-
Phase Transitions: Crystalline materials can undergo changes in their crystal structure (phase transitions) at specific temperatures. These are often associated with endothermic or exothermic events detectable by DTA or Differential Scanning Calorimetry (DSC). Since this compound is isostructural with strontium perrhenate (Sr(ReO4)2), which exhibits a phase transition at 500-550 °C, a similar transition is anticipated for Ca(ReO4)2.[3]
-
Melting and Volatilization: Determining whether this compound melts or sublimes before decomposition is critical. Some metal perrhenates are known to be volatile at high temperatures.[2] TGA can quantify mass loss due to volatilization, while DTA/DSC can detect the endothermic event of melting.
-
Decomposition: The primary goal of this analysis is to determine the onset and peak temperatures of decomposition. TGA will track the mass loss associated with the release of gaseous decomposition products, while DTA will indicate whether the decomposition is endothermic or exothermic.
-
Identification of Gaseous Products: Coupling the thermal analyzer with a mass spectrometer (TGA-MS) is essential for identifying the gaseous species evolved during decomposition. For perrhenate salts, the primary volatile species is expected to be dirhenium heptoxide (Re2O7).
The experimental parameters outlined in this protocol are chosen to provide a clear and comprehensive understanding of these thermal events. A controlled heating rate allows for the separation of overlapping thermal events, and an inert atmosphere prevents oxidative side reactions.
Experimental Setup
Apparatus
-
Simultaneous Thermal Analyzer (STA): An instrument capable of performing both TGA and DTA/DSC measurements concurrently is highly recommended. This allows for direct correlation between mass changes and thermal events.[4]
-
Coupled Mass Spectrometer (MS): An MS coupled to the STA outlet via a heated transfer line is crucial for evolved gas analysis (EGA).[5]
-
Inert Gas Supply: High-purity nitrogen or argon gas is required to provide an inert atmosphere during the analysis.
-
Analytical Balance: For accurate sample weighing.
Sample Preparation: Synthesis of Anhydrous this compound
Since hydrated forms of this compound can complicate the interpretation of thermal events, starting with an anhydrous sample is crucial.
Protocol for Synthesis of Anhydrous Ca(ReO4)2:
-
Stoichiometric Mixture: Prepare a stoichiometric mixture of high-purity calcium carbonate (CaCO3) and rhenium(VII) oxide (Re2O7).
-
Grinding: Thoroughly grind the powders together in an agate mortar to ensure intimate contact between the reactants.
-
Calcination: Place the mixture in an alumina crucible and heat in a furnace with the following temperature program:
-
Ramp to 600 °C at a rate of 5 °C/min.
-
Hold at 600 °C for 24 hours.
-
Cool to room temperature at a rate of 5 °C/min.
-
-
Characterization: Confirm the synthesis of single-phase anhydrous Ca(ReO4)2 using powder X-ray diffraction (PXRD).
Crucible Selection
The choice of crucible material is critical to prevent reactions between the sample and the container at high temperatures. For potentially corrosive inorganic salts like perrhenates, platinum or alumina crucibles are recommended.[6][7] Given the high temperatures expected in this analysis, a high-purity alumina crucible is a suitable and cost-effective choice.
Experimental Protocol for Thermal Analysis
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA and DTA/DSC signals of the STA according to the manufacturer's instructions. This typically involves using standard reference materials with known melting points and mass changes.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the anhydrous this compound powder into a clean, tared alumina crucible. A smaller sample size helps to minimize thermal gradients within the sample.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (for DTA/DSC) into the STA furnace.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the MS to scan a mass range of 10-400 amu to detect potential gaseous products.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 1300 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min provides a good balance between resolution and experiment time.
-
-
Data Acquisition: Record the sample mass (TGA), differential thermal signal (DTA/DSC), and mass spectra of the evolved gases as a function of temperature.
Data Presentation and Interpretation
Expected Thermal Events
Based on the thermal behavior of analogous compounds, the following events are anticipated for this compound:
| Temperature Range (°C) | Expected Event | Technique | Anticipated Observation |
| 500 - 600 | Phase Transition | DTA/DSC | Endothermic or exothermic peak with no corresponding mass loss in the TGA curve. This is based on the observed phase transition of the isostructural Sr(ReO4)2.[3] |
| > 900 | Onset of Decomposition/Volatilization | TGA | Gradual mass loss. Studies on alkaline earth perrhenates suggest volatilization can occur in the form of the perrhenate itself or as Re2O7 after decomposition.[2] |
| > 1000 | Significant Decomposition | TGA-MS | Accelerated mass loss. The MS should detect a significant signal corresponding to Re2O7 (m/z = 484, with characteristic isotopic pattern for Re) and potentially other rhenium oxide fragments. |
| ~1200 | Continued Volatilization/Decomposition | TGA | A mass loss of approximately 60% of the initial rhenium content is expected by this temperature, indicating a combination of volatilization and decomposition.[2] |
Experimental Workflow Diagram
Sources
Calcium Perrhenate Precursors: A Comprehensive Guide to Synthesis and Application in Advanced Materials
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis and utilization of calcium perrhenate (Ca(ReO₄)₂) as a precursor for advanced materials. Moving beyond a simple recitation of steps, this guide delves into the causal reasoning behind methodological choices, ensuring a deep understanding of the underlying chemical principles. The protocols herein are designed to be self-validating, with an emphasis on achieving high-purity, well-characterized materials.
Introduction: The Versatility of this compound in Materials Synthesis
This compound is a valuable precursor for the synthesis of a variety of rhenium-containing materials, including alloys, catalysts, and complex oxides. The presence of the perrhenate anion (ReO₄⁻), where rhenium is in its highest oxidation state (+7), makes it a versatile starting material for accessing different oxidation states of rhenium in the final product through controlled reduction processes. The choice of a calcium salt as the cation can also be advantageous in certain applications, such as in the formulation of catalysts where calcium may act as a promoter or support modifier.
This guide will explore two primary methodologies for the synthesis of this compound itself: a solution-based co-precipitation route and a solid-state reaction pathway. Subsequently, it will detail protocols for the application of the synthesized this compound in the fabrication of rhenium-based materials.
Synthesis of this compound (Ca(ReO₄)₂) Precursor
The selection of a synthesis route for this compound is dictated by the desired purity, particle size, and morphology of the final product. Solution-based methods generally offer better homogeneity and control over particle size at lower temperatures, while solid-state reactions are often simpler to execute and can be scaled up more readily.
Solution-Based Synthesis: Co-Precipitation Method
This method is predicated on the precipitation of the sparingly soluble this compound from an aqueous solution of a soluble calcium salt and a soluble perrhenate salt. The key to this process is the careful control of pH and temperature to ensure complete precipitation and to influence the crystalline nature of the product.
-
Preparation of Precursor Solutions:
-
Prepare a 1 M aqueous solution of a soluble calcium salt, such as calcium nitrate (Ca(NO₃)₂) or calcium chloride (CaCl₂).
-
Prepare a stoichiometric equivalent 2 M aqueous solution of a soluble perrhenate salt, such as ammonium perrhenate (NH₄ReO₄) or perrhenic acid (HReO₄). The use of perrhenic acid allows for a cleaner system, avoiding the introduction of additional cations.
-
-
Precipitation:
-
In a temperature-controlled reaction vessel, slowly add the calcium salt solution to the stirred perrhenate solution.
-
Maintain the temperature at 60-80°C to promote the formation of a crystalline precipitate.
-
Monitor and adjust the pH of the solution to between 6.0 and 7.8 by the dropwise addition of a dilute base (e.g., ammonium hydroxide) if necessary. This pH range helps to ensure the complete precipitation of this compound.[1]
-
-
Aging and Filtration:
-
After the addition is complete, continue stirring the suspension at the reaction temperature for 1-2 hours to allow for aging of the precipitate, which can improve its filterability and crystallinity.
-
Filter the hot suspension through a Büchner funnel fitted with an appropriate filter paper.
-
-
Washing and Drying:
-
Wash the filter cake several times with deionized water to remove any soluble impurities.
-
Perform a final wash with ethanol or acetone to aid in the removal of water.
-
Dry the resulting white powder in a vacuum oven at 110-120°C to a constant weight.
-
-
Choice of Precursors: The selection of highly soluble precursor salts is crucial for achieving a homogeneous reaction medium. The purity of the starting materials directly impacts the purity of the final this compound.
-
Temperature Control: The reaction temperature influences the kinetics of nucleation and crystal growth. Higher temperatures within the specified range generally lead to larger, more well-defined crystals.
-
pH Control: The solubility of this compound is pH-dependent. Maintaining a neutral to slightly alkaline pH ensures maximum yield.
Solid-State Synthesis
Solid-state synthesis involves the direct reaction of solid precursors at elevated temperatures. This method is advantageous for its simplicity and for producing materials that are stable at high temperatures.
-
Precursor Preparation and Mixing:
-
Use high-purity calcium carbonate (CaCO₃) and rhenium(VII) oxide (Re₂O₇) as precursors.
-
Accurately weigh stoichiometric amounts of the reactants (1:1 molar ratio of CaCO₃ to Re₂O₇).
-
Thoroughly mix the powders in an agate mortar and pestle to ensure intimate contact between the reactant particles. For larger quantities, a ball mill can be used.[2]
-
-
Calcination:
-
Place the mixed powder in an alumina crucible.
-
Heat the crucible in a programmable muffle furnace. The calcination process should be performed in stages to control the reaction and avoid the sublimation of Re₂O₇.
-
Initial heating to 200-300°C to initiate the decomposition of calcium carbonate and the initial reaction with rhenium oxide.
-
A gradual ramp up to a final calcination temperature of 600-800°C. The thermal decomposition of calcium carbonate generally begins around 625°C.[3]
-
-
Hold at the final temperature for 4-6 hours to ensure the reaction goes to completion. The overall reaction is: CaCO₃(s) + Re₂O₇(s) → Ca(ReO₄)₂(s) + CO₂(g).
-
-
Cooling and Characterization:
-
Allow the furnace to cool down to room temperature slowly.
-
The resulting product should be a white, crystalline powder of this compound.
-
Characterize the product using techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
-
-
Particle Size of Precursors: The reactivity of the solid precursors is highly dependent on their particle size and surface area. Finer particles will have a larger contact area, leading to a faster and more complete reaction.
-
Heating Profile: A controlled heating rate is essential to prevent the loss of the volatile Re₂O₇ precursor before it can react with the calcium carbonate.
-
Atmosphere: The reaction is typically carried out in air. The evolution of carbon dioxide drives the reaction forward.
Application of this compound as a Precursor
The synthesized this compound can be used as a starting material for a variety of advanced materials. The following sections provide protocols for its application in the synthesis of supported rhenium catalysts and as a component in powder metallurgy.
Synthesis of Supported Rhenium Catalysts
Supported rhenium catalysts are used in a variety of industrial processes, including reforming and metathesis. The incipient wetness impregnation method is a common technique for preparing such catalysts.
-
Preparation of the Impregnation Solution:
-
Dissolve a calculated amount of the synthesized this compound in a minimum amount of deionized water to achieve the desired rhenium loading on the support (e.g., 1-5 wt%). The solubility of this compound should be considered to determine the volume of the solution.
-
The volume of the solution should be equal to the total pore volume of the alumina support to be used. The pore volume of the support can be determined experimentally or obtained from the manufacturer's specifications.
-
-
Impregnation:
-
Place the alumina (Al₂O₃) support pellets or powder in a rotary evaporator flask.
-
Slowly add the this compound solution to the support while rotating the flask to ensure even distribution of the solution.
-
Continue to rotate the flask under reduced pressure to evaporate the solvent, leaving the this compound deposited on the surface and within the pores of the support.
-
-
Drying and Calcination:
-
Dry the impregnated support in an oven at 120°C for 12 hours to remove any residual water.
-
Calcine the dried material in a tube furnace under a flow of dry air. The temperature should be ramped up slowly to 400-500°C and held for 4 hours to decompose the perrhenate and anchor the rhenium oxide species to the support.
-
-
Reduction (Activation):
-
To obtain the active metallic rhenium catalyst, the calcined material must be reduced.
-
Place the calcined catalyst in a tube furnace and heat under a flow of hydrogen gas (typically 5-10% H₂ in an inert gas like argon or nitrogen).
-
The reduction temperature is typically in the range of 400-500°C and is held for 2-4 hours.
-
-
Choice of Support: The properties of the support material (e.g., surface area, pore size distribution, acidity) play a crucial role in the dispersion and stability of the active rhenium species.
-
Calcination Temperature: The calcination temperature affects the interaction between the rhenium species and the support. Too low a temperature may result in incomplete decomposition of the precursor, while too high a temperature can lead to sintering of the active species.
-
Reduction Conditions: The temperature and duration of the reduction step determine the final oxidation state and particle size of the rhenium metal.
Application in Powder Metallurgy for Rhenium Alloys
This compound can be used as a source of rhenium in the fabrication of rhenium-containing alloys through powder metallurgy techniques.[4] This involves blending the precursor with other metal powders, followed by compaction and sintering.
-
Powder Blending:
-
Thoroughly blend the synthesized this compound powder with nickel powder in the desired stoichiometric ratio to achieve the target alloy composition.
-
The blending can be performed in a V-blender or a ball mill to ensure a homogeneous mixture.
-
-
Reduction of the Precursor:
-
The blended powder mixture needs to be heated under a reducing atmosphere (e.g., hydrogen) to convert the this compound to metallic rhenium.
-
This can be done as a separate step before compaction or in-situ during the initial stages of sintering. A temperature of 700-900°C is typically required for the hydrogen reduction of perrhenates.
-
-
Compaction:
-
The reduced and blended metal powder is then cold-pressed in a die at high pressure (typically in the range of 100-500 MPa) to form a "green" compact.
-
-
Sintering:
-
The green compact is then sintered in a furnace under a protective atmosphere (e.g., hydrogen or vacuum) at a temperature below the melting point of the alloy.
-
The sintering temperature and time will depend on the specific alloy composition and desired final density. For Ni-Re alloys, sintering temperatures can range from 1200 to 1400°C.
-
-
Powder Characteristics: The particle size, shape, and distribution of the starting powders significantly influence the packing density, compaction behavior, and final properties of the sintered alloy.
-
Sintering Atmosphere: A reducing or inert atmosphere is crucial to prevent the oxidation of the metal powders at high temperatures.
-
Sintering Parameters: The sintering temperature and time control the diffusion processes that lead to the densification and strengthening of the material.
Data Presentation
Table 1: Summary of Synthesis Parameters for this compound
| Parameter | Co-Precipitation Method | Solid-State Method |
| Calcium Precursor | 1 M Calcium Nitrate or Chloride | High-Purity Calcium Carbonate |
| Rhenium Precursor | 2 M Ammonium Perrhenate or Perrhenic Acid | High-Purity Rhenium(VII) Oxide |
| Reaction Temperature | 60-80°C | 600-800°C |
| Reaction Time | 1-2 hours (aging) | 4-6 hours (calcination) |
| Key Control Parameter | pH (6.0-7.8) | Heating Profile |
| Typical Product Form | Fine Powder | Crystalline Powder |
Visualization of Experimental Workflows
Caption: Workflow for the synthesis of this compound via solution-based and solid-state routes.
Caption: Application workflows for this compound as a precursor in catalyst and alloy synthesis.
References
- Charkin, D. O., Siidra, O. I., Nazarchuk, E. V., Borisov, A. S., & Baikina, A. S. (2021). New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O.
- Gawel, W., & Chojnacka, K. (2019). Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts.
- Ni, D., Cheng, G., Jin, L., Yang, C., Yao, N., & Cava, R. J. (2024). A calcium aluminum rhenium sodalite with reducible rhenium in the sodalite cage.
- Bruck, A. M., Sutter, B., Ming, D. W., & Mahaffy, P. (2014). Thermal decomposition of calcium perchlorate/iron-mineral mixtures: Implications of the evolved oxygen from the Rocknest eolian deposit in Gale Crater, Mars. 45th Lunar and Planetary Science Conference, (1777), 1234.
-
Wikipedia. (n.d.). Powder metallurgy. Retrieved from [Link]
- Prakash, O., & Kumar, R. (2018). Significance of the Powder Metallurgy Approach and Its Processing Parameters on the Mechanical Behavior of Magnesium-Based Materials. Journal of Composites Science, 2(4), 63.
- Rodriguez-Navarro, C., Ruiz-Agudo, E., Luque, A., Rodriguez-Navarro, A. B., & Ortega-Huertas, M. (2009). Thermal decomposition of calcite: Mechanisms of formation and textural evolution of CaO nanocrystals. American Mineralogist, 94(4), 578-593.
-
Stanford Advanced Materials. (n.d.). Preparation of Rhenium Powder. Retrieved from [Link]
- Ciobanu, C. S., Popa, C. L., & Predoi, D. (2016). Cerium-doped hydroxyapatite nanoparticles synthesized by the co-precipitation method. Materials Science and Engineering: C, 62, 42-51.
-
International Union of Pure and Applied Chemistry. (n.d.). Solid-state reaction route. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solid-state reaction route – Knowledge and References. Retrieved from [Link]
-
Proto XRD. (n.d.). Reactions in the Solid State. Retrieved from [Link]
-
MDPI. (2024). Recovery of Zinc and Rhenium for the Production of Zinc Perrhenates. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of supported rhenium oxide catalysts: Effect of loading, support and additives. Retrieved from [Link]
-
ResearchGate. (n.d.). The advantages and disadvantages of common synthesis methods, and the brief introduction of novel sintering technologies. Retrieved from [Link]
-
MDPI. (2024). Powder Metallurgy Processing to Enhance Superelasticity and Shape Memory in Polycrystalline Cu–Al–Ni Alloys: Reference Material for Additive Manufacturing. Retrieved from [Link]
-
RSC Publishing. (2024). Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of A3[ReO4][ReO3N] and A′2[ReO3N] (A = Rb, Cs; A′ = K, Cs). Retrieved from [Link]
-
Rhenium Alloys, Inc. (n.d.). Your Prime Source For High Performance Chemical Products. Retrieved from [Link]
-
MDPI. (2024). Calcium Tungstate Doped with Rare Earth Ions Synthesized at Low Temperatures for Photoactive Composite and Anti-Counterfeiting Applications. Retrieved from [Link]
-
Fritz Haber Institute. (2006). Preparation of Supported Catalysts. Retrieved from [Link]
-
Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Retrieved from [Link]
-
Wolfram Language Documentation. (n.d.). Thermal Decomposition. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Magnetic and Optical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). REFRACTORY CERAMICS SYNTHESIS BY SOLID-STATE REACTION BETWEEN CaCO3 (MOLLUSK SHELL) AND Al2O3 POWDERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Inclusion engineering and the metallurgy of calcium treatment. Retrieved from [Link]
-
MDPI. (2024). Recovery of Zinc and Rhenium for the Production of Zinc Perrhenates. Retrieved from [Link]
-
MDPI. (2024). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Retrieved from [Link]
-
International Journal of Research in Engineering and Applied Sciences. (n.d.). Green Synthesis of Nano-sized Calcium Titanate CaTiO3 Using Solid State Mechano-Chemical Solventless Method and its Characterization. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Calcium Perrhenate
Welcome to the Technical Support Center for the synthesis of calcium perrhenate (Ca(ReO₄)₂). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound preparations. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during synthesis.
Overview of this compound Synthesis
This compound is typically synthesized through a neutralization reaction between a calcium base and perrhenic acid or by the reaction of a soluble calcium salt with a soluble perrhenate. The most common laboratory-scale methods involve the reaction of:
-
Perrhenic acid (HReO₄) with a calcium source such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).
-
Rhenium(VII) oxide (Re₂O₇) with a calcium source in an aqueous medium, where Re₂O₇ first hydrolyzes to form perrhenic acid.
The final yield and purity of the this compound are highly dependent on the precise control of reaction parameters, including stoichiometry, pH, temperature, and the purity of the starting materials.
Experimental Workflow for this compound Synthesis
The following diagram outlines the general workflow for the synthesis of this compound from perrhenic acid and calcium carbonate.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the synthesis process. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction between the calcium source and perrhenic acid may not have gone to completion. This can be due to insufficient reaction time, poor mixing, or passivation of the calcium source.
-
Solution:
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration with continuous stirring to ensure complete dissolution of the calcium source.
-
Improve Mixing: Use a magnetic stirrer or overhead stirrer to ensure the reactants are well-dispersated.
-
Particle Size of Calcium Source: Use a fine powder of calcium carbonate or a well-dispersed slurry of calcium hydroxide to increase the surface area available for reaction.
-
-
-
Incorrect Stoichiometry:
-
Cause: An improper molar ratio of reactants can lead to unreacted starting materials and reduced product formation.
-
Solution:
-
Precise Stoichiometry: Carefully calculate and weigh the reactants. The stoichiometric reaction is: 2 HReO₄ + CaCO₃ → Ca(ReO₄)₂ + H₂O + CO₂ or 2 HReO₄ + Ca(OH)₂ → Ca(ReO₄)₂ + 2 H₂O
-
Slight Excess of Calcium Source: Using a slight excess (e.g., 5-10 mol%) of the calcium source can help drive the reaction to completion. However, be aware that this will require thorough washing of the final product to remove unreacted calcium salts.
-
-
-
Suboptimal pH:
-
Cause: The pH of the reaction mixture plays a crucial role in the precipitation of calcium salts. If the pH is too low, the this compound may remain in solution.
-
Solution:
-
pH Monitoring and Adjustment: Monitor the pH throughout the reaction. For the precipitation of many metal perrhenates, a slightly acidic to neutral pH is often optimal. Based on studies of analogous compounds like zinc perrhenate, a final pH in the range of 6.0-7.0 is a good starting point for optimization.[1] You can adjust the pH by carefully adding a dilute solution of a suitable base (e.g., ammonium hydroxide) if necessary, though careful control of the initial stoichiometry should ideally lead to the correct final pH.
-
-
-
Loss of Product During Workup:
-
Cause: this compound has some solubility in water, and significant amounts can be lost during filtration and washing if not performed correctly.
-
Solution:
-
Cooling Before Filtration: Cool the reaction mixture in an ice bath before filtration to decrease the solubility of the product.
-
Washing with Cold Solvent: Wash the collected precipitate with small portions of ice-cold deionized water.
-
Minimize Wash Volume: Use the minimum amount of washing solvent necessary to remove impurities.
-
-
Q2: The final product contains insoluble white impurities. What are they and how can I remove them?
A2: The most likely insoluble white impurity is unreacted calcium carbonate or calcium hydroxide.
-
Cause:
-
Insufficient perrhenic acid to react with all of the calcium source.
-
Passivation of the calcium source particles, preventing their complete reaction.
-
-
Solution:
-
Stoichiometric Control: Ensure the molar ratio of perrhenic acid to the calcium source is correct or slightly in excess of the acid.
-
Purification by Dissolution and Filtration: this compound is soluble in water, while calcium carbonate and calcium hydroxide have very low solubility. You can dissolve your crude product in a minimal amount of warm deionized water and then filter the solution to remove the insoluble impurities. The this compound can then be recovered by evaporating the water.
-
Recrystallization: For higher purity, a more controlled recrystallization can be performed. Dissolve the crude product in a minimum amount of hot deionized water, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals of this compound.
-
Q3: My this compound product is discolored (e.g., yellow or gray). What is the cause and how can I obtain a white product?
A3: Discoloration often indicates the presence of impurities, which could be from the starting materials or formed during the reaction.
-
Cause:
-
Impurities in Rhenium Source: The starting rhenium metal or rhenium oxide may contain other transition metal impurities.
-
Reduction of Perrhenate: Under certain conditions, the perrhenate ion (Re⁷⁺) can be reduced to lower oxidation states of rhenium, which are often colored. This can be promoted by the presence of reducing agents or high temperatures.
-
Impurities in Calcium Source: The calcium carbonate or hydroxide may contain impurities like iron or other metal oxides.
-
-
Solution:
-
Use High-Purity Starting Materials: Start with the highest purity rhenium and calcium sources available.
-
Control Reaction Temperature: Avoid excessive heating during the reaction and drying steps. Neutralization reactions can be exothermic, so it may be necessary to cool the reaction vessel.
-
Purification:
-
Recrystallization: As mentioned before, recrystallization is an effective method for removing many colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in water and treating the solution with a small amount of activated carbon can help adsorb colored organic impurities. The carbon is then removed by filtration before recovering the this compound.
-
Ion Exchange: For removing trace cationic impurities, passing a solution of the crude product through a cation exchange resin can be effective.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound? A1: Deionized water is the most common and effective solvent for the synthesis of this compound via the neutralization route.
Q2: What is the optimal temperature for the reaction? A2: The reaction can typically be carried out at room temperature. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but excessive heat should be avoided to prevent potential decomposition or side reactions. For the synthesis of other metal perrhenates, elevated temperatures (e.g., 80°C) have been shown to increase the neutralization reaction rate.[3]
Q3: How should I dry the final product? A3: The final product should be dried under vacuum at a moderate temperature (e.g., 60-80 °C) to remove water without causing thermal decomposition. Drying in a vacuum oven is ideal.
Q4: What are the key analytical techniques to confirm the purity of my this compound? A4: The following techniques are recommended for product characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of this compound.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the elemental composition and quantify any metallic impurities.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the perrhenate anion (ReO₄⁻).
Q5: Are there any specific safety precautions I should take during the synthesis? A5: Yes, proper safety measures are essential:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Perrhenic acid is corrosive. Handle it in a well-ventilated fume hood.
-
Handling of Reagents: this compound is an oxidizer and can intensify fires.[5] Keep it away from flammable materials.
Summary of Key Parameters for Yield Optimization
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 2:1 molar ratio of HReO₄ to CaCO₃/Ca(OH)₂ | Ensures complete conversion of the limiting reagent. A slight excess of the calcium source can drive the reaction but requires thorough purification. |
| pH | 6.0 - 7.0 (Final pH) | Optimizes the precipitation of this compound and minimizes its solubility.[1] |
| Temperature | Room temperature to 50 °C | Provides a balance between a reasonable reaction rate and preventing side reactions or decomposition. |
| Reaction Time | Monitor until complete dissolution of calcium source | Ensures the reaction goes to completion. |
| Mixing | Continuous, vigorous stirring | Maximizes contact between reactants. |
| Purification | Recrystallization from deionized water | Effectively removes most soluble and insoluble impurities. |
Process Logic Diagram
The following diagram illustrates the decision-making process for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
-
Chęciński, J., Cieszyński, A., & Płocharski, J. (2019). Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. Molecules, 24(8), 1548. [Link]
-
Chmielarz, A., Cieszyński, A., & Płocharski, J. (2024). Recovery of Zinc and Rhenium for the Production of Zinc Perrhenates. Minerals, 14(8), 839. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16217077, this compound. Retrieved from [Link].
-
Patel, P., et al. (2023). Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach. Journal of Analytical Methods in Chemistry. [Link]
-
Wang, D., et al. (2021). Advances in Enrichment and Purification Technology of Ammonium Perrhenate. Minerals, 11(11), 1256. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts [mdpi.com]
- 4. Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CaO8Re2 | CID 16217077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thermal Decomposition of Calcium Perrhenate
Welcome to the technical support center for the thermal analysis of calcium perrhenate (Ca(ReO₄)₂). This guide is designed for researchers, scientists, and professionals in drug development who are working with or characterizing this and other inorganic salts. Given that detailed thermal decomposition data for this compound is not widely available in the literature, this document provides a comprehensive framework for determining its optimal decomposition temperature through systematic experimentation and troubleshooting. The principles and protocols outlined here are broadly applicable to the thermal analysis of other novel or poorly characterized inorganic materials.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: I can't find a specific decomposition temperature for this compound in the literature. Where do I start?
A1: It is not uncommon for the thermal properties of specialized inorganic salts like this compound to be sparsely documented. Your starting point will be to perform a preliminary thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). This simultaneous analysis provides information on both mass changes (TGA) and heat flow (DSC) as a function of temperature.[1][2][3] For an initial exploratory run, a wide temperature range (e.g., room temperature to 1000 °C) with a moderate heating rate (e.g., 10 °C/min) in an inert atmosphere (like nitrogen) is recommended.[1] This will give you a broad overview of the thermal events occurring.
Q2: What are the expected decomposition products of this compound?
A2: While specific data for this compound is limited, we can infer potential decomposition pathways from related compounds. Perrhenate salts, when heated, can decompose into various rhenium oxides. For instance, ammonium perrhenate decomposes to volatile Re₂O₇ at around 250 °C, and at higher temperatures in a sealed tube, it can form ReO₂.[4][5] Therefore, it is plausible that the thermal decomposition of this compound will yield calcium oxide (CaO) and a rhenium oxide, with the specific rhenium oxide species depending on the temperature and atmosphere.
Q3: My TGA/DSC results are not reproducible. What are the common causes?
A3: Lack of reproducibility is a frequent issue in thermal analysis and can often be traced back to inconsistencies in the experimental setup.[6] Key factors to check include:
-
Sample Preparation: Variations in sample mass, particle size, and packing in the crucible can lead to different results.[7]
-
Crucible Type and Condition: Ensure you are using the same type of crucible for all experiments and that it is clean.[8]
-
Atmosphere Control: Fluctuations in the purge gas flow rate can affect the decomposition process.
-
Instrument Calibration: Regular calibration of your TGA/DSC instrument for mass, temperature, and heat flow is crucial.[9][10][11][12]
Q4: How does the heating rate affect the observed decomposition temperature?
A4: The heating rate has a significant impact on the observed decomposition temperature. Faster heating rates generally shift the decomposition to higher temperatures. This is a kinetic effect; at a faster rate, the sample has less time to react at each temperature increment, leading to a "thermal lag" where the furnace temperature is higher than the actual sample temperature. Slower heating rates provide better resolution of overlapping thermal events but require longer experiment times.[13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during your TGA/DSC analysis of this compound and how to resolve them.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpected Weight Gain | - Buoyancy effect (apparent weight gain as gas density changes with temperature).- Reaction with the purge gas (e.g., oxidation in an air or oxygen atmosphere).[1] | - Run a blank curve: Perform a run with an empty crucible under the exact same conditions and subtract it from your sample data to correct for buoyancy.- Use an inert atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to prevent oxidation.- Analyze the atmosphere: If a reaction with the gas is suspected, consider using a hyphenated technique like TGA-MS (Mass Spectrometry) to identify the gaseous products. |
| Baseline Drift or Instability in DSC | - Mismatched sample and reference crucibles.- Contamination in the crucible or on the sensor.[14]- Instrument not thermally equilibrated. | - Use matched crucibles: Ensure the sample and reference crucibles have very similar masses.- Clean crucibles and sensor: Follow the manufacturer's instructions for cleaning the crucibles (e.g., heating in a furnace) and the DSC sensor.- Allow for equilibration: Start your experiment with an isothermal segment at the initial temperature to allow the instrument to stabilize. |
| Sharp, Non-Reproducible Spikes in TGA/DSC Curve | - Sample shifting or spilling within the crucible during the experiment.- Static electricity effects on the balance mechanism. | - Ensure proper sample loading: Distribute the sample evenly at the bottom of the crucible.[7] For powders, gentle tapping can help.- Use an anti-static device: If your lab environment is prone to static, use an anti-static gun near the balance chamber before starting the run. |
| Overlapping Decomposition Steps | - A fast heating rate that does not allow for the resolution of consecutive thermal events.[13]- The material has multiple decomposition pathways that occur at similar temperatures. | - Decrease the heating rate: Try running the experiment at a slower heating rate (e.g., 2-5 °C/min) to improve the separation of peaks.[13]- Use high-resolution TGA (if available): Some instruments have advanced modes that can automatically adjust the heating rate to better resolve overlapping events. |
Experimental Protocols
Protocol 1: Preliminary TGA/DSC Screening of this compound
Objective: To obtain an initial thermal profile of this compound to identify the temperature regions of interest for decomposition.
Materials & Apparatus:
-
This compound (Ca(ReO₄)₂) powder
-
TGA/DSC Instrument
-
Alumina or platinum crucibles[15]
-
High-purity nitrogen gas
-
Analytical balance
Procedure:
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for mass and temperature according to the manufacturer's guidelines.[10][11][12]
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Set the purge gas to nitrogen with a flow rate of 50-100 mL/min.
-
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 1000 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) and the derivative of mass loss (DTG) as a function of temperature.
-
Plot the heat flow (mW) as a function of temperature.
-
Identify the onset temperature of any significant mass loss from the TGA curve. This is your initial estimate of the decomposition temperature.
-
Correlate the mass loss events with any endothermic or exothermic peaks in the DSC curve. Decomposition is often an endothermic process (requires energy to break bonds), but subsequent reactions can be exothermic.[1]
-
Protocol 2: Optimizing the Heating Rate for Decomposition Analysis
Objective: To determine the optimal heating rate to achieve good resolution of thermal events and accurate decomposition temperatures.
Procedure:
-
Following the general procedure in Protocol 1, perform a series of experiments using different heating rates (e.g., 2, 5, 10, and 20 °C/min).
-
Keep all other parameters (sample mass, gas flow rate, crucible type) as consistent as possible between runs.
-
Data Analysis:
-
Compare the TGA and DSC curves obtained at different heating rates.
-
Observe the shift in the onset and peak temperatures of decomposition.
-
Select a heating rate that provides a good balance between resolution (sharper, more distinct peaks) and experimental time. For kinetic studies, multiple heating rates are often necessary.
-
Visualizing the Workflow
Workflow for Characterizing an Unknown Inorganic Salt
Caption: A general workflow for the thermal characterization of a novel inorganic salt.
Interpreting Your Results: A Logical Approach
When analyzing the TGA/DSC data for a new compound like this compound, a systematic approach is key.
Caption: A decision tree for interpreting simultaneous TGA-DSC data.
References
-
Mier Buenhombre, J. L. (n.d.). Thermal analysis of inorganic materials. CORE. Retrieved from [Link]
-
Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link]
-
Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. (2026, January 5). ACS Publications. Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Analyzing Quartz Content in Inorganic Mixtures with TGA/DSC. Retrieved from [Link]
-
Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. (2021, September 30). ACS Omega. Retrieved from [Link]
-
Effect of Heating Rates and Composition on the Thermal Decomposition of Nitrate Based Molten Salts. (2025, October 30). ResearchGate. Retrieved from [Link]
-
How to interpret the TGA and DSC analysis?. (2016, February 8). ResearchGate. Retrieved from [Link]
-
Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Retrieved from [Link]
-
Perrhenate–Catalyzed Deoxydehydration of a Vicinal Diol: A Comparative DFT Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of Temperature and Gas Atmosphere on the Thermal Decomposition of (NH4)6Mo7O24.4H2O. (n.d.). ResearchGate. Retrieved from [Link]
-
betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments. Retrieved from [Link]
-
TA Instruments. (n.d.). TGA & SDT Theory and Applications Online Courses. Retrieved from [Link]
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium perrhenate. Retrieved from [Link]
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. UserCom. Retrieved from [Link]
-
NIST. (2009, October 29). High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites. Standard Reference Data. Retrieved from [Link]
-
Mettler Toledo. (n.d.). How to Perform a Standard Calibration on a TGA/DSC. Retrieved from [Link]
-
Ivory Research. (2021, July 26). Thermogravimetric Analysis of Inorganic Compound and Rubber. Retrieved from [Link]
-
Digital Scholarship@UNLV. (2021, September 30). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. University of Nevada, Las Vegas. Retrieved from [Link]
-
TA Instruments. (n.d.). Waters LLC. Retrieved from [Link]
-
Effect of Atmosphere on Thermal Decomposition of Sodium Percarbonate. (n.d.). AIDIC. Retrieved from [Link]
-
Red Thermo. (2025, June 21). How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab. Retrieved from [Link]
-
Unraveling the Role of Solvation and Ion Valency on Redox-Mediated Electrosorption through In Situ Neutron Reflectometry and Ab Initio Molecular Dynamics. (n.d.). PubMed Central. Retrieved from [Link]
-
Encapsulation of Inorganic Phase Change Materials by Sol-Gel Method for Thermal Energy Storage. (n.d.). ISES Conference Proceedings Database. Retrieved from [Link]
-
TA Instruments. (n.d.). Operating Procedures: TA Instruments TGA. Retrieved from [Link]
-
TKE. (n.d.). TGA 2950 Operator's Manual. Retrieved from [Link]
-
Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts. (2017, October 11). Nature. Retrieved from [Link]
-
How can I fully analyse my sample using TGA-DTA/DSC analysis?. (2017, October 28). ResearchGate. Retrieved from [Link]
-
Linseis. (n.d.). How to correctly calibrate a Differential Scanning Calorimeter. Retrieved from [Link]
-
Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate. (2019, January 5). ResearchGate. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. (2025, February 18). PMC. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Calibration Materials. Retrieved from [Link]
-
KIET. (n.d.). Mettler Toledo Tga 1 Manual. Retrieved from [Link]
-
Thermal decomposition of perchlorate salts with various amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Mahida Academy. (2024, June 26). Trends in Thermal Stability of the Carbonates and Nitrates. Retrieved from [Link]
-
Hoene, J., et al. (n.d.). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. Semantic Scholar. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ammonium perrhenate - Wikipedia [en.wikipedia.org]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. tainstruments.com [tainstruments.com]
- 7. torontech.com [torontech.com]
- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. mt.com [mt.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. proceedings.ises.org [proceedings.ises.org]
- 14. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 15. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Calcium Perrhenate Synthesis
Welcome to the technical support guide for the synthesis of high-purity Calcium Perrhenate (Ca(ReO₄)₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic protocols. Our goal is to provide not just procedures, but a deep, mechanistic understanding to empower you to avoid impurities and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Purity of Starting Materials
Question: What are the most critical impurities in my starting materials (Perrhenic Acid and a calcium source like Calcium Carbonate), and how do I mitigate them?
Answer: The purity of your final product is fundamentally limited by the quality of your precursors. Contaminants in the starting materials are the most common source of impurities.
A. Perrhenic Acid (HReO₄)
Perrhenic acid is typically prepared by the oxidation of rhenium metal or its oxides.[1] The primary concern is the presence of incompletely oxidized rhenium species or other transition metals from the original rhenium source.
-
Causality: Rhenium can exist in multiple oxidation states (+3, +4, +5, +7 being common).[2] If the oxidation process is incomplete, you may have lower-valent rhenium oxides (e.g., ReO₂, ReO₃) present. These compounds are less soluble and can be carried through the synthesis, leading to a discolored (often grayish or brownish) final product.
-
Mitigation Strategy:
-
Source High-Purity Acid: Procure perrhenic acid from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying trace metal content. Commercial solutions are typically 75-80% in water.[3]
-
Pre-synthesis Oxidation Check: Before use, you can ensure the full oxidation state of rhenium. A small amount of a strong oxidizing agent, like hydrogen peroxide (H₂O₂), can be added to the perrhenic acid solution with gentle heating to convert any lower-valent species to the perrhenate (ReO₄⁻) ion.[4] Exercise caution as this can be a vigorous reaction.
-
B. Calcium Source (e.g., Calcium Carbonate, CaCO₃)
Calcium carbonate is a common and effective calcium source, but it is often contaminated with other alkaline earth metals, transition metals, and silicates.[5]
-
Causality: Co-precipitation is a major issue. Ions with similar charge and ionic radii to Ca²⁺ (e.g., Mg²⁺, Sr²⁺, Fe²⁺) can be incorporated into the this compound crystal lattice or precipitate as their own perrhenate salts.
-
Mitigation Strategy:
-
Use High-Purity Grade: Always use at least ACS reagent grade or higher purity calcium carbonate. Sources derived from industrial by-products like gypsum may contain significant impurities such as phosphates, silica, and iron oxides.[6]
-
Purification of Calcium Carbonate: For applications requiring the highest purity, you can purify commercial CaCO₃. A common method involves dissolving the calcium carbonate in a minimal amount of hydrochloric acid, filtering to remove insoluble impurities like silica, and then re-precipitating the calcium carbonate by bubbling CO₂ gas through the solution or by adding a high-purity ammonium carbonate solution. The precipitate should then be washed thoroughly with deionized water and dried.[5]
-
FAQ 2: Stoichiometry and Reaction Control
Question: My final product analysis shows the presence of unreacted calcium carbonate or excess acid. How can I ensure a complete and clean reaction?
Answer: This is a common issue related to reaction control, specifically pH monitoring and reactant addition. The synthesis of this compound is an acid-base neutralization reaction:
2 HReO₄(aq) + CaCO₃(s) → Ca(ReO₄)₂(aq) + H₂O(l) + CO₂(g)
-
Causality: Calcium carbonate has low solubility in neutral water. The reaction relies on the acid to dissolve it. If the acid is added too quickly, localized areas of high pH can persist where CaCO₃ remains unreacted. Conversely, adding a stoichiometric excess of acid will result in an acidic final solution that is difficult to purify.
-
Troubleshooting Protocol:
-
Slow, Controlled Addition: Create a slurry of the high-purity calcium carbonate in deionized water. Add the stoichiometric amount of perrhenic acid dropwise with vigorous and continuous stirring. This ensures the acid reacts as it is introduced.
-
Monitor pH: The key to driving the reaction to completion is pH control. The final pH of the solution should be near neutral (pH 6.5-7.0). Use a calibrated pH meter to monitor the reaction. As you approach the stoichiometric endpoint, the rate of CO₂ evolution will decrease significantly.
-
Gentle Heating: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the dissolution rate of CaCO₃ and help drive the reaction to completion. Do not boil, as this can concentrate the acid and potentially lead to side reactions if impurities are present.
-
FAQ 3: Purification and Isolation
Question: What is a reliable, step-by-step protocol for purifying crude this compound after the initial reaction?
Answer: Purification is critical for removing any remaining soluble impurities or unreacted precursors. Recrystallization is the most effective method. While one source describes this compound as highly insoluble[7], experimental literature demonstrates its preparation from aqueous solutions, indicating sufficient solubility for purification.[8]
-
Causality: Recrystallization works by exploiting the differences in solubility between the desired product and impurities at different temperatures. As a saturated solution cools, the less soluble compound (ideally, your product) crystallizes out, leaving more soluble impurities behind in the mother liquor.
-
Dissolution: Take the filtered reaction solution (or the crude solid product) and gently heat it in a minimal amount of high-purity deionized water until all the solid is dissolved. Aim for a temperature of 70-80°C. Do not exceed this to prevent any potential decomposition.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter (e.g., unreacted CaCO₃, silica) is visible, perform a hot filtration using a pre-heated Büchner funnel and filter paper. This step removes insoluble impurities.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator (2-8°C) for several hours. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor. Subsequently, perform a wash with a solvent in which this compound is insoluble but impurities might be soluble, such as high-purity acetone.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight. Note that hydrated forms of this compound can exist[8], so rigorous drying is necessary for the anhydrous form.
Visualizing the Process
Workflow for High-Purity this compound Synthesis
Caption: High-level workflow for synthesizing pure this compound.
Logical Flow of Impurity Introduction
Caption: How impurities from sources and process enter the final product.
Data Summaries
Table 1: Troubleshooting Common Impurities
| Impurity Detected | Potential Source | Recommended Action |
| Discoloration (Gray/Brown) | Incomplete oxidation of Rhenium (presence of ReO₂, ReO₃) | Treat starting HReO₄ solution with a small amount of H₂O₂. Ensure oxidizing conditions are maintained. |
| Magnesium, Strontium, Iron | Contaminated Calcium Carbonate precursor.[5] | Use a higher purity grade of CaCO₃ or purify the starting material via an acid-dissolution/re-precipitation cycle. |
| Silica (SiO₂) / Insoluble Particulates | Low-grade Calcium Carbonate. | Perform a hot filtration of the reaction mixture before crystallization. |
| Excess Acidity (Low pH) | Over-addition of Perrhenic Acid. | Monitor reaction with a calibrated pH meter. Titrate carefully to a neutral endpoint (pH ~7). |
| Unreacted CaCO₃ | Incomplete reaction due to poor mixing or insufficient acid. | Ensure vigorous stirring and slow, dropwise addition of acid. Gentle warming can aid dissolution. |
| Excess Water / Hydrates | Incomplete drying of the final product. | Dry the product under vacuum at 60-80°C until a constant mass is achieved. Use TGA to confirm the absence of water.[9] |
Table 2: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Expected Result for Pure Ca(ReO₄)₂ |
| X-Ray Diffraction (XRD) | Confirm crystal structure and phase purity.[10] | Sharp diffraction peaks matching the reference pattern for anhydrous this compound. Absence of peaks from CaCO₃ or other crystalline impurities. |
| ICP-MS / ICP-OES | Quantify trace metallic impurities (e.g., Mg, Fe, Al, other transition metals). | Impurity levels should be below the acceptable threshold for the intended application (e.g., <10 ppm). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups. Confirm the presence of the perrhenate anion (ReO₄⁻) and absence of carbonate (CO₃²⁻) or hydroxyl (-OH) groups from water.[10] | Strong absorption bands characteristic of the Re-O stretching in the tetrahedral ReO₄⁻ anion (~918 cm⁻¹). Absence of strong, broad -OH bands (~3400 cm⁻¹) or carbonate bands (~1450 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and quantify water of hydration.[11] | A stable mass up to high temperatures. A pure, anhydrous sample should show no significant mass loss until decomposition. Mass loss at ~100-200°C would indicate water. |
| Elemental Analysis | Confirm the stoichiometric ratio of Calcium to Rhenium.[8] | The experimentally determined weight percentages of Ca and Re should match the theoretical values for Ca(ReO₄)₂. |
References
-
Wikipedia. Rhenium compounds. [Link]
-
American Elements. This compound. [Link]
-
Zuniga, F., et al. (2023). New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Wikipedia. Perrhenate. [Link]
-
Shtemenko, A.V., et al. (2019). HYDROLYSIS OF RHENIUM(III) CLUSTER COMPOUNDS. Ukrainian Chemistry Journal. [Link]
-
Bruck, A.M., et al. THERMAL DECOMPOSITION OF CALCIUM PERCHLORATE/IRON-MINERAL MIXTURES. Universities Space Research Association. [Link]
-
Shtemenko, O.V., et al. (2019). HYDROLYSIS OF RHENIUM(III) CLUSTER COMPOUNDS. Odessa National University of Technology. [Link]
- Google Patents. (1942).
-
Adamopoulos, S., et al. (2022). Calcium carbonate: controlled synthesis, surface functionalization, and nanostructured materials. Chemical Society Reviews. [Link]
-
Wang, F., et al. (2021). Progress in the Preparation of Calcium Carbonate by Indirect Mineralization of Industrial By-Product Gypsum. MDPI. [Link]
-
Koralewska, J., et al. (2021). Synthesis and Characterization of Calcium Hydroxyapatite from Waste Phosphogypsum. MDPI. [Link]
-
Stanford Advanced Materials. (2023). Properties and Compounds of Rhenium. [Link]
-
Goral, M., et al. (2019). Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. National Institutes of Health. [Link]
-
Li, X., et al. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI. [Link]
Sources
- 1. Perrhenate - Wikipedia [en.wikipedia.org]
- 2. refractorymetal.org [refractorymetal.org]
- 3. fishersci.com [fishersci.com]
- 4. Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2292503A - Purification of calcium carbonate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. hou.usra.edu [hou.usra.edu]
- 10. Synthesis and Characterization of Calcium Hydroxyapatite from Waste Phosphogypsum [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Calcium Perrhenate (Ca(ReO₄)₂)
Welcome to the technical support center for the synthesis of calcium perrhenate, Ca(ReO₄)₂. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing protocols for this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to ensure your synthesis is successful, reproducible, and well-understood.
This document is structured to provide direct answers to potential challenges you may encounter. We will cover two primary synthesis methodologies: a high-temperature solid-state reaction and a solution-based precipitation method. Each section includes detailed protocols, troubleshooting guides in a question-and-answer format, and the rationale behind our procedural recommendations.
Part 1: Foundational Knowledge & Synthesis Overview
This compound is an inorganic compound that has garnered interest for its potential applications in catalysis and as a precursor for other rhenium-containing materials. The synthesis of pure, anhydrous Ca(ReO₄)₂ can be challenging due to the potential for hydrate formation and the high temperatures required for solid-state reactions.
Two common routes for the synthesis of Ca(ReO₄)₂ are:
-
Solid-State Synthesis: This method involves the high-temperature reaction of a calcium source (e.g., calcium oxide, CaO, or calcium carbonate, CaCO₃) with a rhenium source (e.g., rhenium(VII) oxide, Re₂O₇, or ammonium perrhenate, NH₄ReO₄). This approach is often favored for producing highly crystalline, anhydrous material.
-
Solution-Based Synthesis: This technique typically involves the reaction of a soluble calcium salt with a soluble perrhenate salt in an aqueous solution, leading to the precipitation of this compound. This method can be advantageous for lower temperature synthesis but may yield hydrated forms of the product that require subsequent thermal treatment.
Below, we will delve into the specifics of each method, followed by a comprehensive troubleshooting guide and frequently asked questions.
Part 2: High-Temperature Solid-State Synthesis
This method is predicated on the direct reaction of solid precursors at elevated temperatures. The choice of precursors is critical; using a stable calcium source like CaO and a volatile rhenium source like Re₂O₇ requires careful control of the reaction environment to prevent loss of the rhenium oxide.
Detailed Experimental Protocol: Solid-State Synthesis
Objective: To synthesize anhydrous, polycrystalline Ca(ReO₄)₂.
Materials:
-
Calcium oxide (CaO), high purity (99.9% or better), pre-dried at 400°C for 4 hours.
-
Rhenium(VII) oxide (Re₂O₇), high purity (99.9% or better).
-
Alumina or quartz crucible.
-
Tube furnace with programmable temperature controller and gas flow capabilities.
-
Inert atmosphere (e.g., argon or nitrogen).
Procedure:
-
Precursor Preparation: In an inert atmosphere glovebox, thoroughly grind a stoichiometric mixture of CaO and Re₂O₇. The molar ratio should be 1:1 (CaO:Re₂O₇). For example, for 1 gram of CaO (17.83 mmol), use 8.61 grams of Re₂O₇ (17.83 mmol).
-
Expert Insight: Intimate mixing is crucial for a complete reaction. Incomplete grinding will lead to a heterogeneous product.
-
-
Crucible Loading: Loosely pack the mixed powder into an alumina or quartz crucible. Do not press the powder too tightly, as this can impede the reaction.
-
Furnace Setup: Place the crucible in the center of a tube furnace. Purge the furnace tube with a dry, inert gas (e.g., argon) for at least 30 minutes to remove air and moisture. Maintain a slow, continuous flow of the inert gas throughout the heating and cooling process.
-
Thermal Profile:
-
Ramp the temperature to 600°C at a rate of 5°C/minute.
-
Hold at 600°C for 24 hours.
-
Cool the furnace to room temperature at a rate of 5°C/minute.
-
-
Product Recovery: Once at room temperature, carefully remove the crucible in a dry environment. The resulting white or off-white powder is Ca(ReO₄)₂.
-
Characterization: Verify the product's phase purity using Powder X-ray Diffraction (PXRD) and Raman spectroscopy.
Troubleshooting Guide: Solid-State Synthesis
Q1: My PXRD pattern shows unreacted CaO. What went wrong?
A1: The presence of unreacted CaO typically points to one of three issues:
-
Insufficient Mixing: The precursors were not ground together thoroughly enough. Re-grind the product and re-heat it under the same conditions.
-
Reaction Temperature Too Low: While 600°C is a good starting point, the kinetics of your specific setup might require a higher temperature. Increase the temperature in 25-50°C increments and re-run the reaction. Be cautious not to exceed the melting point of Ca(ReO₄)₂.
-
Loss of Rhenium Precursor: Re₂O₇ is volatile. If the inert gas flow is too high, it can carry away the rhenium oxide before it has a chance to react. Reduce the gas flow rate.
Q2: The product is discolored (yellowish or grayish). Is this normal?
A2: A slight off-white color can be acceptable, but significant discoloration may indicate the presence of impurities or reduced rhenium species.
-
Crucible Reactivity: At high temperatures, the precursors could react with the crucible material. Ensure you are using high-purity alumina or quartz.
-
Atmosphere Contamination: If your inert gas is not sufficiently dry or contains oxygen, it can lead to side reactions. Use a high-purity gas source and ensure all connections in your furnace setup are leak-tight.
Q3: The yield of my reaction is very low. What could be the cause?
A3: Low yield is almost always due to the loss of the volatile Re₂O₇ precursor.
-
Gas Flow Rate: As mentioned, a high flow rate of the inert gas will carry away the Re₂O₇. Minimize the flow to a rate that just maintains an inert atmosphere.
-
Heating Rate: A rapid heating rate can cause the Re₂O₇ to sublime before the reaction with CaO can initiate. A slower ramp rate (e.g., 2-3°C/minute) may be beneficial.
Workflow Diagram: Solid-State Synthesis
Caption: Workflow for the solid-state synthesis of Ca(ReO₄)₂.
Part 3: Solution-Based Synthesis
This approach offers a lower-temperature alternative to the solid-state method. The key challenge is controlling the hydration state of the precipitated product. We will focus on a protocol that aims to produce a hydrated precursor that can be subsequently dehydrated to yield anhydrous Ca(ReO₄)₂.
Detailed Experimental Protocol: Solution-Based Synthesis
Objective: To synthesize Ca(ReO₄)₂ via aqueous precipitation and subsequent dehydration.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), high purity.
-
Ammonium perrhenate (NH₄ReO₄), high purity.
-
Deionized water.
-
Magnetic stirrer and hotplate.
-
Filtration apparatus (e.g., Büchner funnel).
-
Drying oven or furnace.
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 M solution of Ca(NO₃)₂·4H₂O in deionized water.
-
Prepare a 1.0 M solution of NH₄ReO₄ in deionized water.
-
-
Precipitation:
-
In a beaker, place the Ca(NO₃)₂ solution and begin stirring.
-
Slowly add the NH₄ReO₄ solution dropwise to the stirring calcium nitrate solution. A white precipitate of a hydrated this compound should form.
-
Continue stirring for 1 hour at room temperature to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the precipitate using a Büchner funnel.
-
Wash the precipitate with three portions of deionized water to remove any unreacted precursors and ammonium nitrate byproduct.
-
Wash the precipitate with a final portion of acetone to aid in drying.
-
-
Drying and Dehydration:
-
Dry the precipitate in an oven at 110°C for 12 hours to remove residual water and acetone. This will likely yield a hydrated form of this compound.
-
To obtain the anhydrous form, heat the dried powder in a furnace to 300°C for 4 hours.
-
-
Characterization: Analyze the final product using PXRD and thermal analysis (TGA/DSC) to confirm its anhydrous nature and phase purity.
Troubleshooting Guide: Solution-Based Synthesis
Q1: No precipitate forms upon mixing the solutions.
A1: This is unlikely given the expected low solubility of this compound, but could be due to:
-
Incorrect Concentrations: Double-check the concentrations of your precursor solutions. Highly dilute solutions may not lead to precipitation.
-
pH Issues: The pH of the solution can influence the solubility of perrhenate salts. Ensure the pH is near neutral.
Q2: The final product after heating is not phase-pure Ca(ReO₄)₂.
A2: This is a common issue and can be attributed to several factors:
-
Incomplete Dehydration: The temperature and/or time for the final heating step may have been insufficient to remove all water of hydration. Use TGA to determine the exact temperature at which all water is lost and adjust your protocol accordingly.
-
Decomposition: If the dehydration temperature is too high, the perrhenate may begin to decompose. The thermal stability of Ca(ReO₄)₂ should be considered. If decomposition is suspected, lower the dehydration temperature and increase the heating time.
-
Formation of Mixed Salts: If the washing step is not thorough, the final product may contain impurities from the precursor salts.
Q3: The precipitated particles are very fine and difficult to filter.
A3: Fine particle size can be addressed by:
-
Slower Addition of Precipitant: Adding the NH₄ReO₄ solution more slowly can promote the growth of larger crystals.
-
"Digestion" of the Precipitate: After precipitation, gently heating the solution (e.g., to 50-60°C) and allowing it to cool slowly can encourage smaller particles to dissolve and re-precipitate onto larger ones (Ostwald ripening).
Decision-Making Diagram for Dehydration
Caption: Troubleshooting workflow for the dehydration step in solution-based synthesis.
Part 4: Quantitative Data Summary
| Parameter | Solid-State Synthesis | Solution-Based Synthesis |
| Precursors | CaO, Re₂O₇ | Ca(NO₃)₂·4H₂O, NH₄ReO₄ |
| Stoichiometry | 1:1 molar ratio | 1:2 molar ratio (Ca:Re) |
| Reaction Temp. | 600°C | Room Temp. (precipitation) |
| Dehydration Temp. | N/A | 300°C |
| Reaction Time | 24 hours | 1 hour (precipitation) |
| Atmosphere | Inert (Argon) | Air |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use calcium carbonate (CaCO₃) instead of calcium oxide (CaO) for the solid-state synthesis?
A1: Yes, CaCO₃ can be used. However, you will need to account for the decomposition of CaCO₃ to CaO and CO₂. This typically requires a higher initial reaction temperature to ensure the carbonate fully decomposes. A preliminary heating step to convert CaCO₃ to CaO in situ is recommended.
Q2: Is Ca(ReO₄)₂ air-stable?
A2: Anhydrous Ca(ReO₄)₂ is hygroscopic and will absorb atmospheric moisture to form hydrates. It should be stored in a desiccator or under an inert atmosphere.
Q3: What are the expected Raman active modes for Ca(ReO₄)₂?
A3: The perrhenate ion (ReO₄⁻) has a tetrahedral geometry. The characteristic Raman bands for the ReO₄⁻ anion are typically observed around 970 cm⁻¹ (symmetric stretch, ν₁) and 330 cm⁻¹ (bending modes, ν₂ and ν₄). The exact positions may shift slightly depending on the crystal structure and cation.[1]
Q4: Can I grow single crystals of Ca(ReO₄)₂?
A4: Yes, single crystals have been reported.[2] High-temperature methods, such as slow cooling from a melt, potentially using a flux, are likely to be successful. The synthesis of the analogous Sr(ReO₄)₂ from halide melts suggests this would be a promising avenue to explore.[1]
Q5: What are the safety considerations for working with these materials?
A5: Rhenium compounds are generally considered to have low toxicity. However, Re₂O₇ is corrosive and hygroscopic, and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature furnace operations carry inherent risks, and appropriate safety protocols should be followed.
References
-
Charkin, D. O., Siidra, O. I., Nazarchuk, E. V., Borisov, A. S., & Baikina, A. S. (2021). New calcium perrhenates: synthesis and crystal structures of Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O. Zeitschrift für Kristallographie - Crystalline Materials, 236(5-6), 225-232. [Link]
-
Conrad, M., & Schleid, T. (2021). Single Crystals of CaNa[ReO₄]₃: Serendipitous Formation and Systematic Characterization. ChemistryOpen, 10(4), 487-493. [Link]
-
Conrad, M., & Schleid, T. (2020). Sr[ReO₄]₂: The First Single Crystals of an Anhydrous Alkaline-Earth Metal Meta-Perrhenate. Zeitschrift für anorganische und allgemeine Chemie, 646(18-19), 1144-1149. [Link]
Sources
Technical Support Center: Enhancing the Catalytic Activity of Calcium Perrhenate-Derived Catalysts
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with calcium perrhenate for catalytic applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the catalytic activity of your this compound-derived systems. While this compound itself is often a precursor, this guide focuses on the preparation and optimization of the resulting heterogeneous catalysts, typically supported rhenium oxides.
I. Understanding Your Catalytic System: A Word from the Field
In my experience, inconsistent catalytic performance often stems from a lack of control over the synthesis and activation of the catalyst. This compound, Ca(ReO₄)₂, serves as an excellent precursor for introducing rhenium species onto a support material. The choice of support, the impregnation method, and the subsequent calcination and activation steps are critical in defining the nature of the active sites and, consequently, the catalyst's activity and selectivity. This guide is structured to walk you through these crucial stages, providing both the "how" and the "why" behind each recommendation.
II. Frequently Asked Questions (FAQs)
Here, we address some of the common initial queries encountered when working with this compound as a catalyst precursor.
Q1: Why is my catalyst, prepared from this compound, showing low initial activity?
A1: Low initial activity can be attributed to several factors:
-
Incomplete Decomposition of the Precursor: The calcination temperature and duration may be insufficient to fully convert the this compound to the desired active rhenium oxide species on the support.
-
Poor Dispersion of Rhenium Species: If the impregnation process is not optimized, rhenium species can agglomerate, leading to a low surface area of the active phase. The interaction between the calcium precursor and the support can influence this dispersion.[1]
-
Inactive Rhenium Oxidation State: The active form of rhenium depends on the specific reaction. For many reactions, a particular oxidation state of rhenium is required, which is achieved during the activation (e.g., reduction) step.[2] An improper activation protocol can lead to an inactive catalyst.
-
Strong Metal-Support Interaction (SMSI): While some interaction is desirable, a very strong interaction can sometimes encapsulate the active sites, making them inaccessible to the reactants.[3]
Q2: I'm observing a rapid decline in catalytic activity over time. What are the likely causes?
A2: Rapid deactivation is a common issue in heterogeneous catalysis. For rhenium-based catalysts, the primary culprits are:
-
Leaching of Rhenium: Rhenium species, particularly in the presence of polar solvents or reactants like carboxylic acids, can leach from the support into the reaction medium.[4][5] This is a significant issue that turns your heterogeneous catalyst into a homogeneous one, complicating product purification and catalyst recovery.
-
Coking: In hydrocarbon processing, the deposition of carbonaceous materials ("coke") on the catalyst surface can block active sites and pores.[6][7]
-
Sintering: At high reaction temperatures, the small, highly dispersed active particles can migrate and agglomerate into larger, less active particles.[6]
Q3: How does the choice of support material affect the catalyst's performance?
A3: The support is not just an inert carrier; it plays a crucial role in the catalyst's overall performance. Key factors include:
-
Surface Area and Porosity: A high surface area allows for better dispersion of the active metal, while the pore structure influences mass transfer of reactants and products.
-
Acidity/Basicity: The acidic or basic nature of the support can influence the electronic properties of the rhenium species and can participate in the catalytic reaction itself.[4]
-
Metal-Support Interaction: The strength of the interaction between the rhenium species and the support affects dispersion, stability against sintering, and resistance to leaching.[3][8]
Q4: Can I regenerate my deactivated this compound-derived catalyst?
A4: Yes, in many cases, regeneration is possible, particularly for deactivation caused by coking. A common method is calcination in a controlled flow of air or an inert gas containing a low concentration of oxygen to burn off the coke.[9][10][11] However, the regeneration conditions must be carefully controlled to avoid further sintering of the active metal. For deactivation due to leaching, regeneration is not possible as the active metal has been lost.
III. Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
| Symptom | Potential Cause | Diagnostic Check | Recommended Solution |
| Low Conversion | 1. Inactive catalyst. | - Characterize the catalyst (XRD, XPS) to confirm the presence and oxidation state of rhenium. - Perform a test reaction with a known active catalyst. | - Optimize the calcination and activation protocols (see Section IV). - Ensure high purity of the this compound precursor. |
| 2. Mass transfer limitations. | - Vary the stirring speed or catalyst particle size. An increase in conversion suggests mass transfer limitations. | - Use smaller catalyst particles. - Increase the stirring rate in a batch reactor. | |
| 3. Catalyst poisoning. | - Analyze the feedstock for common poisons (e.g., sulfur, nitrogen compounds). | - Purify the reactants and solvents before the reaction. | |
| Poor Selectivity | 1. Non-optimal reaction conditions. | - Systematically vary the reaction temperature, pressure, and reaction time. | - Conduct a design of experiments (DoE) to find the optimal reaction parameters. |
| 2. Presence of multiple types of active sites. | - Characterize the catalyst's surface acidity/basicity (e.g., NH₃-TPD, CO₂-TPD). | - Modify the support material or the catalyst preparation method to promote the formation of the desired active sites. | |
| Rapid Deactivation | 1. Rhenium leaching. | - Analyze the post-reaction solution for the presence of rhenium (e.g., ICP-MS). | - Choose a support with stronger metal-support interaction. - Operate in a non-polar solvent if the reaction chemistry allows. - Consider immobilization techniques. |
| 2. Coking. | - Characterize the spent catalyst using TGA or Raman spectroscopy to detect coke. | - Optimize reaction conditions to minimize coke formation (e.g., lower temperature, add H₂). - Implement a regeneration protocol (see Section IV). | |
| 3. Sintering. | - Analyze the spent catalyst with TEM or XRD to check for an increase in particle size. | - Operate at a lower temperature. - Choose a support that stabilizes the metal nanoparticles more effectively. | |
| High Pressure Drop in a Fixed-Bed Reactor | 1. Catalyst particle attrition. | - Visually inspect the catalyst bed for fines. | - Use mechanically stronger catalyst pellets or extrudates. |
| 2. Fouling of the catalyst bed. | - Check for the presence of solid byproducts or coke. | - Implement a regeneration cycle. - Improve feedstock purification. |
IV. Experimental Protocols & Workflows
These detailed protocols provide a starting point for your experiments. Remember to always handle chemicals with appropriate safety precautions.
Protocol 1: Preparation of a Supported Rhenium Catalyst via Incipient Wetness Impregnation
This method is designed to evenly distribute the precursor within the pores of the support.
-
Support Pre-treatment: Dry the support material (e.g., γ-Al₂O₃, SiO₂, TiO₂) at 120-150°C for at least 4 hours to remove adsorbed water.
-
Determine Pore Volume: Accurately measure the pore volume of the dried support using a suitable technique (e.g., nitrogen physisorption).
-
Prepare Impregnation Solution: Dissolve the required amount of this compound in deionized water. The total volume of the solution should be equal to the pore volume of the support to be impregnated.
-
Impregnation: Add the solution dropwise to the dried support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at 100-120°C overnight.
-
Calcination: Calcine the dried material in a furnace under a flow of dry air. The temperature and duration should be optimized for your specific system (a typical starting point is 400-500°C for 4 hours).
Protocol 2: Characterization of the Prepared Catalyst
A multi-technique approach is essential for a thorough understanding of your catalyst.
| Technique | Information Obtained |
| XRD (X-ray Diffraction) | Crystalline phases of the support and rhenium oxides, crystallite size. |
| BET (Brunauer-Emmett-Teller) Analysis | Surface area and pore size distribution. |
| TEM (Transmission Electron Microscopy) | Particle size and morphology of the active phase. |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states of rhenium. |
| TPR (Temperature-Programmed Reduction) | Reducibility of the rhenium oxide species. |
| NH₃/CO₂-TPD (Temperature-Programmed Desorption) | Surface acidity/basicity. |
Protocol 3: Regeneration of a Coked Catalyst
This protocol is a general guideline for oxidative regeneration.
-
Purge the Reactor: Purge the reactor containing the coked catalyst with an inert gas (e.g., N₂, Ar) to remove any residual reactants.
-
Controlled Oxidation: Introduce a gas stream with a low concentration of oxygen (e.g., 1-5% O₂ in N₂) at a controlled flow rate.
-
Temperature Ramp: Slowly ramp the temperature to the desired burn-off temperature (typically 400-500°C). The heating rate should be slow to avoid localized overheating.
-
Hold at Temperature: Hold the temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.
-
Cool Down: Cool the reactor down to the reaction temperature under an inert gas flow.
-
Re-activation (if necessary): Some catalysts may require a re-activation step (e.g., reduction in H₂) after regeneration.
V. Mechanistic Insights: The "Why" Behind the Catalysis
Understanding the reaction mechanism is key to rational catalyst design and optimization. For many reactions catalyzed by supported rhenium oxides, such as olefin metathesis, the catalytic cycle involves the formation of a metal-carbene intermediate.
The efficiency of this cycle is influenced by the electronic properties of the rhenium center, which in turn are affected by the support and any promoters present. A more electron-deficient rhenium center can facilitate the initial coordination of the electron-rich olefin.
VI. Concluding Remarks
Enhancing the catalytic activity of this compound-derived catalysts is a multifactorial challenge that requires a systematic and well-informed approach. By carefully controlling the catalyst synthesis, understanding the potential deactivation pathways, and implementing appropriate troubleshooting strategies, you can significantly improve the performance and lifetime of your catalytic systems. This guide provides a foundation for your experimental work, and we encourage you to adapt and refine these protocols to suit your specific research needs.
References
-
Effects of alkaline-earth metals on the structure, adsorption and catalytic behavior of iron-based Fischer–Tropsch synthesis catalysts. (2026). ResearchGate. [Link]
-
Alkaline earth metal. (n.d.). Wikipedia. [Link]
-
Role of alkaline-earth metal in catalysed imine hydrogenations. (2023). VU Research Portal. [Link]
-
Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses. (2019). PMC. [Link]
-
Reaction of Perrhenate with Phthalocyanine Derivatives in the Presence of Reducing Agents and Rhenium Oxide Nanoparticles in Biomedical Applications. (2022). PubMed Central. [Link]
-
Characterization of supported rhenium oxide catalysts: Effect of loading, support and additives. (2026). ResearchGate. [Link]
-
Rhenium Alkyne Catalysis: Sterics Control the Reactivity. (n.d.). Inorganic Chemistry. [Link]
- Catalyst regeneration process. (1996).
-
CO2 Hydrogenation to Methanol on Indium Oxide-Supported Rhenium Catalysts: The Effects of Size. (2022). ACS Catalysis. [Link]
-
Alkaline Earths as Main Group Reagents in Molecular Catalysis. (2016). ACS Publications. [Link]
-
The Oxidation of Rhenium and Identification of Rhenium Oxides During Catalytic Partial Oxidation of Ethylene: An In-Situ XPS Study. (n.d.). MPG.PuRe. [Link]
-
Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. (2019). NIH. [Link]
-
Supported rhenium catalysts for the hydrogenation of levulinic acid derivatives: limits and potential. (n.d.). Sustainable Energy & Fuels. [Link]
-
Low Temperature Activation of Supported Metathesis Catalysts by Organosilicon Reducing Agents. (2016). ACS Central Science. [Link]
-
Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. (2024). MDPI. [Link]
-
Effect of calcium on FCC catalyst and study on calcium-tolerant additives. (n.d.). ResearchGate. [Link]
-
Rhenium as a promoter of titania-supported cobalt Fischer-Tropsch catalysts. (2026). ResearchGate. [Link]
-
Leaching of Rhenium from Secondary Resources: A Review of Advances, Challenges, and Process Optimisation. (n.d.). MDPI. [Link]
-
Rhenium Alkyne Catalysis: Sterics Control the Reactivity. (n.d.). PMC. [Link]
-
Rhenium-catalysed reactions in chemical synthesis: selected case studies. (n.d.). RSC Publishing. [Link]
-
Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction. (n.d.). MDPI. [Link]
-
Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. (n.d.). ResearchGate. [Link]
-
Alkali and Alkaline Earth Metal Complexes for Catalytic Hydroaminations. (n.d.). ACS. [Link]
-
Oxidation State of Single-Atom Re/TiO2 Hydrogenation Catalysts: A Computational Study. (n.d.). ChemRxiv. [Link]
-
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2026). LinkedIn. [Link]
-
Supported rhenium catalysts for the hydrogenation of levulinic acid derivatives: limits and potential. (n.d.). Unibo. [Link]
-
Metallic Calcium as a Precursor for Sol-Gel Synthesis of CaCO3-SiO2 and CaO-SiO2 Systems. (2021). MDPI. [Link]
-
Metal–support interactions in metal oxide-supported atomic, cluster, and nanoparticle catalysis. (2024). Chemical Society Reviews. [Link]
-
Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. (2021). ACS Omega. [Link]
-
Oxidation of High Yield Strength Metals Tungsten and Rhenium in High-Pressure High-Temperature Experiments of Carbon Dioxide and Carbonates. (n.d.). MDPI. [Link]
-
Progress on Modified Calcium Oxide Derived Waste-Shell Catalysts for Biodiesel Production. (n.d.). MDPI. [Link]
-
Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses. (2019). PubMed. [Link]
-
Decomposition of Ruthenium Olefin Metathesis Catalyst. (n.d.). MDPI. [Link]
-
Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. (2024). MDPI. [Link]
-
Rhenium. (n.d.). Prometia. [Link]
-
Regeneration of coked catalysts - Modelling and verification of coke burn-off in single particles and fixed bed reactors. (2026). ResearchGate. [Link]
-
Lutetium. (n.d.). Wikipedia. [Link]
Sources
- 1. Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Metal–support interactions in metal oxide-supported atomic, cluster, and nanoparticle catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Supported rhenium catalysts for the hydrogenation of levulinic acid derivatives: limits and potential - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Progress on Modified Calcium Oxide Derived Waste-Shell Catalysts for Biodiesel Production | MDPI [mdpi.com]
- 9. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Calcium Perrhenate
Welcome to the Technical Support Center for the purification of crude calcium perrhenate (Ca(ReO₄)₂). This guide is designed for researchers, scientists, and professionals in drug development and other high-purity application fields. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter during the purification of this important compound. Our focus is on understanding the "why" behind each step, enabling you to troubleshoot effectively and achieve the highest purity for your experimental needs.
Understanding Crude this compound: The Importance of Purity
Crude this compound, often derived from industrial rhenium recovery processes, can contain a variety of impurities that can significantly impact its performance in sensitive applications. Rhenium itself is primarily sourced from molybdenum and copper ores, meaning impurities from these sources are common.[1][2] The purity of this compound is critical, as contaminants can interfere with catalytic activity, spectroscopic analysis, and the structural integrity of downstream products.
Common Impurities in Crude this compound:
-
Cationic Impurities: Other metal ions such as potassium (K⁺), sodium (Na⁺), molybdenum (Mo⁶⁺), copper (Cu²⁺), and iron (Fe³⁺).[3][4]
-
Anionic Impurities: Chloride (Cl⁻), sulfate (SO₄²⁻), and phosphate (PO₄³⁻).[5][6]
-
Particulate Matter: Insoluble materials and dust from processing.
The following sections provide a troubleshooting guide in a question-and-answer format to address specific issues you may face during the purification of crude this compound.
Troubleshooting Guide: Purification Methods
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility.[7] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.
Q1: My recrystallized this compound still shows significant levels of alkali metal (Na⁺, K⁺) contamination.
A1: This is a common issue due to the high solubility of many alkali metal salts.
-
Causality: Alkali metal impurities may co-precipitate with the this compound, especially if the cooling process is too rapid.
-
Troubleshooting Steps:
-
Solvent Selection: While this compound is highly soluble in water, consider using a mixed solvent system to decrease the solubility of the target compound while keeping the impurities in solution. A water-ethanol mixture, for instance, could be effective.
-
Controlled Cooling: Avoid crash cooling. Allow the saturated solution to cool to room temperature slowly, followed by a period in an ice bath to maximize yield. This slow process allows for the formation of a more ordered crystal lattice that excludes impurities.[7]
-
Washing: After filtration, wash the crystals with a small amount of ice-cold, pure solvent to remove any adhering mother liquor containing the impurities.
-
Iterative Recrystallization: For very high purity requirements, a second recrystallization step may be necessary.
-
Experimental Protocol: Enhanced Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at an elevated temperature (e.g., 80°C).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease solubility, subsequently place the flask in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small portion of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Ion Exchange Chromatography
Ion exchange chromatography is a powerful technique for separating ions based on their charge.[8] For the purification of this compound, cation exchange chromatography is particularly useful for removing metallic impurities.
Q2: After cation exchange chromatography, I'm observing a lower than expected yield of this compound in the eluate.
A2: This could be due to several factors related to the column conditions and the properties of the resin.
-
Causality: The perrhenate anion (ReO₄⁻) should pass through a cation exchange column unretained, while cationic impurities bind to the resin. A loss of product suggests an unintended interaction or a procedural issue.
-
Troubleshooting Steps:
-
Resin Selection: Ensure you are using a strong acid cation exchange resin to effectively capture the metallic impurities.
-
pH of the Feed Solution: The pH of the crude this compound solution should be neutral to slightly acidic to ensure that the cationic impurities are in their charged form and can bind to the resin.
-
Flow Rate: A high flow rate can lead to insufficient time for the ion exchange to occur, resulting in impurities remaining in the eluate. Optimize the flow rate for efficient binding.
-
Column Overloading: If the concentration of cationic impurities is very high, the column capacity may be exceeded. In this case, either use a larger column or dilute the feed solution.
-
Workflow for Cation Exchange Purification of this compound
Caption: Cation exchange purification workflow for this compound.
Solvent Extraction
Solvent extraction is used to separate compounds based on their relative solubilities in two different immiscible liquids.[9] For perrhenate purification, this often involves using an organic phase containing an extractant that can selectively bind with either the perrhenate anion or the impurity ions.
Q3: During solvent extraction, I'm experiencing the formation of a stable emulsion, making phase separation difficult.
A3: Emulsion formation is a common problem in liquid-liquid extraction, often caused by the presence of surfactants or fine particulate matter.
-
Causality: The high agitation required for efficient extraction can lead to the formation of stable emulsions, especially if the crude material contains surfactants or finely divided solids.
-
Troubleshooting Steps:
-
pH Adjustment: The pH of the aqueous phase can significantly impact the stability of emulsions. Experiment with slight adjustments to the pH to find a point where the emulsion is less stable.
-
Addition of a De-emulsifier: A small amount of a suitable de-emulsifying agent can be added to break the emulsion.
-
Centrifugation: Centrifuging the mixture can help to break the emulsion and facilitate phase separation.
-
Filtration: Pre-filtering the crude this compound solution to remove any particulate matter can help prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q4: What is the best analytical technique to verify the purity of my this compound?
A4: A combination of techniques is often best for comprehensive purity analysis.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for determining the concentration of trace metallic impurities.
-
Ion Chromatography: This technique is excellent for quantifying anionic impurities like chloride and sulfate.[5][6]
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystalline phase of your final product.
Q5: How should I store high-purity this compound?
A5: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
Q6: Can I use ammonium perrhenate purification methods for this compound?
A6: While many of the principles are the same, the specific parameters will need to be adjusted.[4] For example, in ion exchange, the focus for this compound will be on removing cationic impurities, whereas with ammonium perrhenate, both cation and anion exchange might be relevant depending on the starting material.
Quantitative Data Summary
The following table provides a hypothetical example of impurity levels in crude this compound before and after applying the discussed purification methods.
| Impurity | Crude Concentration (ppm) | After Recrystallization (ppm) | After Ion Exchange (ppm) |
| K⁺ | 500 | 50 | <1 |
| Na⁺ | 350 | 40 | <1 |
| Mo⁶⁺ | 200 | 100 | <5 |
| Cu²⁺ | 150 | 80 | <2 |
| Cl⁻ | 100 | <20 | 100 |
| SO₄²⁻ | 250 | <50 | 250 |
Note: This data is illustrative. Actual results will vary based on the specific conditions and the nature of the crude material.
Logical Decision-Making for Method Selection
The choice of purification method depends on the primary impurities you are targeting.
Caption: Decision tree for selecting a purification method.
References
-
New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. (2025). ResearchGate. [Link]
-
Separation of Perrhenate and Perfluoroalkyl Substances by Ion Chromatography with Customized Stationary Phases. (2023). BYU ScholarsArchive. [Link]
-
Selective recovery of Rhenium from industrial leach solutions by synergistic solvent extraction. (n.d.). ResearchGate. [Link]
-
Recover Rhenium by Solvent Extraction. (2018). 911Metallurgist. [Link]
-
Analytical Chemistry And Material Purity In The. (n.d.). KIET. [Link]
-
REMOVAL OF CALCIUM FROM CRUDE OILS CONTAINING CALCIUM NAPHTHENATE. (2021). European Patent Office. [Link]
- Method of removal of calcium from hydrocarbon feedstock. (n.d.).
-
Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. [Link]
-
Treatment of Rhenium-Containing Effluents Using Environmentally Friendly Sorbent, Saccharomyces cerevisiae Biomass. (n.d.). PMC. [Link]
-
This compound | CaO8Re2 | CID 16217077. (n.d.). PubChem. [Link]
- Selected Methods of Analysis. (n.d.). Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
-
Separation and preconcentration of perrhenate from ionic solutions by ion exchange chromatography. (n.d.). ResearchGate. [Link]
-
A review of recovery of metals from industrial waste. (2012). Journal of Achievements in Materials and Manufacturing Engineering. [Link]
-
Analysis of process of removing impurities from calcium carbonate. (n.d.). ResearchGate. [Link]
- Method of periodic re-crystallization of calcium citrate to calcium hydrogen citrate. (n.d.).
-
Advances in Enrichment and Purification Technology of Ammonium Perrhenate. (n.d.). MDPI. [Link]
-
Extraction of Rhenium with Trialkylbenzylammonium Chloride. (n.d.). MDPI. [Link]
- Calcium Hexacyanoferrate(II) as a Precipitating Reagent for the Determination of Mebeverine Using Multiple Flow Cell. (2024). Regular Article.
-
This compound. (n.d.). AMERICAN ELEMENTS®. [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). PMC. [Link]
-
Separation and preconcentration of perrhenate from ionic solutions by ion exchange chromatography. (2020). PubMed. [Link]
-
ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). (n.d.). Journal of Pharmaceutical Negative Results. [Link]
- Preparation method of known impurities of rosuvastatin. (n.d.).
-
MITIGATION OF NAPHTHENATE RELATED PRODUCTION UPSETS IN HIGH TAN CRUDE OIL Nik Ostojic. (n.d.). OSTI.GOV. [Link]
-
Extractive Metallurgy of Rhenium: A Review. (n.d.). ResearchGate. [Link]
- SOURCES AND RECOVERY METHODS - FOR RHENIUM. (n.d.). By PE Churchward and JB Rosenbaum.
- Solving the “108% Problem”: Achieving Dosage Consistency in Liquid Formul
-
Rhenium separation using solvent extraction techniques. (n.d.). ResearchGate. [Link]
-
Practical analytical techniques. (2021). Politechnika Białostocka. [Link]
- Method for removing calcium
- Process for crystallizing calcium nitrate. (n.d.).
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc.[Link]
-
Separating and Recovering Rhenium. (2018). YouTube. [Link]
-
Solvent extraction of rhenium (VII) from aqueous solution using ionic liquid system. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Treatment of Rhenium-Containing Effluents Using Environmentally Friendly Sorbent, Saccharomyces cerevisiae Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 4. mdpi.com [mdpi.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Calcium Salt Synthesis
Welcome to the technical support center for the synthesis of calcium salts. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for producing high-purity, well-defined calcium salts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues in Calcium Salt Synthesis
This section addresses specific experimental challenges, providing potential causes and actionable solutions to get your synthesis back on track.
Issue 1: Low Yield of the Desired Calcium Salt
You've completed the reaction, but the amount of precipitated calcium salt is significantly lower than theoretically expected.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect pH | The solubility of most calcium salts is highly dependent on the pH of the reaction medium. For instance, calcium carbonate and calcium phosphate are more soluble at lower pH values, leading to incomplete precipitation. | 1. Verify pH: Use a calibrated pH meter to check the final pH of your reaction mixture. 2. Adjust pH: If the pH is too low, slowly add a suitable base (e.g., NaOH, NH₄OH) while monitoring the pH to reach the optimal precipitation range for your specific salt. 3. Buffer System: Consider using a buffer system to maintain a stable pH throughout the reaction. |
| Sub-optimal Temperature | Temperature affects both the solubility of the calcium salt and the kinetics of the reaction. For many calcium salts, solubility increases with temperature, which could lead to a lower yield if the reaction is performed at too high a temperature. | 1. Review Literature: Consult scientific literature for the optimal temperature range for the synthesis of your specific calcium salt. 2. Control Temperature: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a water bath) to maintain the optimal temperature. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or poor mixing. | 1. Extend Reaction Time: Increase the reaction time to ensure all reactants have had a chance to interact. 2. Improve Mixing: Increase the stirring speed or use a more efficient stirring mechanism (e.g., overhead stirrer for larger volumes) to ensure homogeneity. |
| Loss of Product During Washing/Filtration | The synthesized calcium salt may be partially dissolving in the washing solvent or passing through the filter paper. | 1. Use a Saturated Washing Solution: Wash the precipitate with a solution already saturated with the calcium salt to minimize dissolution. 2. Select Appropriate Filter Pore Size: Ensure the pore size of your filter paper or membrane is small enough to retain the smallest particles of your product. |
Issue 2: Undesired Crystal Phase or Polymorph
The characterization of your calcium salt (e.g., by XRD) shows the presence of an undesired crystal phase (e.g., vaterite instead of calcite for calcium carbonate).
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Temperature | Different polymorphs can be thermodynamically stable at different temperatures. For example, in the precipitation of calcium carbonate, lower temperatures can favor the formation of vaterite, while higher temperatures promote the formation of calcite. | 1. Precise Temperature Control: Tightly control the reaction temperature using a thermostat-regulated bath or reactor. 2. Investigate Temperature Profile: Perform a series of experiments at different temperatures to determine the optimal range for your desired polymorph. |
| Incorrect pH or Supersaturation | The pH and the level of supersaturation of the reactants can significantly influence the nucleation and growth of different crystal phases. | 1. Control Reactant Addition Rate: Slowly add the reactants to maintain a low level of supersaturation, which often favors the growth of the most stable polymorph. 2. Optimize pH: Systematically vary the pH to find the range that selectively promotes the formation of the desired phase. |
| Presence of Impurities or Additives | Even small amounts of impurities or the presence of specific additives can act as "crystal poisons" or "promoters," favoring the growth of one polymorph over another. | 1. Use High-Purity Reagents: Ensure the purity of your starting materials (calcium source, counter-ion source, and solvent). 2. Investigate Additives: If applicable, screen different additives (e.g., polymers, organic molecules) that are known to stabilize the desired crystal phase. |
Workflow for Polymorph Control
Caption: Troubleshooting workflow for achieving the desired crystal polymorph.
Issue 3: Poor Particle Size Distribution or Morphology
The synthesized calcium salt particles are too large, too small, agglomerated, or have an undesirable shape (e.g., needles instead of spheres).
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| High Supersaturation | A high degree of supersaturation leads to rapid nucleation, resulting in a large number of small particles that are prone to agglomeration. | 1. Slow Reactant Addition: Use a syringe pump or a dropping funnel to add one reactant to the other at a slow, controlled rate. 2. Dilute Reactants: Lower the concentration of the reactant solutions. |
| Inadequate Mixing | Poor mixing can create localized areas of high supersaturation, leading to non-uniform particle growth. | 1. Increase Stirring Rate: Ensure the reaction mixture is well-agitated to maintain homogeneity. 2. Optimize Impeller Design: For larger scale reactions, the type and position of the stirrer impeller can be critical. |
| Presence of Stabilizers/Surfactants | The absence or presence of certain molecules can dramatically affect particle morphology. | 1. Introduce a Surfactant: Add a suitable surfactant or polymer (e.g., polyethylene glycol, polyvinylpyrrolidone) to the reaction mixture to control particle growth and prevent agglomeration. The choice of surfactant will depend on the specific calcium salt and desired particle characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for precipitating calcium phosphate for biomedical applications?
A1: For the synthesis of hydroxyapatite (the primary mineral component of bone), the pH should generally be maintained in the range of 9 to 11. A basic pH is crucial to ensure the complete deprotonation of the phosphate precursors, which is necessary for the formation of the phosphate ions that constitute the hydroxyapatite lattice.
Q2: How can I control the formation of different calcium carbonate polymorphs (calcite, aragonite, vaterite)?
A2: The selective precipitation of calcium carbonate polymorphs is a complex process influenced by several factors:
-
Temperature: As a general rule, lower temperatures (e.g., <30°C) favor the formation of vaterite, intermediate temperatures can yield aragonite, and higher temperatures (e.g., >50°C) tend to produce the most stable form, calcite.
-
Magnesium Ions: The presence of Mg²⁺ ions in the reaction solution is known to inhibit the growth of calcite and promote the formation of aragonite.
-
Organic Additives: Certain organic molecules can stabilize less stable polymorphs. For example, some proteins can direct the formation of specific crystal structures.
Q3: My calcium salt precipitate is forming a gel-like substance instead of a fine powder. What is happening?
A3: Gel formation is often indicative of very rapid, uncontrolled precipitation, leading to the formation of extremely small, highly hydrated, and amorphous particles that trap large amounts of the solvent. To resolve this:
-
Drastically reduce the rate of reactant addition.
-
Lower the concentration of your reactant solutions.
-
Increase the reaction temperature (if appropriate for your specific salt) to promote slower, more ordered crystal growth.
Q4: What is a simple way to check for the presence of carbonate impurities in my synthesized calcium salt?
A4: A simple qualitative test is to add a small amount of a dilute acid (e.g., 1M HCl) to a sample of your dried calcium salt. If carbonate impurities are present, you will observe effervescence (fizzing) due to the release of carbon dioxide gas.
Experimental Protocol: Controlled Precipitation of Calcium Carbonate
This protocol provides a step-by-step method for the synthesis of calcium carbonate with a focus on controlling the particle size.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Burette or syringe pump
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of CaCl₂ in deionized water.
-
Prepare a 0.1 M solution of Na₂CO₃ in deionized water.
-
-
Set up the Reaction:
-
Place a known volume of the CaCl₂ solution (e.g., 100 mL) in a beaker with a magnetic stir bar.
-
Begin stirring at a constant rate (e.g., 300 rpm).
-
-
Controlled Addition:
-
Using a burette or syringe pump, add the Na₂CO₃ solution to the CaCl₂ solution at a slow, controlled rate (e.g., 1 mL/min).
-
Monitor the pH of the reaction mixture throughout the addition. It should remain in the basic range.
-
-
Aging the Precipitate:
-
Once the addition is complete, allow the suspension to stir for an additional hour to ensure the reaction goes to completion and to allow for crystal growth and stabilization.
-
-
Isolation and Washing:
-
Turn off the stirrer and allow the precipitate to settle.
-
Decant the supernatant and filter the precipitate using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble by-products (e.g., NaCl).
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a watch glass and dry in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Workflow for Controlled Precipitation
Caption: Step-by-step workflow for the controlled precipitation of calcium carbonate.
References
Technical Support Center: Ionized Calcium Analysis
Introduction: Measurement of ionized calcium (iCa), the biologically active form of calcium, is critical in both research and clinical settings for assessing calcium homeostasis.[1][2] Unlike total calcium, iCa concentration is not directly affected by albumin levels, making it a more accurate indicator of functional calcium status, especially in populations with protein abnormalities.[3][4] However, its measurement is notoriously sensitive to a host of pre-analytical and analytical variables that can introduce significant error.[5] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges in ionized calcium analysis, ensuring data integrity and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is measuring ionized calcium (iCa) preferred over total calcium?
A: Total calcium in blood exists in three fractions: about 50% is free (ionized), 40% is bound to proteins (mostly albumin), and 10% is complexed with anions like phosphate and citrate.[3] Only the ionized fraction is physiologically active and hormonally regulated.[3][6] In conditions where protein concentrations are abnormal (e.g., critical illness, liver disease, malnutrition) or in the presence of acid-base disturbances, total calcium measurements can be misleading.[3][4][7] Direct measurement of iCa bypasses these confounders, providing a true assessment of the active calcium level.[7]
Q2: What is the primary analytical technology used for iCa measurement?
A: The current standard and recommended method for iCa measurement is direct potentiometry using an ion-selective electrode (ISE).[5][8] This technology is commonly integrated into blood gas analyzers and point-of-care devices.[4][6] The ISE contains a membrane that is selectively permeable to Ca²⁺ ions, generating an electrical potential that is proportional to the iCa concentration in the sample.[6][8]
Q3: What is the ideal sample type for iCa analysis?
A: The ideal sample is whole blood collected anaerobically in a syringe with an appropriate concentration of lyophilized (dry) heparin.[3] Serum is also an excellent sample type, avoiding any potential bias from anticoagulants, but requires more processing time (waiting for the clot to form) and careful anaerobic handling.[6][7] Plasma is acceptable but requires strict control over the type and concentration of heparin to avoid chelation of calcium ions.[7][8] Anticoagulants like EDTA or citrate are unacceptable as they function by chelating calcium, leading to falsely low results.[6][8]
Q4: How does pH affect iCa levels?
A: The relationship is inverse and highly significant. Hydrogen ions (H⁺) compete with calcium ions (Ca²⁺) for binding sites on albumin.[1][9]
-
Acidosis (lower pH, higher H⁺): More H⁺ ions bind to albumin, displacing Ca²⁺ and increasing the free iCa concentration.[1]
-
Alkalosis (higher pH, lower H⁺): Fewer H⁺ ions are available, allowing more Ca²⁺ to bind to albumin, which decreases the free iCa concentration.[1][9] This is why maintaining the sample's original pH by preventing exposure to air (which causes CO₂ loss and a rise in pH) is paramount.[3][8] For every 0.1 unit change in pH, the iCa concentration changes by approximately 5%.[8]
Part 2: In-Depth Troubleshooting Guides
This section is organized by the phase of the analytical process to help you systematically identify and resolve issues.
2.1 Pre-Analytical Troubleshooting (The Source of Most Errors)
Q: My iCa results are unexpectedly low. What are the most likely pre-analytical causes?
A: Falsely low iCa results are common and often trace back to sample collection and handling.
-
Cause 1: Anticoagulant Interference. This is the most frequent culprit.
-
The "Why": Standard liquid lithium or sodium heparin binds a significant amount of calcium, directly reducing the ionized fraction available for measurement.[3][10][11][12] The effect is concentration-dependent; excessive heparin from under-filling a tube or using a high-concentration liquid formulation will dramatically lower the iCa value.[11][13] Studies show that binding can cause errors ranging from -14% to -50%.[11]
-
Solution: Use balanced or calcium-titrated heparin, or a very low concentration of lyophilized lithium heparin (not to exceed 15 IU/mL of blood).[7][8] Ensure collection tubes or syringes are filled to their nominal volume to maintain the correct blood-to-anticoagulant ratio.[11] Serum is a viable alternative to eliminate this variable completely.[7]
-
-
Cause 2: Sample Exposure to Air (pH Increase).
-
The "Why": When a blood or serum sample is exposed to air, dissolved CO₂ escapes. This leads to a decrease in carbonic acid and a subsequent increase in blood pH (respiratory alkalosis).[8][14] As pH rises, albumin becomes more negatively charged, increasing its affinity for Ca²⁺. This enhanced binding shifts free iCa into the bound fraction, falsely lowering the measured iCa.[1][9][15]
-
Solution: Collect samples anaerobically. If using a syringe, expel all air bubbles immediately. If using evacuated tubes, ensure they are completely filled and kept sealed until analysis.[7] Minimize the time the cap is off during any processing steps.[14]
-
-
Cause 3: Hemodilution.
-
The "Why": Drawing a sample from or near an intravenous (IV) line can dilute the blood with IV fluids, lowering the concentration of all analytes, including iCa.
-
Solution: Follow proper phlebotomy procedures. Avoid drawing from an arm with an active IV line. If unavoidable, the line should be stopped for several minutes and the first few mL of blood discarded before collecting the sample for analysis.
-
Q: My iCa results are unexpectedly high. What should I investigate first?
A: Falsely elevated iCa is less common but points to different pre-analytical issues.
-
Cause 1: In Vitro Glycolysis (pH Decrease).
-
The "Why": If a whole blood sample is left at room temperature for an extended period (e.g., >30 minutes), red and white blood cells continue to metabolize glucose anaerobically, producing lactic acid.[3][8] This acid production lowers the sample's pH.[6] The decrease in pH (acidosis) causes albumin to release bound Ca²⁺, falsely elevating the measured iCa.[1][6]
-
Solution: Analyze whole blood samples as quickly as possible, ideally within 30 minutes of collection.[3][8] If a delay is unavoidable, the sample should be immediately placed in an ice slurry and stored at 4°C, which slows cellular metabolism.[3] At this temperature, samples may be stable for up to 4 hours.[3]
-
-
Cause 2: Patient-Related Variables.
-
The "Why": Certain patient actions immediately prior to the blood draw can alter physiology. Vigorous hand or fist clenching during phlebotomy can cause a local release of lactate and a drop in pH, leading to a transient, artifactual increase in iCa.[16]
-
Solution: Ensure the subject is relaxed and breathing normally for several minutes before the draw.[7] The tourniquet should be applied for less than one minute, and the patient should not pump their fist.[7]
-
Table 1: Summary of Common Pre-Analytical Errors in Ionized Calcium Analysis
| Observed Error | Potential Cause | Mechanism | Corrective Action |
| Falsely Low iCa | Anticoagulant Binding | Heparin chelates Ca²⁺ ions.[12] | Use appropriate heparin (lyophilized, low IU) or serum. Fill tubes completely.[8][11] |
| Sample Exposure to Air | Loss of CO₂ increases sample pH, promoting Ca²⁺ binding to albumin.[1][8] | Maintain anaerobic conditions during collection and handling.[3] | |
| Hemodilution | Contamination with IV fluids. | Follow proper phlebotomy protocols; avoid drawing near IV lines. | |
| Falsely High iCa | Delayed Analysis (Whole Blood) | Anaerobic glycolysis produces acids, lowering pH and releasing Ca²⁺ from albumin.[3][6] | Analyze within 30 mins or store sample at 4°C in an ice slurry.[3] |
| Fist Clenching | Localized lactate production lowers pH.[16] | Ensure patient is relaxed; do not allow fist pumping.[7] |
2.2 Analytical & Post-Analytical Troubleshooting
Q: Our Quality Control (QC) for iCa is out of range. What are the next steps?
A: Follow a systematic approach to troubleshoot the analyzer.
-
Repeat the QC: Rerun the same level of QC material. If it passes, the initial failure may have been a random error (e.g., a small bubble or fibrin clot). If it fails again, proceed to the next step.
-
Run a Different QC Lot/Level: If a new vial or different level of QC passes, the original QC vial may have been compromised (e.g., improper storage, contamination).
-
Check Consumables: Verify the installation and expiration dates of electrodes, calibrants, and reagent packs. An old or depleted calcium ISE is a common cause of QC failure.
-
Perform Calibration: Initiate a full calibration cycle on the instrument. A failed calibration points directly to an issue with the electrode, calibrator solutions, or fluidics system.
-
Perform Maintenance: Follow the manufacturer's instructions for electrode cleaning or conditioning. Protein buildup on the ISE membrane can dampen its response.
-
Contact Technical Support: If the above steps do not resolve the issue, do not report patient or research results. Contact the instrument manufacturer's technical support for further guidance.
Q: The instrument reports an iCa value and a "pH-corrected" iCa value. Which one should I use?
A: This is a critical point of interpretation.
-
The "Why": Some analyzers measure the sample's pH and iCa simultaneously and then use a standardized formula to calculate what the iCa would be if the sample pH were normal (i.e., 7.40). The rationale is to distinguish a true physiological calcium disturbance from an apparent one caused by an acid-base imbalance.[8][17][18]
-
Guidance:
-
Use the actual, measured iCa value when you want to know the true physiological state of the subject at the moment of the blood draw. This value reflects the in-vivo reality, including any existing acid-base disorder.[8]
-
Use the pH-corrected iCa value with caution. It can be helpful if you suspect the sample's pH was altered by a pre-analytical error (e.g., air exposure, delayed analysis) and you want to estimate the iCa under normal pH conditions.[8] However, this correction is a mathematical estimation and may not perfectly reflect the true value. The relationship between pH and iCa is only linear between approximately pH 7.20 and 7.60.[8] The best practice is to always prevent pre-analytical pH changes in the first place.
-
Part 3: Protocols and Visualizations
3.1 Standard Operating Protocol: Anaerobic Sample Collection
Objective: To collect a whole blood or serum sample under strict anaerobic conditions to preserve the native pH and ensure accurate iCa measurement.
Materials:
-
For Whole Blood: Pre-heparinized blood gas syringe (lyophilized, low-concentration heparin).
-
For Serum: Red-top (no additive) or Serum Separator Tube (SST).
-
Tourniquet, alcohol prep pads, needle, gloves.
-
Ice slurry (if transport >30 minutes).
Procedure:
-
Patient Preparation: Ensure the patient is seated and relaxed for at least 10 minutes.[7]
-
Site Selection: Apply the tourniquet for <1 minute. Do not allow the patient to clench their fist.[7][16]
-
Collection (Syringe Method - Preferred for Whole Blood): a. Perform venipuncture. As the syringe fills, allow the arterial or venous pressure to advance the plunger. Do not pull back manually unless necessary. b. After collecting the required volume, withdraw the needle and apply pressure to the site. c. Immediately check the syringe for air bubbles. Point the syringe upward and gently tap it to consolidate any bubbles at the tip. d. Carefully expel the air and cap the syringe with a dedicated sealing cap. e. Gently roll the syringe between your palms to mix the blood with the heparin. Do not shake.
-
Collection (Evacuated Tube Method - for Serum): a. Perform venipuncture and fill the tube completely to minimize the air-to-sample ratio.[7] b. Once filled, remove the tube and gently invert it if it contains a clot activator. c. Keep the tube capped at all times.[7]
-
Transport and Processing: a. Analyze the sample immediately (<30 minutes).[3] b. If analysis is delayed, place the capped syringe or tube in an ice slurry (4°C).[3] c. For serum, allow the sample to clot fully (approx. 30 minutes), then centrifuge with the stopper on.[7][14] The serum can then be aspirated for analysis, minimizing exposure to air.[6][14]
3.2 Visualizations
Caption: Equilibrium between ionized, bound, and complexed calcium fractions in blood.
Caption: A systematic workflow for troubleshooting unexpected ionized calcium results.
References
-
Higgins, C. (2007). Ionized calcium. Acutecaretesting.org. [Link]
-
Hamroun, A., Pekar, J. D., Lionet, A., Ghulam, A., Maboudou, P., Mercier, A., Brousseau, T., Grzych, G., & Glowacki, F. (2020). Ionized calcium: analytical challenges and clinical relevance. Annals of Translational Medicine, 8(13), 849. [Link]
-
Jafri, L., Khan, A. H., & Azeem, S. (2013). Ionized Calcium Measurement in Serum and Plasma by Ion Selective Electrodes: Comparison of Measured and Calculated Parameters. Journal of Clinical Laboratory Analysis, 27(4), 321–326. [Link]
-
Cleveland Clinic. (2024, January 11). Ionized Calcium: What It Is & Ranges. [Link]
-
Goyal, R., & Jialal, I. (2023). Calcium, Ionized. In StatPearls. StatPearls Publishing. Updated July 24, 2025. [Link]
-
Cornell University College of Veterinary Medicine. Free ionized calcium. eClinpath. [Link]
-
Toffaletti, J., & Bowers, G. N. (1994). Interference in ionized calcium measurements by heparin salts. Clinical Chemistry, 40(2), 324–325. [Link]
-
Pillay, T. S. (2019, June 1). Ionized Versus Albumin-Adjusted Total Calcium. American Association for Clinical Chemistry (AACC). [Link]
-
Deranged Physiology. (2020, January 8). Correction of ionised calcium for pH. [Link]
-
Sachs, C., Rabouine, P., de Bievre, P., & Loeper, J. (1992). Preanalytical errors in ionized calcium measurements induced by the use of liquid heparin. Scandinavian Journal of Clinical and Laboratory Investigation, 52(5), 415–420. [Link]
-
Toffaletti, J. G., & Rude, R. K. (2003). pH effects on measurements of ionized calcium and ionized magnesium in blood. Clinical Chemistry, 49(5), 819–822. [Link]
-
Toffaletti, J., & Bowers, G. N. Jr. (1994). Interference in Ionized Calcium Measurements by Heparin Salts. Clinical Chemistry, 40(2), 324-5. [Link]
-
Clinical and Laboratory Standards Institute. (2001). C31-A2 - Ionized Calcium Determinations: Precollection Variables, Specimen Choice, Collection, and Handling; Approved Guideline - Second Edition. [Link]
-
Higgins, C. pH-adjusted ionized calcium. Acutecaretesting.org. [Link]
-
Wang, S. (2019). Time to stop debating about the everlasting story: Some issues concerning serum total calcium and ionized calcium. Journal of Thoracic Disease, 11(Suppl 15), S2016–S2018. [Link]
-
Toffaletti, J., & Bowers, G. N. (1994). Interference in ionized calcium measurements by heparin salts. Clinical Chemistry, 40(2), 324-325. [Link]
-
Toffaletti, J. G., & Rude, R. K. (2003). pH Effects on Measurements of Ionized Calcium and Ionized Magnesium in Blood. Clinical Chemistry, 49(5), 819-822. [Link]
-
UCSF Health. (2023, June 20). Calcium - ionized. [Link]
-
Tenny, S., & Zaman, M. H. (2023). Calcium. In StatPearls. StatPearls Publishing. [Link]
-
Jain, S., et al. (2019). Effect of Pre-analytical variable: serum ionized calcium versus total calcium concentration. ResearchGate. [Link]
-
CLSI. (2001). Ionized Calcium Determinations: Precollection Variables, Specimen Choice, Collection, and Handling; Approved Guideline—Second Edition. CLSI document C31-A2. [Link]
-
Pineda, C., et al. (2023). Sample stability and heparin interference in ionized calcium and ionized magnesium measurements in horses using the Stat Profile Prime Plus co-oximetry electrolyte analyzer. Veterinary Clinical Pathology, 52(1), 89-97. [Link]
-
Toffaletti, J. (1995). Use of Novel Preparations of Heparin to Eliminate Interference in Ionized Calcium Measurements. Clinical Chemistry, 41(9), 1313-1317. [Link]
-
IDEXX Laboratories. GUIDELINES FOR THE SUBMISSION OF IONISED CALCIUM SAMPLES. [Link]
-
Kallner, A. (1996). Preanalytical procedures in the measurement of ionized calcium in serum and plasma. European Journal of Clinical Chemistry and Clinical Biochemistry, 34(1), 53-58. [Link]
Sources
- 1. Calcium, Ionized: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. Calcium, Ionized | MLabs [mlabs.umich.edu]
- 3. Ionized calcium [acutecaretesting.org]
- 4. Time to stop debating about the everlasting story: Some issues concerning serum total calcium and ionized calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. eclinpath.com [eclinpath.com]
- 7. Ionized Calcium Measurement in Serum and Plasma by Ion Selective Electrodes: Comparison of Measured and Calculated Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionized calcium: analytical challenges and clinical relevance - Hamroun - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. pH effects on measurements of ionized calcium and ionized magnesium in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preanalytical errors in ionized calcium measurements induced by the use of liquid heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Interference in ionized calcium measurements by heparin salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. idexx.co.uk [idexx.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. pH-adjusted ionized calcium [acutecaretesting.org]
Validation & Comparative
A Comparative Crystallographic and Spectroscopic Analysis of Calcium and Strontium Perrhenates
In the realm of inorganic materials science and drug development, a nuanced understanding of crystal structure is paramount to predicting and controlling the physicochemical properties of a compound. This guide provides an in-depth, objective comparison of the structural and spectroscopic characteristics of two alkaline earth metal perrhenates: calcium perrhenate (Ca(ReO₄)₂) and strontium perrhenate (Sr(ReO₄)₂). By examining their crystallographic parameters, synthesis methodologies, thermal behavior, and vibrational spectra, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing and utilizing these compounds.
Introduction: The Significance of Cationic Size in Perrhenate Crystal Engineering
The perrhenate anion (ReO₄⁻), a tetrahedral species, readily forms salts with a variety of cations.[1] The size and charge density of the counter-ion play a crucial role in determining the resulting crystal lattice and, consequently, the material's bulk properties. Calcium and strontium, as adjacent elements in Group 2 of the periodic table, offer a compelling case study in the subtle yet significant influence of cationic radius on the crystal structure of their respective perrhenate salts. While both Ca(ReO₄)₂ and Sr(ReO₄)₂ adopt a monoclinic crystal system at room temperature, variations in their lattice parameters and coordination environments lead to distinct material characteristics.
Crystallographic Structure: A Tale of Two Monoclinic Analogs
At ambient conditions, both anhydrous this compound and strontium perrhenate crystallize in the monoclinic space group P2₁/n.[2][3] This structural similarity classifies them as isostructural or complete structural analogs.[2] The fundamental building blocks of their crystal lattices are discrete, tetrahedral perrhenate anions and the respective divalent alkaline earth cations (Ca²⁺ or Sr²⁺).
The primary distinction between the two structures arises from the difference in the ionic radii of calcium and strontium. This variance directly impacts the dimensions of the unit cell and the coordination environment of the metal cation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for monoclinic Ca(ReO₄)₂ and Sr(ReO₄)₂, providing a quantitative basis for their structural comparison.
| Property | This compound (Ca(ReO₄)₂) | Strontium Perrhenate (Sr(ReO₄)₂) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n[3] |
| Lattice Parameters | a = 6.158 Å, b = 9.987 Å, c = 12.583 Å, β = 97.14° | a = 6.2731(4) Å, b = 10.0456(7) Å, c = 12.7125(9) Å, β = 97.118(3)°[3] |
| Unit Cell Volume | 766.9 ų | 793.8 ų |
| Coordination Number | 8 | 8[3] |
| Coordination Geometry | Distorted Bicapped Trigonal Prism | Distorted Bicapped Trigonal Prism[3] |
Coordination Environment: The Influence of the Cation
In both structures, the alkaline earth metal cation is coordinated by eight oxygen atoms from neighboring perrhenate tetrahedra, forming a distorted bicapped trigonal prism.[2][3] The larger ionic radius of strontium results in a slightly larger coordination polyhedron and consequently a larger unit cell volume for Sr(ReO₄)₂ as compared to Ca(ReO₄)₂. This expansion of the crystal lattice can influence properties such as thermal stability and solubility.
Caption: Coordination environments of Ca²⁺ and Sr²⁺ and the perrhenate anion.
Synthesis of Anhydrous Calcium and Strontium Perrhenate
The preparation of high-purity, anhydrous alkaline earth perrhenates is crucial for accurate structural and property characterization. The following protocols outline the synthesis of single crystals of Ca(ReO₄)₂ and Sr(ReO₄)₂, which are suitable for single-crystal X-ray diffraction studies.
Experimental Protocol: Synthesis of Anhydrous this compound
This solid-state synthesis method yields single crystals of anhydrous Ca(ReO₄)₂.
Methodology:
-
Reactant Preparation: Thoroughly grind stoichiometric amounts of calcium carbonate (CaCO₃) and rhenium(VII) oxide (Re₂O₇) in an agate mortar.
-
Pelletization: Press the resulting powder into a pellet using a hydraulic press.
-
Calcination: Place the pellet in an alumina crucible and heat in a tube furnace under a flow of dry air.
-
Heating Profile:
-
Ramp to 600 °C at a rate of 5 °C/min.
-
Hold at 600 °C for 24 hours.
-
Slowly cool to room temperature at a rate of 2 °C/min.
-
-
Crystal Growth: Colorless single crystals of Ca(ReO₄)₂ will form within the pellet.
Experimental Protocol: Synthesis of Anhydrous Strontium Perrhenate
This flux growth method is effective for obtaining single crystals of anhydrous Sr(ReO₄)₂.[3]
Methodology:
-
Reactant and Flux Preparation: Mix strontium carbonate (SrCO₃), rhenium(VII) oxide (Re₂O₇), and a halide flux (e.g., a eutectic mixture of SrCl₂ and KCl) in a molar ratio of 1:1:10 in a platinum crucible.
-
Melting and Homogenization: Heat the mixture in a muffle furnace to 950 °C to ensure complete melting and homogenization of the components.
-
Controlled Cooling: Slowly cool the melt from 950 °C to 750 °C at a rate of 1 °C/hour.
-
Rapid Cooling: After the slow cooling phase, turn off the furnace and allow it to cool to room temperature.
-
Crystal Isolation: The single crystals of Sr(ReO₄)₂ can be mechanically separated from the solidified flux.
Caption: Experimental workflows for the synthesis of Ca(ReO₄)₂ and Sr(ReO₄)₂.
Thermal Stability and Phase Transitions
The thermal behavior of alkaline earth perrhenates provides insights into their structural stability and potential phase transitions at elevated temperatures.
Strontium Perrhenate: A Dimorphic Compound
Strontium perrhenate exhibits thermal dimorphism.[4] The monoclinic phase, stable at room temperature, undergoes a reversible phase transition to a hexagonal high-temperature modification at approximately 500-550 °C.[4] This hexagonal phase possesses a different crystal structure and is quenchable.
This compound: Thermal Behavior
While detailed high-temperature studies on anhydrous this compound are less common, analysis of its hydrated forms indicates that dehydration occurs at relatively low temperatures. The anhydrous Ca(ReO₄)₂ is expected to be stable to temperatures comparable to its strontium analog, though further investigation is required to determine its precise decomposition temperature and whether it undergoes any high-temperature phase transitions.
Comparative Spectroscopic Analysis: The Cation's Vibrational Footprint
Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of a crystal lattice. In the case of perrhenate salts, the Raman spectrum is dominated by the internal vibrational modes of the ReO₄⁻ tetrahedron. However, the identity of the cation can subtly influence these modes.
The Raman spectrum of single-crystal Sr(ReO₄)₂ displays a series of bands corresponding to the deformation (δ) and stretching (ν) vibrations of the perrhenate anion.[3] Specifically, deformation vibrations are observed in the 314-348 cm⁻¹ range, while stretching vibrations appear between 896-1008 cm⁻¹.[3]
Due to the isostructural nature of calcium and strontium perrhenate, the Raman spectrum of Ca(ReO₄)₂ is expected to be very similar to that of Sr(ReO₄)₂. However, the smaller size and higher charge density of the Ca²⁺ ion compared to Sr²⁺ may lead to a slight blue shift (higher frequency) of the perrhenate vibrational modes. This is because the smaller cation can polarize the ReO₄⁻ anion more effectively, leading to a strengthening of the Re-O bonds.
Conclusion: A Framework for Understanding Alkaline Earth Perrhenates
This comparative guide has elucidated the structural and spectroscopic similarities and differences between this compound and strontium perrhenate. Both compounds adopt a monoclinic crystal structure at room temperature, with the primary distinction being the unit cell dimensions and coordination polyhedron size, which are larger for the strontium analog due to its greater ionic radius. Their synthesis can be achieved through solid-state or flux growth methods to yield high-quality single crystals.
While strontium perrhenate is known to exhibit a high-temperature hexagonal phase, the thermal behavior of anhydrous this compound warrants further investigation. Spectroscopically, the Raman spectra of both compounds are dominated by the vibrational modes of the perrhenate anion, with the cationic identity expected to induce subtle shifts in the observed frequencies.
The data and protocols presented herein provide a solid foundation for researchers working with these materials, enabling a more informed approach to their synthesis, characterization, and application in fields ranging from catalysis to the development of novel pharmaceutical agents.
References
- Conrad, M., & Schleid, T. (2020). Sr[ReO₄]₂: The First Single Crystals of an Anhydrous Alkaline‐Earth Metal Meta‐Perrhenate. Zeitschrift für anorganische und allgemeine Chemie, 646(15), 959-963.
- Filatov, S. K., & Bubnova, R. S. (2018). New calcium perrhenates: synthesis and crystal structures of Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O.
-
Wikipedia. (n.d.). Perrhenate. Retrieved January 25, 2026, from [Link]
- Conrad, M., & Schleid, T. (2021). On the Thermal Dimorphy of the Strontium Perrhenate Sr[ReO₄]₂. Zeitschrift für anorganische und allgemeine Chemie, 647(14), 1335-1340.
- Ulbricht, K., & Kriegsmann, H. (1968). Spektroskopische Untersuchungen an einigen Pervhenaten. Zeitschrift für anorganische und allgemeine Chemie, 358(5‐6), 193-201.
Sources
A Comparative Study of Alkaline Earth Perrhenates: Synthesis, Properties, and Characterization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of inorganic chemistry and materials science, the alkaline earth perrhenates—Mg(ReO₄)₂, Ca(ReO₄)₂, Sr(ReO₄)₂, and Ba(ReO₄)₂—represent a family of compounds with intriguing structural chemistry and potential applications stemming from the unique properties of the perrhenate anion (ReO₄⁻). This guide provides a comprehensive comparative analysis of these compounds, delving into their synthesis, structural characteristics, physicochemical properties, and the experimental methodologies for their characterization. The content is structured to provide not only factual data but also the underlying scientific principles that govern their behavior, offering valuable insights for researchers exploring their potential in catalysis, materials science, and as non-radioactive analogs for pertechnetates in nuclear medicine research.[1]
Introduction to Alkaline Earth Perrhenates
The chemistry of alkaline earth metals is often perceived as straightforward, dominated by ionic bonding. However, the complexation with large, tetrahedral anions like the perrhenate ion introduces a greater degree of covalent character and structural diversity. The perrhenate anion, ReO₄⁻, is a stable tetrahedral species where rhenium is in its highest +7 oxidation state.[1] Its size and shape are comparable to the perchlorate (ClO₄⁻) and permanganate (MnO₄⁻) ions. The study of alkaline earth perrhenates is not only of fundamental chemical interest but also holds practical significance, particularly as they can serve as valuable, non-radioactive surrogates for the corresponding pertechnetates (TcO₄⁻), which are of great importance in nuclear medicine and radioactive waste management.[1]
Synthesis of Alkaline Earth Perrhenates
The synthesis of high-purity alkaline earth perrhenates is crucial for the accurate determination of their properties and for their potential applications. The primary synthetic routes involve the reaction of an alkaline earth metal salt or oxide/hydroxide with perrhenic acid (HReO₄) or the dehydration of their hydrated forms.
General Synthesis from Perrhenic Acid
A common and versatile method for the synthesis of alkaline earth perrhenates involves the neutralization reaction between an alkaline earth metal carbonate, oxide, or hydroxide and an aqueous solution of perrhenic acid.[2] Perrhenic acid can be prepared by the oxidation of rhenium metal or its compounds with nitric acid.[1]
Causality in Experimental Choice: The choice of the alkaline earth precursor (carbonate, oxide, or hydroxide) is often dictated by its reactivity, purity, and the desired reaction conditions. Carbonates, for instance, react with the evolution of carbon dioxide, providing a visual indicator of reaction progress. Oxides and hydroxides offer a more direct neutralization without gas evolution. The stoichiometry of the reactants must be carefully controlled to ensure the formation of the desired M(ReO₄)₂ compound.
Synthesis of Anhydrous Forms
The preparation of anhydrous alkaline earth perrhenates is often achieved through the thermal dehydration of their hydrated counterparts or through high-temperature solid-state reactions.
-
Anhydrous Strontium Perrhenate (Sr(ReO₄)₂): Colorless single crystals of anhydrous Sr(ReO₄)₂ have been successfully obtained from halide melts at 1123 K (850 °C) in open corundum crucibles.[3] The dehydration of strontium perrhenate dihydrate (Sr(ReO₄)₂·2H₂O) is also a viable route, which proceeds through a stable monohydrate intermediate.[3]
-
Anhydrous Calcium Perrhenate (Ca(ReO₄)₂): Anhydrous Ca(ReO₄)₂ has been synthesized, and it is known to be a complete structural analog of Sr(ReO₄)₂.[4] While detailed protocols are not abundant, its synthesis can be inferred to follow similar high-temperature or dehydration methods as its strontium counterpart.
-
Anhydrous Magnesium and Barium Perrhenates: The synthesis of anhydrous Mg(ReO₄)₂ and Ba(ReO₄)₂ can be achieved by carefully controlled thermal dehydration of their hydrated salts. For instance, by analogy with zinc perrhenate, hydrated magnesium perrhenate can be dehydrated at specific temperatures to yield the anhydrous form.[5] A successful method for preparing alkaline-earth-metal meta-pertechnetates from technetium dioxide via oxidation and subsequent cation-exchange metathesis has been developed, which could be adapted for the synthesis of the corresponding perrhenates.[2]
Comparative Physicochemical Properties
The physicochemical properties of the alkaline earth perrhenates exhibit clear trends that can be correlated with the ionic radius of the alkaline earth cation.
| Property | Mg(ReO₄)₂ | Ca(ReO₄)₂ | Sr(ReO₄)₂ | Ba(ReO₄)₂ |
| Molar Mass ( g/mol ) | 526.51 | 542.28 | 589.82 | 639.54 |
| Appearance | White solid | White solid | Colorless crystals | White powder |
| Solubility in Water | Data not readily available | Reported as highly insoluble (verification needed) | Data not readily available | 17.6 g/100 mL at 20 °C |
| Melting Point (°C) | Data not readily available | Data not readily available | Data not readily available | ~799 - 999 (conflicting reports) |
| Crystal System (Anhydrous) | Predicted to be different from Ca, Sr, Ba analogs | Orthorhombic (predicted, isotypic with Ca(AlD₄)₂) | Monoclinic (room temp.), Hexagonal (high temp.) | Orthorhombic (predicted, isotypic with Ba(MnO₄)₂) |
| Crystal System (Hydrate) | Triclinic (Mg(ReO₄)₂·4H₂O) | - | - | - |
Note: The solubility of this compound is reported by some commercial suppliers as "highly insoluble," which contradicts the general trend of increasing solubility for many alkaline earth salts with larger anions. This claim requires experimental verification. The melting point of barium perrhenate also shows significant variation in reported values from different commercial sources, indicating the need for a definitive academic study.
Structural Analysis: A Comparative Perspective
The crystal structures of the alkaline earth perrhenates are of significant interest as they reveal the coordination environments of the metal cations and the packing of the perrhenate tetrahedra.
-
Magnesium Perrhenate Tetrahydrate (Mg(ReO₄)₂·4H₂O): The crystal structure of the tetrahydrate has been determined to be triclinic.[2] This structure is closely related to that of copper(II) perrhenate tetrahydrate.[2]
-
Anhydrous Calcium and Strontium Perrhenates (Ca(ReO₄)₂ and Sr(ReO₄)₂): Anhydrous Ca(ReO₄)₂ is isostructural with the room-temperature monoclinic form of Sr(ReO₄)₂.[4] In Sr(ReO₄)₂, the strontium cation is surrounded by eight oxygen atoms, forming a distorted bicapped trigonal prism. These polyhedra share corners with the tetrahedral perrhenate units.[3] Strontium perrhenate exhibits thermal dimorphism, transforming to a hexagonal structure at temperatures between 500-550 °C.[6]
-
Anhydrous Barium Perrhenate (Ba(ReO₄)₂): While the crystal structure of anhydrous Ba(ReO₄)₂ has not been explicitly detailed in readily available literature, the structure of the isotypical barium pertechnetate, Ba(TcO₄)₂, has been determined to be orthorhombic. This provides a strong model for the structure of anhydrous barium perrhenate.
The following diagram illustrates the general relationship between the ionic radius of the alkaline earth metal and the resulting crystal structure of the anhydrous perrhenate.
Experimental Protocols for Characterization
To ensure the identity, purity, and properties of the synthesized alkaline earth perrhenates, a suite of characterization techniques should be employed.
X-ray Diffraction (XRD) for Structural Elucidation
Principle: XRD is the primary technique for determining the crystal structure of a material. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can determine the unit cell parameters, space group, and atomic positions.
Protocol for Powder XRD (PXRD):
-
Sample Preparation: Gently grind a small amount of the synthesized perrhenate salt into a fine powder using an agate mortar and pestle.
-
Sample Mounting: Mount the powder on a zero-background sample holder.
-
Data Collection: Collect the diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: Perform phase identification by comparing the experimental pattern with databases (e.g., ICDD). For structural refinement, use Rietveld refinement software.
Thermal Analysis (TGA/DSC) for Stability and Phase Transitions
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and solid-solid transitions.
Protocol for TGA/DSC:
-
Sample Preparation: Accurately weigh 5-10 mg of the perrhenate sample into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA/DSC instrument.
-
Data Collection: Heat the sample from room temperature to a desired final temperature (e.g., 1200 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the TGA curve for mass loss steps, indicating decomposition or dehydration. Analyze the DSC curve for endothermic or exothermic peaks, corresponding to phase transitions or decomposition events.
Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting
Principle: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The perrhenate anion has characteristic vibrational frequencies that can be used for its identification and to study its local environment within the crystal lattice. The Re-O stretching and bending modes are particularly informative.
Protocol for Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.
-
Data Collection: Acquire the Raman spectrum using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Analysis: Identify the characteristic vibrational modes of the ReO₄⁻ anion. The symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak around 970 cm⁻¹. Other stretching (ν₃) and bending (ν₂, ν₄) modes will also be present. The number and splitting of these peaks can provide information about the symmetry of the perrhenate ion in the crystal lattice.
Potential Applications
While specific, large-scale industrial applications of alkaline earth perrhenates are not yet widespread, their unique properties suggest potential in several areas:
-
Catalysis: Rhenium-based catalysts are known for their activity in a variety of hydrogenation and metathesis reactions.[7] Supported alkaline earth perrhenates could be investigated as precursors for heterogeneous catalysts, where the alkaline earth metal may act as a promoter.
-
Materials Science: The thermal stability and structural diversity of these compounds make them interesting candidates for the synthesis of novel mixed-metal oxides with potential applications in electronics or as ceramic components.
-
Nuclear Medicine Research: As non-radioactive analogs of pertechnetates, they are invaluable in developing and optimizing radiopharmaceutical synthesis and quality control procedures without the need for handling radioactive materials.[1]
Conclusion
The alkaline earth perrhenates, Mg(ReO₄)₂, Ca(ReO₄)₂, Sr(ReO₄)₂, and Ba(ReO₄)₂, represent a fascinating class of inorganic compounds. Their synthesis, structural chemistry, and physicochemical properties are governed by the interplay between the size of the alkaline earth cation and the large, tetrahedral perrhenate anion. While significant progress has been made in understanding the strontium and hydrated magnesium members of this family, a comprehensive, comparative experimental investigation of all four anhydrous compounds is still needed to fully elucidate their properties and unlock their potential applications. This guide provides a foundational framework for such investigations, outlining the key synthetic strategies and characterization techniques necessary for advancing our knowledge in this area.
References
-
Conrad, M., & Schleid, T. (2020). Sr[ReO4]2: The First Single Crystals of an Anhydrous Alkaline-Earth Metal Meta-Perrhenate. Zeitschrift für anorganische und allgemeine Chemie, 646(18), 1599-1605. [Link]
-
German, K. E., et al. (2021). Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2. ACS Omega, 6(4), 3048–3055. [Link]
-
Varfolomeev, M. B., et al. (1986). Determination of Crystal Structure of Co(ReO4)2×4H2O and Refinement of Crystal Structure of Mg(ReO4)2×4H2O. ChemInform, 17(48). [Link]
-
Wikipedia contributors. (2023). Perrhenate. Wikipedia. [Link]
-
García, J. J., et al. (2021). Oxidation State of Single-Atom Re/TiO2 Hydrogenation Catalysts: A Computational Study. ACS Catalysis, 11(19), 12229–12240. [Link]
-
American Elements. (n.d.). Barium Perrhenate. [Link]
-
Ereztech. (n.d.). Barium Perrhenate. [Link]
-
Mirsalehi, S. A., et al. (2020). New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. Dalton Transactions, 49(43), 15337-15344. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Conrad, M., & Schleid, T. (2021). On the Thermal Dimorphy of the Strontium Perrhenate Sr[ReO4]2. Zeitschrift für anorganische und allgemeine Chemie, 647(1), 23-28. [Link]
-
Charkin, D. O., et al. (2020). A new contribution to the lead and strontium perrhenate chemistry: Synthesis and crystal structures of Pb(ReO4)Cl·2H2O, Pb(ReO4)2·2H2O, {Pb4(OH)4}(ReO4)4·H2O, Sr(ReO4)2·H2O, and Sr(ReO4)2·. Zeitschrift für Kristallographie - Crystalline Materials, 235(5-6), 181-191. [Link]
-
Lee, Y., et al. (2018). Crystal structure of calcium perchlorate anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 333-336. [Link]
-
Lazar, C., et al. (2022). Synthesis and Characterization of A3[ReO4][ReO3N] and A′2[ReO3N] (A = Rb, Cs; A′ = K, Cs). Chemistry – A European Journal, 28(41), e202200881. [Link]
-
Kunkel, N., et al. (2016). Electron-Donating Ligand in Oxidorhenium(V) Chemistry: Consequences for Isomerism and Catalyst Properties. Inorganic Chemistry, 55(2), 853–862. [Link]
-
Jęd M., et al. (2019). Hydrometallurgical methods for production of Ni(ReO4) 2 and Co(ReO4)2. Rudy i Metale Nieżelazne, 64(1), 22-29. [Link]
-
Bruck, A. M., et al. (2014). Thermal decomposition of calcium perchlorate/iron-mineral mixtures: Implications of the evolved oxygen from the Rocknest eolian deposit in Gale Crater, Mars. 45th Lunar and Planetary Science Conference, LPI Contribution No. 1777, p.1332. [Link]
-
Materials Project. (n.d.). Mg(ReO₄)₂ (mp-754311). [Link]
-
Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. [Link]
-
Ulhe, R., et al. (2019). Raman spectrum of microcrystalline CaNa[ReO 4 ] 3. ResearchGate. [Link]
-
Manoun, B., et al. (2007). Infrared and Raman spectra of ReO4- isolated in alkali halides. Journal of Molecular Structure, 834-836, 43-47. [Link]
-
Ivanisevic, I., & Sligar, S. G. (2012). Resonance Raman spectroscopy of Fe–S proteins and their redox properties. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(8), 1301-1309. [Link]
-
Conrad, M., & Schleid, T. (2021). On the Thermal Dimorphy of the Strontium Perrhenate Sr[ReO4]2. Zeitschrift für anorganische und allgemeine Chemie, 647(1), 23-28. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Zhang, M., et al. (2022). Peroxymonosulfate activation using heterogeneous catalyst Sr2FeO4 coated on SBA-15 for efficient degradation of antibiotic sulfapyridine. Environmental Science and Pollution Research, 29(37), 56268-56280. [Link]
-
Liu, W., et al. (2016). Catalytic Activity of LaFe0.4Ni0.6O3/CeO2 Composites in CO and CH4 Oxidation Depending on Their Preparation Conditions. Catalysts, 6(10), 153. [Link]
-
Zhu, Y., et al. (2014). Tuning the catalytic activity of graphene nanosheets for oxygen reduction reaction via size and thickness reduction. Scientific Reports, 4, 4142. [Link]
-
Patai, S. (Ed.). (1974). The Chemistry of the Carbonyl Group: A Series of Monographs. John Wiley & Sons. [Link]
-
Wang, C., et al. (2018). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 8(11), 915. [Link]
-
Cios, G., et al. (2017). Catalytic activity for oxygen reduction reaction of catalysts consisting of carbon, nitrogen and cobalt. Journal of Solid State Electrochemistry, 21(11), 3149-3158. [Link]
-
Chen, Y., et al. (2017). Catalytic Activity of a Titanium(IV)/Iron(II) Heterometallic Alkoxide in the Ring-Opening Polymerization of ε-Caprolactone andrac-Lactide. Inorganic Chemistry, 56(2), 1013-1020. [Link]
-
Nedyalkova, M., & Exner, O. (2016). Synthesis of All Crystalline Phases of Anhydrous Calcium Carbonate. Crystal Growth & Design, 16(12), 7118-7125. [Link]
-
Wikipedia contributors. (2023). Thermal decomposition. Wikipedia. [Link]
-
Kłys, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 964. [Link]
-
Science And Math. (2025, October 29). Hydrated And Anhydrous Compounds l CHEMISTRY l AS LEVELS l Science And Math. YouTube. [Link]
-
Weng, W., et al. (2022). Investigation on Reactivity and Selectivity of Electrocatalytic CO2 Reduction in Photochemically Synthesized Ag19 and Alloyed Ag19Cu2 and Ag12Cu7 Nanoclusters. Journal of the American Chemical Society, 144(28), 12835–12844. [Link]
-
Supuran, C. T. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. International Journal of Molecular Sciences, 21(17), 6331. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2017). Synthesis and catalytic activity of magnesium complexes in reactions of organic compounds. Russian Chemical Reviews, 86(1), 1-28. [Link]
-
Koleva, V., et al. (2019). Raman spectra of the Markovka chondrite (H4). Bulgarian Journal of Physics, 46(1), 59-66. [Link]
-
Wu, Y., et al. (2022). Raman Spectroscopic Investigation and Electronic State Calculation for Ca 2(Mn,Ti)O 4 Black Pigments with High Near-Infrared (NIR) Reflectivity. Inorganic Chemistry, 61(19), 7469–7478. [Link]
-
Gunasekaran, S., & Anbalagan, G. (2007). Raman spectra of some carbonate containing minerals. Journal of Raman Spectroscopy, 38(7), 843-849. [Link]
-
Materials Project. (n.d.). CaSO₄ (mp-4406). [Link]
-
Lee, Y., et al. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1311–1313. [Link]
-
Babanova, O. A., et al. (2018). Thermal behavior of 2 and 2. Journal of Thermal Analysis and Calorimetry, 131(3), 2329-2337. [Link]
- U.S. Patent No. 3,615,179. (1971). Preparation of magnesium perchlorate.
- European Patent No. EP0759887A1. (1997). Preparation of anhydrous magnesium chloride-containing melts from hydrated magnesium chloride and production of magnesium metal.
- U.S. Patent No. 5,514,359. (1996). Process for making anhydrous magnesium chloride.
-
Tan, C. M., & Lindsey, J. S. (2010). A Direct Synthesis of Magnesium Porphine via 1-Formyldipyrromethane. Organic Letters, 12(19), 4384–4387. [Link]
-
Lee, Y., et al. (2018). Crystal structures of anhydrous and hydrated ceftibuten. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 59-64. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Calcium Perrhenate
<_>
For researchers and professionals in materials science and drug development, the precise characterization of a crystalline solid's three-dimensional structure is non-negotiable. This guide provides an in-depth, comparative analysis of the methodologies used to validate the crystal structure of calcium perrhenate, Ca(ReO₄)₂, with a primary focus on X-ray Diffraction (XRD) and its synergistic pairing with spectroscopic and computational techniques.
Recent research has successfully identified the crystal structure of anhydrous this compound, Ca(ReO₄)₂, revealing it to be a structural analog of strontium perrhenate, Sr(ReO₄)₂.[1] This determination was achieved through single-crystal X-ray diffraction, which showed a framework of vertex-sharing CaO₈ and ReO₄ polyhedra.[1] While single-crystal XRD provides the definitive solution, most researchers will work with polycrystalline (powder) samples. Therefore, this guide will focus on the robust validation of a proposed structure against powder X-ray diffraction (PXRD) data, a common and critical task in the laboratory.
The Cornerstone of Validation: X-ray Diffraction (XRD)
XRD is the principal technique for determining and validating crystal structures.[2][3] By measuring how a material scatters incident X-rays, we can deduce the arrangement of atoms within its crystal lattice.[4]
Single-Crystal vs. Powder XRD: A Comparison
The choice between single-crystal and powder XRD is dictated by the sample itself. While single-crystal XRD offers a more direct and unambiguous structure solution, the growth of sufficiently large and high-quality single crystals can be a significant hurdle.[5] Powder XRD, which uses a sample composed of many small, randomly oriented crystallites, is often more practical.[6]
| Feature | Single-Crystal XRD | Powder XRD (PXRD) |
| Sample Requirement | Single, high-quality crystal (~50-250 µm) | Microcrystalline powder |
| Data Complexity | 3D data (hundreds to thousands of unique reflections) | 1D data (diffraction angle vs. intensity) |
| Primary Use | Ab initio structure solution | Structure validation, phase identification, quantification |
| Key Challenge | Crystal growth | Peak overlap and lower resolution[7] |
| Outcome | Precise atomic coordinates, bond lengths/angles, thermal parameters | Lattice parameters, phase purity, validation of a known structure |
The Core Workflow: Rietveld Refinement of PXRD Data
For validating a proposed crystal structure against powder data, the Rietveld method is the gold standard.[8] It is a powerful technique that involves fitting a calculated diffraction pattern, generated from a structural model, to the experimental data through a least-squares refinement process.[8]
The success of the refinement provides strong evidence for the validity of the crystal structure model.
Experimental Protocol: Rietveld Refinement of this compound
Objective: To validate the known crystal structure of Ca(ReO₄)₂ against experimentally collected powder diffraction data.
1. Data Collection:
-
Rationale: High-quality data is paramount for a successful refinement.[9] Poor statistics or instrumental misalignment will yield unreliable results.
-
Procedure:
-
Gently grind the synthesized Ca(ReO₄)₂ sample to a fine powder (<10 µm) to minimize preferred orientation effects.
-
Prepare a flat, densely packed sample in a zero-background holder.
-
Collect a diffraction pattern using a laboratory diffractometer, typically with Cu Kα radiation.
-
Ensure a slow scan speed (e.g., 0.5-1°/min) and a wide 2θ range (e.g., 10-120°) to capture sufficient data for refinement.
-
2. Initial Model Setup:
-
Rationale: Rietveld refinement requires a starting point.[10] This will be the published crystallographic information file (CIF) for Ca(ReO₄)₂.
-
Procedure:
3. Stepwise Refinement:
-
Rationale: A stepwise refinement, where parameters are introduced sequentially, is more stable and less likely to diverge than refining all variables at once.
-
Procedure:
-
Scale Factor & Background: Begin by refining the scale factor and fitting the background using a suitable function (e.g., Chebyshev polynomial).
-
Lattice Parameters: Introduce the unit cell parameters for refinement. A significant change may indicate a solid solution or incorrect phase identification.
-
Peak Profile: Refine the parameters that model the peak shape (e.g., Gaussian and Lorentzian components) to account for instrumental and sample-related broadening.
-
Atomic Parameters: Finally, refine the fractional atomic coordinates (x, y, z) and isotropic thermal parameters (Biso) for each atom. For high-quality data, anisotropic thermal parameters may be refined.
-
4. Validation of the Fit:
-
Rationale: Numerical figures of merit (FOM) and visual inspection are used to judge the quality and reliability of the final fit.
-
Procedure:
-
Examine the R-values: The weighted-profile R-value (Rwp) and the Goodness-of-Fit (GOF or χ²) are key indicators. A low Rwp (ideally <10%) and a GOF approaching 1 suggest an excellent fit.[4][10]
-
Inspect the Difference Plot: Visually inspect the plot of the observed data minus the calculated data. It should be a flat line with random noise, indicating no systematic errors.
-
Check Physical Sensibility: Ensure the refined bond lengths, angles, and thermal parameters are chemically reasonable. Negative thermal parameters, for instance, are physically meaningless and indicate a problem with the model or data.[10]
-
| Parameter | Description | Target Value |
| Rwp (%) | Weighted Profile R-factor | < 10% for a good fit |
| Rexp (%) | Expected R-factor (best possible fit) | Varies with data quality |
| GOF (χ²) | Goodness of Fit (Rwp/Rexp)² | ~ 1.0 - 1.3 |
Orthogonal Validation: A Multi-Technique Approach
While XRD is powerful, relying on a single technique is not best practice. Orthogonal methods, which probe different physical properties, provide a more complete and trustworthy validation.
Vibrational Spectroscopy (Raman & IR)
-
Causality: Raman and Infrared (IR) spectroscopy probe the vibrational modes of a molecule or crystal. The number, position, and symmetry of these modes are directly dictated by the local coordination environment and the overall crystal symmetry. For Ca(ReO₄)₂, these techniques are particularly sensitive to the vibrations of the perrhenate (ReO₄⁻) tetrahedron. Any deviation from the expected structure will manifest as changes in the vibrational spectra.[12] For example, Raman spectroscopy can be used to identify the characteristic Re-N and Re-O vibrations in related compounds.[13]
-
Comparison:
-
XRD: Provides long-range structural information (unit cell, atomic positions).
-
Spectroscopy: Provides short-range information (bond strengths, coordination, site symmetry). An observed spectrum inconsistent with the selection rules for the proposed space group is a major red flag.
-
Computational Modeling (Density Functional Theory - DFT)
-
Causality: DFT calculations can predict the ground-state energy and, therefore, the most stable crystal structure for a given composition.[14] By performing a geometry optimization starting from the proposed crystal structure, one can verify that it represents a local minimum on the potential energy surface. This provides a powerful theoretical benchmark.[15]
-
Comparison Workflow:
-
Input: The proposed Ca(ReO₄)₂ crystal structure (CIF file).
-
Calculation: Perform a full geometry optimization (relaxing both cell parameters and atomic positions) using a suitable DFT code (e.g., VASP, Quantum ESPRESSO).
-
Output: A theoretically optimized crystal structure and its total energy.
-
Validation:
-
Compare the optimized lattice parameters and atomic positions with the experimentally refined structure. A close match (<2-3% deviation) provides strong support.
-
Calculate the theoretical powder XRD pattern from the optimized structure and compare it to the experimental data.
-
Calculate the vibrational frequencies (phonons) to ensure the structure is dynamically stable (no imaginary frequencies) and compare them with experimental Raman/IR spectra.
-
-
Conclusion: Ensuring Trustworthiness Through a Self-Validating System
The validation of a crystal structure like this compound is not a linear process but a self-validating ecosystem of techniques. The Rietveld refinement of powder XRD data serves as the central pillar, confirming that your bulk material corresponds to the proposed structural model. However, true confidence is achieved when this is corroborated by orthogonal methods.
When the long-range order probed by XRD, the local vibrational modes from spectroscopy, and the theoretical stability from DFT calculations all converge on the same structural solution, the model can be considered robustly validated. This multi-faceted approach ensures scientific integrity and provides the high level of trust required for subsequent research and development.[14][16]
References
-
I. V. Korol, A. A. S. Semshchikova, V. V. Shilovskikh, M. S. Grigoriev, and V. G. Krivovichev, "New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O," ResearchGate, 2022. [Online]. Available: [Link]
-
Z. Jensen et al., "Powder diffraction crystal structure determination using generative models," PMC, 2024. [Online]. Available: [Link]
-
A. V. Virovets et al., "Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice," CrystEngComm, 2021. [Online]. Available: [Link]
-
T. Yamashita et al., "Enhancing crystal structure prediction by combining computational and experimental data via graph networks," arXiv, 2023. [Online]. Available: [Link]
-
L. B. McCusker et al., "Rietveld refinement guidelines," Journal of Applied Crystallography, 1999. [Online]. Available: [Link]
-
A. M. M. M. et al., "Spectroscopic Evidence for Ternary Complex Formation Between Arsenate and Ferric Iron Complexes of Humic Substances," PubMed, 2011. [Online]. Available: [Link]
-
A. L. Spek, "Structure validation in chemical crystallography," Acta Crystallographica Section D: Biological Crystallography, 2009. [Online]. Available: [Link]
-
J. R. D. et al., "Solving inorganic crystal structures from X-ray powder diffraction using a generative first-principles framework," ResearchGate, 2022. [Online]. Available: [Link]
-
J. S. George et al., "Spectroscopic Characterizations of Graphitic Structures," Taylor & Francis eBooks, 2019. [Online]. Available: [Link]
-
A. S. Parackal et al., "Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra," arXiv, 2024. [Online]. Available: [Link]
-
Y. Pan, "Computational prediction of organic crystal structures," UCL Discovery, 2020. [Online]. Available: [Link]
-
D. S. Goodsell, "Crystallographic Structure Factors and Electron Density, Resolution, and R-value," PDB-101, 2001. [Online]. Available: [Link]
-
M. W. M. et al., "Method for the computational comparison of crystal structures," ResearchGate, 2012. [Online]. Available: [Link]
-
A. A. A. et al., "Properties of pertechnetate and perrhenate. 23-26," ResearchGate, 2017. [Online]. Available: [Link]
-
M. A. S. et al., "X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions," MDPI, 2022. [Online]. Available: [Link]
-
M. Weil, "Crystal structure of calcium perchlorate anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data," NIH, 2017. [Online]. Available: [Link]
-
I. V. Korol et al., "A contribution to the perrhenate crystal chemistry: the crystal structures of new CdTh[MoO4]3-type compounds," ResearchGate, 2022. [Online]. Available: [Link]
-
S. Parkin, "The four Rs and crystal structure analysis: reliability, reproducibility, replicability and reusability," PMC, 2022. [Online]. Available: [Link]
-
M. F. M. et al., "Spectroscopic methods in gas hydrate research," PubMed, 2012. [Online]. Available: [Link]
-
N. Döbelin, "Lesson 9: Publishing XRD Data - Rietveld Refinement," SlidePlayer, 2016. [Online]. Available: [Link]
-
S. L. M. et al., "Validation of a Computational Cocrystal Prediction Tool: Comparison of Virtual and Experimental Cocrystal Screening Results," Crystal Growth & Design, 2013. [Online]. Available: [Link]
-
A. Dugarte, "What is the correct step-by-step procedure for performing Rietveld refinement using FullProf software?," ResearchGate, 2024. [Online]. Available: [Link]
-
C. C. et al., "Synthesis and Characterization of A3[ReO4][ReO3N] and A," ChemistryOpen, 2023. [Online]. Available: [Link]
-
Materials Project, "mp-22592," Materials Explorer, N.d. [Online]. Available: [Link]
-
AG SciTool, "Rietveld refinement of x-ray diffraction data using gsas-2," YouTube, 2022. [Online]. Available: [Link]
-
H. N. et al., "Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination," Applied Physics Letters, 2024. [Online]. Available: [Link]
-
U. Z. et al., "Current status and future opportunities for serial crystallography at MAX IV Laboratory," PMC, 2020. [Online]. Available: [Link]
-
Wikipedia, "Calcium titanate," Wikipedia, N.d. [Online]. Available: [Link]
-
Wikipedia, "Rietveld refinement," Wikipedia, N.d. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 5. Crystal structure of calcium perchlorate anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Powder diffraction crystal structure determination using generative models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 9. xray.cz [xray.cz]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Spectroscopic methods in gas hydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. The four Rs and crystal structure analysis: reliability, reproducibility, replicability and reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pertechnetate Simulants: A Comparative Analysis of Calcium Perrhenate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Reliable Pertechnetate Stand-In
Technetium-99m (99mTc), with its near-ideal nuclear properties—a 6-hour half-life and a 140 keV gamma emission—is the workhorse of diagnostic nuclear medicine, used in over 80% of all nuclear medicine procedures globally.[1][2] It is most commonly handled in its stable, water-soluble form, the pertechnetate anion (TcO₄⁻).[3] However, the very radioactivity that makes 99mTc invaluable for imaging presents significant logistical, regulatory, and safety challenges for foundational research and development. Handling radioactive materials necessitates specialized facilities, licensing, and protocols, which can stifle innovation and increase research costs.
This is where non-radioactive chemical surrogates become indispensable. A reliable simulant allows researchers to develop and optimize new radiopharmaceuticals, study environmental transport mechanisms, and refine separation and immobilization techniques without the constraints of radioactivity.[4] The ultimate goal is to use a compound that so closely mimics the chemical and physical behavior of pertechnetate that the data generated is directly translatable to the 99mTc system.
Perrhenate: The Premier Chemical Analog to Pertechnetate
The perrhenate anion (ReO₄⁻) is widely regarded as the most accurate chemical simulant for pertechnetate.[5] This is grounded in the periodic relationship between technetium (Tc) and rhenium (Re), both being Group 7 elements. This shared chemistry results in striking similarities between their respective oxyanions:
-
Identical Structure and Charge: Both TcO₄⁻ and ReO₄⁻ are tetrahedral anions with a -1 charge.[6][7]
-
Similar Size: They possess very close ionic radii, leading to comparable hydration energies and behavior in solution.
-
Chemical Properties: They exhibit analogous behavior in precipitation, ion exchange, and solvent extraction systems.[8]
Despite these strong similarities, subtle but crucial differences exist. For instance, pertechnetate has a higher reduction potential than perrhenate, meaning it is more easily reduced from the +7 oxidation state to lower states.[9][10] Furthermore, theoretical calculations and gas-phase experiments have shown that pertechnetate has a slightly higher proton affinity than perrhenate.[8][11] While these differences are minor in many contexts, they underscore the importance of validating the simulant under specific experimental conditions.
Caption: Chemical Analogy of Pertechnetate and Perrhenate.
The Critical Role of the Cation: A Focus on Calcium Perrhenate
While perrhenate is the anion of choice, the associated cation is not merely a spectator. The cation dictates the salt's overall properties, including solubility, crystal structure, and surface interactions. Much of the literature defaults to using highly soluble alkali salts like sodium perrhenate (NaReO₄) or potassium perrhenate (KReO₄) for general solution chemistry. However, in fields such as geochemistry, environmental remediation, and biomineralization, where interactions with divalent cations like calcium (Ca²⁺) are paramount, This compound (Ca(ReO₄)₂) emerges as a more relevant and insightful simulant.
This compound's primary distinction is the presence of a divalent cation, which can lead to fundamentally different chemical behavior compared to its monovalent counterparts, particularly in heterogeneous systems. For example, when studying the sequestration of pertechnetate by bone, which is primarily composed of calcium hydroxyapatite, using this compound provides a more representative system by maintaining a relevant cationic environment.[4]
Comparative Analysis: this compound vs. Alternative Perrhenate Salts
The choice of a perrhenate salt should be a deliberate one, based on the specific experimental question. Below is a comparative guide to aid in this selection.
| Property | This compound (Ca(ReO₄)₂) | Sodium Perrhenate (NaReO₄) | Potassium Perrhenate (KReO₄) | Ammonium Perrhenate (NH₄ReO₄) |
| Formula Weight ( g/mol ) | 540.58 | 273.19 | 289.30 | 268.23 |
| Cation | Ca²⁺ (Divalent) | Na⁺ (Monovalent) | K⁺ (Monovalent) | NH₄⁺ (Monovalent) |
| Solubility in Water | Reported as highly insoluble[12] | Very High (113.8 g/100 mL at 20°C) | High (55.6 g/100 mL at 20°C) | High (71.7 g/100 mL at 20°C) |
| Crystal Structure | Framework of vertex-sharing CaO₈ and ReO₄ polyhedra[13] | Scheelite (Tetragonal, I4₁/a)[14] | Scheelite (Tetragonal, I4₁/a)[14] | Scheelite (Tetragonal, I4₁/a) |
| Primary Advantage | Relevant for systems dominated by divalent cations (e.g., biomineralization, geochemistry). | High solubility, well-characterized, common standard. | High solubility, well-characterized. | Can be thermally decomposed to form rhenium oxides. |
| Primary Disadvantage | Low water solubility can be limiting for some solution-based studies.[12] | Monovalent cation may not represent systems with significant Ca²⁺, Mg²⁺, etc. | Monovalent cation may not represent systems with significant Ca²⁺, Mg²⁺, etc. | Potential for pH changes in unbuffered solutions; thermal instability. |
| Best Suited For | Sorption studies on calcium minerals (apatite, calcite), cementitious materials, studies of bone uptake. | General solution chemistry, high-concentration studies, baseline comparisons. | General solution chemistry, baseline comparisons. | Precursor synthesis, studies where thermal decomposition is relevant. |
Experimental Protocol: Comparative Sorption of Perrhenate Salts on Synthetic Hydroxyapatite
This protocol provides a framework for directly comparing the performance of this compound and sodium perrhenate as simulants for pertechnetate sorption onto a calcium-rich surface.
Objective: To determine if the choice of cation (Ca²⁺ vs. Na⁺) in the perrhenate simulant affects its sorption behavior on hydroxyapatite (HA), a key mineral in bone and a material studied for radionuclide remediation.
Rationale for Methodological Choices:
-
Batch Sorption: This method is straightforward, allows for high throughput, and provides equilibrium data on the distribution of the anion between the solid and aqueous phases.
-
Synthetic Hydroxyapatite (HA): Using a well-characterized synthetic HA ensures reproducibility and avoids the chemical complexity and variability of natural bone or mineral samples.[4]
-
pH Control: The surface charge of HA and the speciation of other ions are pH-dependent. Buffering the system (e.g., with HEPES or MES) is critical to isolate the effect of the perrhenate salt.
-
ICP-MS Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the concentration of rhenium in solution, allowing for the accurate determination of sorption.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1000 ppm stock solution of Re from NaReO₄ in deionized water.
-
Prepare a saturated stock solution of Ca(ReO₄)₂ in deionized water. Causality Note: Due to its low solubility, this solution must be filtered (0.22 µm filter) to remove undissolved solid. The exact concentration of the filtrate must be determined via ICP-MS to serve as the stock solution.
-
-
Hydroxyapatite Preparation:
-
Weigh 50 mg of synthetic HA powder into a series of 50 mL polypropylene centrifuge tubes.
-
Add 20 mL of a pH-buffered background electrolyte solution (e.g., 0.01 M NaCl buffered to pH 7.4 with HEPES) to each tube.
-
Equilibrate the HA suspensions for 24 hours on a shaker to allow the solid phase to fully hydrate and stabilize with the buffer.
-
-
Sorption Experiment:
-
Spike the HA suspensions with aliquots from either the NaReO₄ or Ca(ReO₄)₂ stock solutions to achieve a range of initial Re concentrations (e.g., 0.1, 1, 5, 10, 20 ppm).
-
Self-Validation Step: For each concentration, prepare a control tube containing only the Re spike in the buffered electrolyte (no HA) to account for any potential loss to the tube walls.
-
Place all tubes on an end-over-end rotator and allow them to equilibrate for 48 hours at a constant temperature (e.g., 25°C).
-
-
Sample Processing and Analysis:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the HA.
-
Carefully extract an aliquot of the supernatant from each tube.
-
Filter the aliquot through a 0.22 µm syringe filter. Causality Note: This step is crucial to ensure no suspended HA particles are carried over into the sample for analysis, which would artificially lower the measured solution concentration.
-
Acidify the filtered samples (typically with 2% nitric acid) and analyze for Re concentration using ICP-MS.
-
-
Data Analysis:
-
Calculate the amount of Re sorbed to the HA using the equation: qₑ = (C₀ - Cₑ) * V / m where qₑ is the amount sorbed (mg/g), C₀ is the initial concentration (mg/L), Cₑ is the equilibrium concentration (mg/L), V is the volume (L), and m is the mass of HA (g).
-
Plot qₑ vs. Cₑ to generate sorption isotherms for both this compound and sodium perrhenate. Compare the isotherms to evaluate any significant differences in sorption behavior.
-
Sources
- 1. northstarnm.com [northstarnm.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. radiopaedia.org [radiopaedia.org]
- 4. The Removal of Pertechnetate from Aqueous Solution by Synthetic Hydroxyapatite: The Role of Reduction Reagents and Organic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Proton affinities of pertechnetate (TcO4−) and perrhenate (ReO4−) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pertechnetate - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. americanelements.com [americanelements.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Calcium Perrhenate and Ammonium Perrhenate
For Immediate Release
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The thermal stability of inorganic compounds is a critical parameter in a multitude of scientific and industrial applications, ranging from catalysis and materials science to the synthesis of radiopharmaceuticals. Understanding the decomposition behavior of these materials under thermal stress is paramount for ensuring process safety, product purity, and the success of experimental outcomes. This guide provides a detailed comparison of the thermal stability of two common perrhenate salts: calcium perrhenate (Ca(ReO₄)₂) and ammonium perrhenate (NH₄ReO₄).
While ammonium perrhenate is a well-characterized compound frequently utilized as a precursor for rhenium metal and its oxides, the thermal properties of this compound are less documented in readily available literature. This guide synthesizes existing experimental data for ammonium perrhenate and leverages established principles of inorganic chemistry to infer the thermal behavior of this compound, providing a comprehensive comparative analysis.
At a Glance: Key Thermal Properties
| Property | This compound (Ca(ReO₄)₂) | Ammonium Perrhenate (NH₄ReO₄) |
| Decomposition Onset | Estimated to be significantly higher than ammonium perrhenate | Starts at ~250 °C[1] |
| Decomposition Products | Expected: Calcium Oxide (CaO) and Rhenium Heptoxide (Re₂O₇) | Rhenium Heptoxide (Re₂O₇), Rhenium Dioxide (ReO₂), Nitrogen (N₂), and Water (H₂O)[1] |
| Decomposition Pathway | Single-step decomposition to stable oxide | Multi-step process involving sublimation and redox reactions |
| Inferred Thermal Stability | High | Moderate |
The Foundational Chemistry: Why Cations Matter
The thermal stability of an ionic salt is significantly influenced by the nature of its cation. In the case of alkaline earth metal salts, such as carbonates and nitrates, a well-established trend shows that thermal stability increases as you move down the group.[2][3][4] This is attributed to the decreasing polarizing power of the cation as its ionic radius increases. A smaller cation with a higher charge density, like Mg²⁺, can distort the electron cloud of the anion more effectively, weakening its internal bonds and lowering the decomposition temperature. Conversely, a larger cation like Ba²⁺ has a weaker polarizing effect, leading to a more thermally stable salt.
Based on this principle, we can infer the relative stability of this compound. As calcium is in Group 2 of the periodic table, its perrhenate salt is expected to be significantly more thermally stable than ammonium perrhenate. The Ca²⁺ ion is a simple, non-redox active cation, leading to a more straightforward decomposition pathway.
In contrast, the ammonium cation (NH₄⁺) in ammonium perrhenate introduces a more complex decomposition mechanism. The ammonium ion can act as a reducing agent, and its decomposition can involve proton transfer and redox reactions with the perrhenate anion (ReO₄⁻).
Ammonium Perrhenate: A Multi-Stage Decomposition
The thermal decomposition of ammonium perrhenate is a well-studied process that proceeds through multiple steps.
Initial Decomposition: Upon heating, ammonium perrhenate begins to decompose at approximately 250 °C.[1] The primary volatile product at this stage is rhenium heptoxide (Re₂O₇), a consequence of the sublimation of the salt.[1]
Higher Temperature Decomposition: At higher temperatures, particularly in a sealed environment, the decomposition pathway shifts. At 500 °C in a sealed tube, ammonium perrhenate decomposes to form rhenium dioxide (ReO₂), nitrogen gas (N₂), and water (H₂O).[1] Thermogravimetric analysis (TGA) of ammonium perrhenate under an inert argon atmosphere has shown the formation of ReO₂ at around 400 °C.[1]
The overall decomposition can be represented by the following reactions:
2 NH₄ReO₄(s) → 2 ReO₂(s) + N₂(g) + 4 H₂O(g)
And the sublimation process:
2 NH₄ReO₄(s) → Re₂O₇(g) + 2 NH₃(g) + H₂O(g)
This compound: An Inferred Pathway to Stability
Direct experimental data on the thermal decomposition of this compound is scarce in the available literature. However, based on the established trends for other alkaline earth metal salts, a predictive decomposition pathway can be outlined.[2][3][4]
The decomposition of this compound is expected to be a more straightforward process than that of its ammonium counterpart, primarily involving the breakdown of the perrhenate anion at a significantly higher temperature. The likely decomposition reaction is:
Ca(ReO₄)₂(s) → CaO(s) + Re₂O₇(g)
The products are expected to be the stable calcium oxide (CaO) and volatile rhenium heptoxide (Re₂O₇). The decomposition temperature is anticipated to be high, reflecting the strong ionic bonding within the crystal lattice and the lower polarizing power of the Ca²⁺ cation compared to the interactions within ammonium perrhenate.
Experimental Protocol: Determining Thermal Stability via TGA/DSC
To empirically determine and compare the thermal stability of these compounds, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the gold standard.
Objective: To determine the onset of decomposition, mass loss at different temperature intervals, and the enthalpy changes associated with the decomposition of this compound and ammonium perrhenate.
Instrumentation: A simultaneous TGA/DSC instrument.
Methodology:
-
Sample Preparation:
-
Ensure both this compound and ammonium perrhenate samples are finely powdered and have been stored in a desiccator to remove any adsorbed moisture.
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC analyzer.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and carry away volatile decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a linear rate of 10 °C/min up to a final temperature of 1000 °C. This heating rate is a good starting point to resolve distinct decomposition steps.
-
-
Data Analysis:
-
TGA Curve (Mass vs. Temperature): Determine the onset temperature of decomposition (the temperature at which mass loss begins). Quantify the percentage of mass loss for each decomposition step.
-
DTG Curve (Rate of Mass Change vs. Temperature): Identify the peak temperatures of decomposition, which correspond to the points of maximum decomposition rate.
-
DSC Curve (Heat Flow vs. Temperature): Identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks associated with decomposition events. Integrate the peaks to determine the enthalpy of decomposition (ΔH).
-
Sources
A Senior Application Scientist's Guide to Anhydrous vs. Hydrated Calcium Perrhenate: Structure, Properties, and Experimental Differentiation
For researchers and professionals in materials science, catalysis, and drug development, the precise form of a chemical reagent is paramount. The presence or absence of water molecules within a crystal lattice—the distinction between a hydrated and an anhydrous salt—can fundamentally alter its properties and performance. This guide provides an in-depth comparison of anhydrous calcium perrhenate, Ca(ReO₄)₂, and its hydrated counterpart, this compound dihydrate, Ca(ReO₄)₂·2H₂O. We will explore their structural differences, compare their physicochemical properties with supporting data, and provide robust experimental protocols for their differentiation.
The Decisive Role of Water: A Structural Overview
The core difference between anhydrous and hydrated this compound lies in the coordination environment of the calcium ion (Ca²⁺) and the resulting crystal packing. This is not merely a case of trapped water; the water molecules in the hydrated form are integral components of the crystal structure itself.
Anhydrous this compound (Ca(ReO₄)₂): Anhydrous Ca(ReO₄)₂ is a structural analog of strontium perrhenate (Sr(ReO₄)₂).[1] Its crystal structure is a three-dimensional framework built from vertex-sharing CaO₈ polyhedra and ReO₄ tetrahedra.[1] In this arrangement, the Ca²⁺ ion is typically coordinated by eight oxygen atoms from the surrounding perrhenate anions. This creates a dense, stable, and water-free lattice. The structure is analogous to other calcium tungstates or molybdates, which often adopt a scheelite or zircon-like structure where the cation is in an 8-coordinate geometry.[2]
Hydrated this compound (Ca(ReO₄)₂·2H₂O): In the hydrated form, water molecules act as ligands, directly participating in the primary coordination sphere of the Ca²⁺ ion. While a definitive crystal structure for Ca(ReO₄)₂·2H₂O is not as readily available in the literature as its anhydrous counterpart, we can infer its structure from isostructural compounds like Mg(ReO₄)₂·4H₂O or Cu(ReO₄)₂·4H₂O.[3] In these hydrates, the water molecules coordinate to the metal cation, completing its coordination shell. For Ca(ReO₄)₂·2H₂O, the two water molecules would likely coordinate to the Ca²⁺ ion, with the remaining coordination sites filled by oxygen atoms from the perrhenate anions. This incorporation of water disrupts the dense packing of the anhydrous form, creating a different crystal symmetry and altering intermolecular forces.
Caption: Coordination environments in anhydrous vs. hydrated this compound.
Comparative Physicochemical Properties
The structural differences manifest as distinct physicochemical properties, which are critical for selecting the appropriate material for a given application. A hydrate will possess different properties than its anhydrous form, affecting both solubility and stability.[4]
| Property | Anhydrous this compound (Ca(ReO₄)₂) | Hydrated this compound (Ca(ReO₄)₂·2H₂O) | Causality of Difference |
| Chemical Formula | Ca(ReO₄)₂ | Ca(ReO₄)₂·2H₂O | Presence of two water molecules of crystallization. |
| Molar Mass | 540.49 g/mol [5] | 576.52 g/mol | Additive mass of two water molecules (2 x ~18.015 g/mol ). |
| Appearance | White crystalline solid.[5] | White crystalline solid, potentially with a different crystal habit. | Different crystal packing and symmetry. |
| Hygroscopicity | High | Moderate | The anhydrous form has a strong thermodynamic driving force to absorb ambient moisture to achieve the more stable hydrated state.[6] |
| Solubility | Higher intrinsic solubility, but may convert to the hydrate in aqueous solution.[7][8] | Lower intrinsic solubility; typically the most stable and thus least soluble form in water at room temperature.[7] | The hydrated form is already in a lower energy state in an aqueous environment, reducing the driving force for dissolution.[7] |
| Thermal Stability | Decomposes at high temperatures. | Dehydrates at lower temperatures (~100-200°C) before the anhydrous salt decomposes at higher temperatures.[9] | The water of hydration is less strongly bound than the ionic lattice and is lost first upon heating.[9] |
A Guide to Experimental Differentiation and Validation
Distinguishing between the anhydrous and hydrated forms is a routine but critical task in quality control and material characterization. A multi-technique approach provides a self-validating system, ensuring unambiguous identification.
Experimental Workflow
Caption: Workflow for the characterization of this compound forms.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA) Coupled with Differential Scanning Calorimetry (DSC)
-
Objective: To quantify the water content and observe the thermal events of dehydration and decomposition.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from ambient temperature (~25°C) to 800°C at a constant rate of 10°C/min under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
-
Interpretation of Results:
-
Hydrated Ca(ReO₄)₂·2H₂O: The TGA curve will show a distinct mass loss step in the range of 100-200°C. This loss should correspond to the theoretical water content of the dihydrate, which is approximately 6.25%. The DSC curve will simultaneously show an endothermic peak, representing the energy required to drive off the water molecules.[9]
-
Anhydrous Ca(ReO₄)₂: The TGA curve will remain flat (no mass loss) until the onset of decomposition at much higher temperatures. The DSC curve will be featureless until the decomposition exotherm or melting endotherm.
-
2. Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the specific crystalline phase based on its unique diffraction pattern.
-
Methodology:
-
Gently grind the sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder.
-
Collect a diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-70°.
-
-
Interpretation of Results:
-
Each form, anhydrous and hydrated, possesses a unique crystal lattice and will therefore produce a distinct "fingerprint" diffraction pattern.
-
The obtained pattern must be compared against a reference database (e.g., ICDD) or patterns from known standards to confirm the identity. The peak positions (2θ) and their relative intensities are characteristic of the specific phase.
-
3. Raman Spectroscopy
-
Objective: To probe the vibrational modes of the molecule, identifying the presence of water and subtle changes in the perrhenate anion's environment.
-
Methodology:
-
Place a small amount of the sample on a microscope slide.
-
Focus the laser (e.g., 532 nm or 785 nm) onto the sample.
-
Acquire the Raman spectrum over a range of 100-4000 cm⁻¹. Use low laser power to avoid sample degradation.
-
-
Interpretation of Results:
-
Hydrated Ca(ReO₄)₂·2H₂O: The spectrum will be characterized by:
-
Broad bands in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules.
-
A peak around 1600-1650 cm⁻¹, corresponding to the H-O-H bending vibration.
-
The primary Re-O symmetric stretching mode (ν₁) near 970 cm⁻¹ might be slightly shifted or broadened compared to the anhydrous form due to hydrogen bonding and changes in the crystal field.[10]
-
-
Anhydrous Ca(ReO₄)₂: The spectrum will be "clean" in the high-frequency region, with a complete absence of the O-H vibrational bands. The perrhenate vibrational modes will be sharp and well-defined, characteristic of its specific crystal lattice.[10]
-
Implications for Key Applications
The choice between anhydrous and hydrated this compound is dictated by the specific requirements of the application.
-
Catalysis: In many catalytic processes, particularly in organic synthesis, water is a known poison or can lead to undesirable side reactions.[4] The anhydrous form, Ca(ReO₄)₂, would be the material of choice for water-sensitive reactions. Its hygroscopic nature demands handling in a controlled, inert atmosphere (e.g., a glovebox) to maintain its catalytic activity. Calcium itself has been explored as a catalyst for various reactions.[11][12]
-
Drug Development and Radiopharmaceuticals: Rhenium is often used as a non-radioactive surrogate for technetium in the development of radiopharmaceuticals.[1] Here, solubility and stability are paramount. The anhydrous form may offer faster dissolution rates, which can be advantageous for certain formulations.[7] However, its propensity to convert to the less soluble, more stable hydrate upon exposure to moisture is a significant challenge for shelf-life and dosage consistency.[8] Therefore, the hydrated form, despite its lower solubility, often provides superior formulation stability and predictability.
-
Materials Synthesis: For solid-state synthesis or high-temperature applications, the anhydrous form is required to avoid the release of water vapor, which can be detrimental to the process. For synthesis from aqueous solutions, the hydrated form is the naturally crystallizing product.
Conclusion
Anhydrous and hydrated this compound are distinct chemical entities with significant differences in structure, stability, and reactivity. The anhydrous form is characterized by a dense, water-free lattice, high hygroscopicity, and thermal stability, making it suitable for water-sensitive applications. The hydrated form incorporates water into its crystal structure, resulting in lower solubility in water but greater stability in ambient conditions. A rigorous, multi-technique characterization approach using thermal analysis, PXRD, and vibrational spectroscopy is essential for unambiguous identification. Understanding these fundamental differences is crucial for researchers and developers to harness the specific properties of each form, ensuring reproducibility, efficacy, and stability in their scientific endeavors.
References
-
Zolotova, E. A., et al. (2020). New calcium perrhenates: synthesis and crystal structures of Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O. ResearchGate. Available at: [Link]
-
Materials Project. (n.d.). mp-19426: CaWO₄ (Tetragonal, I4_1/a, 88). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Bruck, A. M., et al. (n.d.). Thermal decomposition of calcium perchlorate/iron-mineral mixtures: Implications of the evolved oxygen from the Rocknest Eolian Deposit in Gale Crater, Mars. 45th Lunar and Planetary Science Conference. Available at: [Link]
-
Fondland Chemicals. (2024). What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride? Available at: [Link]
-
Chmielarz, A., et al. (2022). Recovery of Zinc and Rhenium for the Production of Zinc Perrhenates. MDPI. Available at: [Link]
-
Azimi, G., et al. (2022). Experimental Data on Solubility of the Two Calcium Sulfates Gypsum and Anhydrite in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Faye, O., et al. (2022). Calcium as an innovative and effective catalyst for the synthesis of graphene-like materials from cellulose. Nature. Available at: [Link]
-
Gassman, P. L., et al. (2014). Raman analysis of perrhenate and pertechnetate in alkali salts and borosilicate glasses. Hanford.Gov. Available at: [Link]
-
Bell Chemical. (n.d.). What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride? Available at: [Link]
- Google Patents. (n.d.). EP3157871A1 - Method for producing anhydrous calcium nitrate powder.
-
Shusharina, E. A., et al. (n.d.). CRYSTAL STRUCTURE OF ₂. Journal of Structural Chemistry. Available at: [Link]
-
Guirado, F., et al. (1998). Thermal decomposition of hydrated alumina cement (cah10). CORE. Available at: [Link]
-
Sridevi, N. (2017). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. Available at: [Link]
- Google Patents. (n.d.). CN101519221A - Method for synthesizing hydrated calcium chloroaluminate.
-
Thayer, A. M., et al. (2010). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Molecular Pharmaceutics. Available at: [Link]
-
Bell Chemical Co., Ltd. (n.d.). What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride? Available at: [Link]
-
Zhang, Y., et al. (2025). A Time-Resolved High-Resolution Spectroscopic Analysis of Ionized Calcium and Dynamical Processes in the Ultra-Hot Jupiter HAT-P-70 b. arXiv. Available at: [Link]
- Google Patents. (n.d.). CN114369020A - A kind of preparation method of calcium gluconate anhydrous.
-
Taylor, H. F. W. (n.d.). TRANSITION AND DECOMPOSITION TEMPERATURES OF CEMENT PHASES – A COLLECTION OF THERMAL ANALYSIS DATA. White Rose Research Online. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Solubility of the Hydroxides, Sulfates and Carbonates. Available at: [Link]
-
Varfolomeev, M. B., et al. (1999). Determination of Crystal Structure of Co(ReO₄)₂×4H₂O and Refinement of Crystal Structure of Mg(ReO₄)₂×4H₂O. ResearchGate. Available at: [Link]
-
Friedrich-Alexander-Universität Erlangen-Nürnberg. (2018). “Ca”-talysis: Catalysis with Calcium. Department of Chemistry and Pharmacy. Available at: [Link]
-
Nehar, O. K., et al. (2019). Significance between anhydrous and hydrated compaounds? ResearchGate. Available at: [Link]
-
Alvarez-Ramirez, F., et al. (2023). Advanced spectroscopic characterization of calcium carbonate polymorphs: Ab initio dynamic approaches and experimental Raman. Vrije Universiteit Brussel. Available at: [Link]
-
Wang, Y., et al. (2016). Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite. ResearchGate. Available at: [Link]
-
Zark, P., et al. (2017). Electron-Donating Ligand in Oxidorhenium(V) Chemistry: Consequences for Isomerism and Catalyst Properties. ACS Publications. Available at: [Link]
-
Sciencing. (2022). Hydrous Vs. Anhydrous. Available at: [Link]
- Google Patents. (n.d.). US2556184A - Anhydrous calcium chloride process.
-
Geiger, C. A. (2001). Spectroscopic investigations relating to the structural, crystal-chemical and lattice-dynamic properties of (Fe²⁺,Mn²⁺,Mg,Ca)₃Al₂Si₃O₁₂ garnet: A review and analysis. ResearchGate. Available at: [Link]
-
Ticehurst, M. D., et al. (2002). Solubility and stability of anhydrate/hydrate in solvate mixture. ResearchGate. Available at: [Link]
-
WebQC. (n.d.). Ca(ReO₄)₂ molar mass. Available at: [Link]
-
Koplík, J., et al. (2024). Synthesis of Calcium Aluminate Hydrates, their characterization and dehydration. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2020). Thermal Decomposition of Hydrocalumite over a Temperature Range of 400–1500°C and Its Structure Reconstruction in Water. ResearchGate. Available at: [Link]
-
Khavryuchenko, V. D., et al. (2005). Quantum chemical and spectroscopic analysis of calcium hydroxyapatite and related materials. Academia.edu. Available at: [Link]
- Google Patents. (n.d.). US2418590A - Process of making anhydrous calcium sulphate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CaO8Re2 | CID 16217077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride? [wftpchemical.com]
- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. hanford.gov [hanford.gov]
- 11. Calcium as an innovative and effective catalyst for the synthesis of graphene-like materials from cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Ca”-talysis: Catalysis with Calcium - Department of Chemistry and Pharmacy [chemistry.nat.fau.eu]
A Comparative Guide to the Reactivity of Rhenium Oxides for Researchers and Drug Development Professionals
In the landscape of catalysis and materials science, rhenium oxides stand out for their remarkable versatility, stemming from the multiple oxidation states of rhenium. This guide offers an in-depth comparison of the reactivity of the three most common rhenium oxides: Rhenium Dioxide (ReO₂), Rhenium Trioxide (ReO₃), and Rhenium Heptoxide (Re₂O₇). Understanding the distinct chemical behavior of these oxides is paramount for researchers aiming to harness their full potential in applications ranging from industrial catalysis to the synthesis of complex pharmaceutical intermediates.
This document moves beyond a simple cataloging of properties. It is designed to provide a foundational understanding of the structure-reactivity relationships that govern the performance of these materials. We will delve into experimental data, explore reaction mechanisms, and provide detailed protocols to empower you, the researcher, to make informed decisions in your work.
Overview of Rhenium Oxides: Structure and Stability
Rhenium's rich redox chemistry allows for the formation of several stable oxides, with the most significant being ReO₂, ReO₃, and Re₂O₇, corresponding to oxidation states of +4, +6, and +7, respectively.[1] The stability and structure of these oxides are foundational to their differing reactivities.
-
Rhenium Heptoxide (Re₂O₇): This is the most thermodynamically stable oxide of rhenium and readily forms on the surface of other rhenium oxides upon exposure to air.[2] It is a volatile, yellow crystalline solid that is highly hygroscopic, reacting with water to form the strong perrhenic acid (HReO₄).[1] Re₂O₇ is a molecular solid at room temperature, consisting of corner-sharing ReO₄ tetrahedra and ReO₆ octahedra.[3]
-
Rhenium Trioxide (ReO₃): A striking red solid with a metallic luster, ReO₃ possesses a unique crystal structure resembling a perovskite (ABO₃) lattice but without the A-site cation.[1] This structure consists of a regular network of corner-sharing ReO₆ octahedra. A key feature of ReO₃ is its metallic conductivity, which arises from the delocalized 5d electrons.[1] Thermally, ReO₃ is less stable than Re₂O₇ and will disproportionate into ReO₂ and Re₂O₇ at temperatures exceeding 400 °C.[1]
-
Rhenium Dioxide (ReO₂): This dark brown to black powder is a stable oxide of rhenium.[1] It exists in two main crystalline forms: a monoclinic α-phase that forms below 300 °C and an orthorhombic β-phase at higher temperatures.[1] Both structures feature ReO₆ octahedra that share both corners and edges.
The following diagram illustrates the relationship between the common rhenium oxides and their interconversion pathways.
Caption: Proposed pathways for Re₂O₇-catalyzed alcohol dehydration.
Reducibility and Acidity: A Comparative Analysis
The reactivity of rhenium oxides is also intrinsically linked to their reducibility and surface acidity.
Temperature-Programmed Reduction (TPR)
Temperature-Programmed Reduction (TPR) with hydrogen is a powerful technique to assess the reducibility of metal oxides. For supported rhenium oxides, the reduction temperature is highly dependent on the support material, with the strength of the Re-support interaction decreasing in the order: Al₂O₃ > SiO₂ > carbon. [4]For unsupported oxides, Re₂O₇ is the most easily reduced, followed by ReO₃ and then ReO₂.
| Rhenium Oxide | Typical Reduction Temperature Range (°C) |
| Re₂O₇ | ~300-500 |
| ReO₃ | ~400-600 |
| ReO₂ | > 600 |
Note: These are approximate ranges and can vary based on experimental conditions.
Acidity
The acidity of rhenium oxides plays a crucial role in their catalytic activity, particularly in reactions like olefin metathesis and alcohol dehydration.
-
Re₂O₇: When dissolved in water, Re₂O₇ forms the strong Brønsted acid, perrhenic acid (HReO₄). On surfaces, supported Re₂O₇ exhibits both Brønsted and Lewis acidity, with Brønsted acidity showing a strong correlation with metathesis activity. [5][6]* ReO₃ and ReO₂: The acidic properties of ReO₃ and ReO₂ are less pronounced compared to Re₂O₇. Their surfaces can possess Lewis acid sites, but they lack the strong Brønsted acidity of perrhenic acid.
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the synthesis of the three primary rhenium oxides.
Synthesis of Rhenium Heptoxide (Re₂O₇)
Principle: Rhenium heptoxide can be synthesized by the direct oxidation of rhenium metal at elevated temperatures.
Procedure:
-
Place a known quantity of high-purity rhenium powder in a quartz boat.
-
Position the boat in the center of a tube furnace.
-
Heat the furnace to 500-600 °C under a continuous flow of dry oxygen gas.
-
The volatile Re₂O₇ will sublime and can be collected on a cold finger or in a cooler region of the tube downstream.
-
Due to its hygroscopic nature, the collected Re₂O₇ should be handled and stored in a dry, inert atmosphere (e.g., a glovebox).
Synthesis of Rhenium Trioxide (ReO₃)
Principle: Rhenium trioxide can be prepared by the reduction of Re₂O₇ with a suitable reducing agent, such as dioxane or carbon monoxide. [7] Procedure (using dioxane):
-
In a fume hood, dissolve Re₂O₇ in anhydrous 1,4-dioxane with gentle warming to form the Re₂O₇·2(dioxane) adduct.
-
Carefully heat the solution to reflux. The solution will darken as Re(VII) is reduced.
-
Continue refluxing for several hours until the precipitation of a red solid (ReO₃) is complete.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration, wash with fresh anhydrous dioxane and then a volatile solvent like diethyl ether, and dry under vacuum.
Synthesis of Rhenium Dioxide (ReO₂)
Principle: Rhenium dioxide can be synthesized through the reduction of ammonium perrhenate (NH₄ReO₄) or by the comproportionation of Re₂O₇ and metallic rhenium. [8] Procedure (from NH₄ReO₄):
-
Place ammonium perrhenate in a tube furnace.
-
Heat the sample to 350-370 °C under a flow of hydrogen gas. This first stage reduces Re(VII) to Re(IV) oxide. [9]3. To obtain metallic rhenium, the temperature can be further increased to 950-970 °C. [9]4. For the synthesis of ReO₂ as the final product, careful control of the temperature and reaction time is crucial to avoid over-reduction. Alternatively, thermal decomposition of NH₄ReO₄ at 500 °C in a vacuum can yield the metastable monoclinic phase of ReO₂. [8]
Conclusion
The reactivities of ReO₂, ReO₃, and Re₂O₇ are distinctly different, a direct consequence of the varying oxidation states of rhenium and their unique crystal structures. Re₂O₇, with rhenium in its highest oxidation state, is a powerful oxidizing agent and a precursor to highly acidic species, making it an excellent catalyst for reactions like olefin metathesis and alcohol dehydration. ReO₃, with its unique metallic character and intermediate oxidation state, shows high selectivity in certain partial oxidation reactions. ReO₂, the most reduced of the three, is a stable oxide that can also function as a catalyst, often as part of a redox cycle.
For researchers and drug development professionals, a nuanced understanding of these differences is critical for catalyst selection and design. The choice of rhenium oxide, its support, and the reaction conditions must be carefully tailored to the specific transformation desired. This guide provides a solid foundation for navigating the complex and fascinating chemistry of rhenium oxides.
References
-
Zub, M., Sarakovskis, A., Strods, E., Bikse, L., Polyakov, B., Kuzmin, A., Vibornijs, V., & Purans, J. (n.d.). Tailoring of rhenium oxidation state in ReOx thin films during reactive HiPIMS deposition process and following annealing. arXiv. [Link]
-
Greiner, M. T., Jones, T. E., Johnson, B., & Schlögl, R. (2014). The Oxidation of Rhenium and Identification of Rhenium Oxides During Catalytic Partial Oxidation of Ethylene: An In-Situ XPS Study. Zeitschrift für physikalische Chemie, 228(5), 521-541. [Link]
-
Thoisoi2 - Chemical Experiments! (2019, April 2). Re2O7: Rhenium heptoxide. Chemical reactions [Video]. YouTube. [Link]
-
Verma, S., & Glezakou, V. A. (2022). Oxidation State of Single-Atom Re/TiO2 Hydrogenation Catalysts: A Computational Study. The Journal of Physical Chemistry C, 126(46), 19895–19904. [Link]
-
Zubkins, M., Sarakovskis, A., Strods, E., Bikse, L., Polyakov, B., Kuzmin, A., Vibornijs, V., & Purans, J. (2022). Tailoring of rhenium oxidation state in ReOx thin films during reactive HiPIMS deposition process and following annealing. ResearchGate. [Link]
-
Thoisoi2 - Chemical Experiments! (2019, April 2). Re2O7: Rhenium heptoxide. Chemical reactions [Video]. YouTube. [Link]
-
Kennedy, G. J., & Hawthorne, M. F. (2023). Conversion of (NH4)2[ReF6] Into ReO2 Mixed Phases: A Thermal Analysis Study. OSTI.GOV. [Link]
-
Kühn, F. E., & Herrmann, W. A. (2017). High Valent Rhenium Compounds in Catalysis: Synthesis, Reactivity and Decomposition Pathways. mediaTUM. [Link]
-
Ohyama, J., Satsuma, A., & Aika, K. I. (2001). Performance and Characterization of Supported Rhenium Oxide Catalysts for Selective Oxidation of Methanol to Methylal. The Journal of Physical Chemistry B, 105(29), 6979–6985. [Link]
-
van der Eerden, A. M. J., van der Graaf, J. M., & Koningsberger, D. C. (1991). Temperature-programmed reduction of Al2O3-, SiO2-, and carbon-supported Re2O7 catalysts. Eindhoven University of Technology research portal. [Link]
-
Ota, N., Tamura, M., Nakagawa, Y., Okumura, K., & Tomishige, K. (2016). Performance, Structure and Mechanism of ReO x –Pd/CeO 2 Catalyst for Simultaneous Removal of Vicinal OH Groups with H 2. ResearchGate. [Link]
-
McCoy, J. R., & Farona, M. F. (1991). Olefin Metathesis over a Re2O7/Al2O3 metathesis catalyst: Mechanism for initial metallacarbene formation. Semantic Scholar. [Link]
-
Ohyama, J., Satsuma, A., & Aika, K. I. (2001). The new catalytic property of supported rhenium oxides for selective oxidation of methanol to methylal. CORE. [Link]
-
Xiaoding, X., Mol, J. C., & Boelhouwer, C. (1986). Surface acidity of some Re2O7-containing metathesis catalysts. An in situ Fourier transform infrared study using pyridine adsorption. Sci-Hub. [Link]
-
Ohyama, J., Satsuma, A., & Aika, K. I. (2001). The new catalytic property of supported rhenium oxides for selective oxidation of methanol to methylal. CORE. [Link]
-
Galkin, M. V., & Samec, J. S. (2015). Rhenium-Catalyzed Dehydration and Deoxydehydration of Alcohols and Polyols: Opportunities for the Formation of Olefins from Biomass. DSpace. [Link]
-
ResearchGate. (n.d.). Industrial preparation of rhenium ingots. [Link]
-
LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Sci-Hub. Surface acidity of some Re2O7-containing metathesis catalysts. An in situ Fourier transform infrared study using pyridine adsorption / Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1986 [sci-hub.ru]
- 7. m.youtube.com [m.youtube.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
The Imperative of Purity: Why Rigorous Assessment Matters
An Objective Guide to the Purity Assessment of Synthesized Calcium Perrhenate for Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity inorganic compounds is a cornerstone of advanced materials science and pharmaceutical development. This compound (Ca(ReO₄)₂), a compound with potential applications in catalysis and as a precursor for other rhenium-containing materials, is no exception. The performance and safety of the final product are directly contingent on the purity of the synthesized material. This guide provides an in-depth comparison of analytical techniques for rigorously assessing the purity of this compound, grounded in field-proven insights and established scientific principles.
The presence of impurities, even in trace amounts, can significantly alter the chemical and physical properties of this compound. In a catalytic application, for instance, metallic impurities could poison the catalyst or lead to undesirable side reactions. In pharmaceutical contexts, any uncharacterized substance poses a direct safety risk.[1][2] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity profile.
Anticipating the Unwanted: Common Impurities in this compound Synthesis
The choice of analytical methodology is dictated by the likely impurities, which are in turn determined by the synthesis route. This compound is often synthesized via aqueous solution reactions or solid-state methods.[3] Potential impurities can be broadly categorized:
-
Unreacted Starting Materials: Such as calcium salts (e.g., CaCl₂, Ca(NO₃)₂) or other perrhenates (e.g., KReO₄, NH₄ReO₄). The low solubility of some starting perrhenates can be a disadvantage in certain synthesis methods.[4]
-
By-products: Formation of hydrated forms of this compound (e.g., Ca(ReO₄)₂·nH₂O) or other complex salts.[3]
-
Residual Solvents: Water or organic solvents remaining from the synthesis and purification steps.[5]
-
Inorganic Contaminants: Trace metals from reagents or reaction vessels, and common anions like chlorides and sulfates.[] Rhenium itself is often found in molybdenum ores, making molybdenum a potential trace impurity.[7]
A Comparative Analysis of Purity Assessment Techniques
No single technique can provide a complete picture of purity. A robust quality control strategy employs an orthogonal set of methods, each providing a unique piece of the puzzle. This section compares the most effective techniques for characterizing synthesized this compound.
Elemental Analysis: Quantifying the Core and the Contaminants
Expertise & Experience: Elemental analysis is foundational. It verifies the stoichiometric ratio of calcium to rhenium and quantifies trace metallic impurities. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and - Optical Emission Spectrometry (ICP-OES) are the gold standards for this purpose due to their high sensitivity and broad elemental coverage.
Trustworthiness: The protocol's validity is ensured by using certified reference materials (CRMs) for calibration and performing spike-recovery experiments to account for matrix effects.
Workflow for Elemental Analysis
Caption: Workflow for ICP-MS/OES analysis of this compound.
Experimental Protocol: ICP-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a 50 mL acid-cleaned volumetric flask.
-
Digestion: Add 1 mL of high-purity nitric acid (e.g., TraceMetal™ Grade) and gently swirl to dissolve the sample.
-
Dilution: Dilute to the 50 mL mark with 18 MΩ·cm deionized water. This results in a solution containing approximately 200 ppm of the sample. Further dilution may be necessary depending on the instrument's linear range.
-
Calibration: Prepare a series of calibration standards containing known concentrations of Ca, Re, and other potential metallic impurities (e.g., K, Na, Mo) from certified stock solutions. The matrix of the standards should match the sample matrix (i.e., 2% nitric acid).
-
Analysis: Aspirate the blank, calibration standards, and the sample solution into the ICP-MS.
-
Data Interpretation: Quantify the elemental concentrations in the sample against the calibration curves. Calculate the Ca:Re molar ratio and the concentration of trace impurities in µg/g (ppm).
Thermal Analysis (TGA/DSC): Unveiling Volatiles and Phase Transitions
Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful for detecting volatile impurities like water (hydration) and residual solvents.[8] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.[9] For instance, the decomposition of calcium oxalate monohydrate shows distinct mass loss steps corresponding to the loss of water, carbon monoxide, and carbon dioxide.[8] A similar approach can be applied to this compound to identify the loss of any bound water or solvent.
Trustworthiness: The system is validated through the analysis of a standard material with a known decomposition profile, such as calcium oxalate, to verify temperature and mass loss accuracy.[9]
Workflow for Thermal Analysis
Caption: General workflow for TGA/DSC analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: Use a calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Analysis Conditions:
-
Data Interpretation:
-
A mass loss step below 150 °C typically indicates the loss of adsorbed water or volatile solvents.[12]
-
Mass loss at higher temperatures may indicate the loss of water of hydration from a stable hydrate or decomposition of the compound.
-
The percentage of mass loss can be used to quantify the amount of volatile impurities or water of hydration.
-
Vibrational Spectroscopy (FTIR & Raman): A Fingerprint of the Molecular Structure
Expertise & Experience: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a molecular "fingerprint" of the sample. They are excellent for confirming the presence of the perrhenate (ReO₄⁻) anion and for detecting anionic impurities with characteristic vibrational modes (e.g., carbonate, sulfate, nitrate). The perrhenate ion has characteristic Raman bands that are sensitive to its local coordination environment.
Trustworthiness: The spectrometer is calibrated using a polystyrene standard for FTIR or a silicon wafer for Raman. Comparing the obtained spectrum to a reference spectrum of high-purity this compound or other known perrhenate salts provides a direct validation of the material's identity.
Experimental Protocol: Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser (e.g., 532 nm or 785 nm) and a microscope for sample focusing.
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide.
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the spectrum over a suitable range (e.g., 100-1200 cm⁻¹). The most intense ReO₄⁻ stretching modes are expected in the 900-1000 cm⁻¹ region.
-
Adjust acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Interpretation:
-
Compare the spectrum to a reference spectrum of a known perrhenate salt.
-
The presence of sharp, well-defined peaks corresponding to the ReO₄⁻ vibrational modes confirms the identity of the perrhenate anion.
-
The absence of significant peaks from other anions (e.g., CO₃²⁻ at ~1087 cm⁻¹, SO₄²⁻ at ~981 cm⁻¹) indicates high anionic purity.
-
X-Ray Diffraction (XRD): Verifying Crystalline Integrity
Expertise & Experience: Powder X-Ray Diffraction (PXRD) is the definitive technique for identifying the crystalline phase of a solid material. It can unambiguously distinguish between anhydrous Ca(ReO₄)₂, its hydrated forms, and any crystalline impurities that may be present, such as unreacted starting materials.[13] The phase purity of a synthesized material is often directly assessed from its XRD pattern.[13][14]
Trustworthiness: The instrument is calibrated using a standard reference material like silicon (NIST SRM 640). The self-validating nature of the protocol comes from matching the entire diffraction pattern (peak positions and relative intensities) to a database entry (e.g., from the ICDD - International Centre for Diffraction Data) or a published crystal structure.[3]
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the synthesized this compound into a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Scan the sample over a relevant 2θ range (e.g., 10-80°) using Cu Kα radiation.
-
Use appropriate step size and scan speed to obtain high-quality data.
-
-
Data Interpretation:
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases.
-
A perfect match confirms the desired crystalline phase.
-
The presence of additional peaks indicates crystalline impurities. The relative intensity of these peaks can be used for semi-quantitative analysis of the impurity phases.
-
Data Summary and Technique Comparison
The following table summarizes the strengths and applications of each analytical technique in the context of assessing this compound purity.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| ICP-MS/OES | Elemental Composition & Trace Metals | Quantitative elemental ratios (Ca:Re), ppm/ppb level metallic impurities. | High sensitivity, broad elemental coverage. | Destructive, provides no structural information. |
| TGA/DSC | Volatiles & Thermal Stability | Presence of water/solvents, thermal decomposition profile, phase transitions. | Quantitative for volatiles, highly sensitive to thermal events. | Cannot identify the specific volatile lost (without a coupled mass spectrometer). |
| FTIR/Raman | Structural Identification | Molecular fingerprint, presence of perrhenate anion, detection of other anionic impurities. | Non-destructive, fast, provides structural information. | Not inherently quantitative, may not detect amorphous or minor crystalline phases. |
| XRD | Crystalline Phase Identification | Crystalline structure, presence of crystalline impurity phases. | Definitive for phase identification, non-destructive. | Only detects crystalline materials, detection limit for impurities is typically >1-2%. |
| Ion Chromatography | Anionic Impurities | Quantitative analysis of common anions like Cl⁻, SO₄²⁻, NO₃⁻. | High sensitivity and specificity for anions.[15] | Requires sample dissolution, separate analysis from cations. |
Conclusion: An Integrated Approach to Purity Validation
Assessing the purity of synthesized this compound requires a synergistic combination of analytical techniques. A logical workflow begins with structural and phase confirmation using XRD and vibrational spectroscopy. This is followed by quantitative elemental analysis via ICP-MS to verify stoichiometry and quantify metallic impurities. Finally, TGA is employed to determine the presence of any residual solvents or water of hydration. By integrating the data from these orthogonal methods, a comprehensive and trustworthy purity profile can be established, ensuring the material is fit for its intended high-stakes application.
References
- Siidra, O. I., et al. (2025). New calcium perrhenates: synthesis and crystal structures of Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O.
- Liberty University. (n.d.). Synthesis and characterization of rhenium complexes. Liberty University.
- Shrestha, S., et al. (2024). Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach.
- BOC Sciences. (n.d.). Pharmaceutical Product Quality Control - Wet Chemistry. BOC Sciences.
- Wang, F., et al. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI.
- Agilent Technologies. (2021). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector. Agilent Technologies.
- Wang, F., et al. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC.
- Lukaszewicz, M., et al. (2022).
- Gassman, P. L., et al. (2014).
- Intertek. (n.d.). Inorganic Analysis. Intertek.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- Al-Ghananeem, A. M. (2023). Quality Control and Quality Assurance in Pharmaceutical Industry.
- Dudkin, B., et al. (2024).
- SimplerQMS. (2024). Best Practices for Quality Control in Pharmaceuticals. SimplerQMS.
- Cube Chemistry. (2024).
- Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate.
- Sriatun, T., et al. (2020). The Effect of Temperature Synthesis on the Purity and Crystallinity of Hydroxyapatite.
- Edwards, H. G. M., et al. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. qualityfwd.com [qualityfwd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. ebatco.com [ebatco.com]
- 10. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inorganic Analysis [intertek.com]
A Comparative Guide to Sodium Perrhenate and Calcium Perrhenate: Properties and Applications
For researchers and professionals in drug development and materials science, the choice of precursor materials is a critical decision that profoundly influences the outcomes of synthesis and application. In the realm of rhenium chemistry, sodium perrhenate (NaReO₄) and calcium perrhenate (Ca(ReO₄)₂) are two common yet distinct sources of the perrhenate anion (ReO₄⁻). This guide provides an in-depth technical comparison of their properties, drawing upon available experimental data and theoretical principles to inform your selection process.
Introduction to Perrhenates
The perrhenate ion, featuring rhenium in its highest +7 oxidation state, is a tetrahedral and stable anion over a wide pH range.[1] Its compounds are pivotal precursors for the synthesis of various rhenium-containing materials, including catalysts and radiopharmaceuticals.[2][3] The choice between different cationic forms of perrhenate, such as the monovalent sodium salt versus the divalent calcium salt, can have significant implications for solubility, thermal stability, and ultimately, the performance of the final product.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the distinct physicochemical properties of sodium perrhenate and this compound is essential for their effective application. The following table summarizes their key characteristics based on available data.
| Property | Sodium Perrhenate (NaReO₄) | This compound (Ca(ReO₄)₂) |
| Molecular Formula | NaReO₄ | Ca(ReO₄)₂ |
| Molar Mass | 273.19 g/mol [4] | 540.49 g/mol [5] |
| Appearance | White crystalline solid[6] | White powder[7] |
| Density | 5.39 g/cm³ at 25 °C[4][6] | Not available |
| Melting Point | 414 °C[6] | Not available |
| Solubility in Water | Highly soluble: 114.0 g/100 mL at 25 °C[6] | Conflicting reports: Stated as "highly insoluble" by some commercial suppliers,[4] yet synthesized in aqueous solution in research, suggesting some degree of solubility.[1] Quantitative data is not readily available. |
| Crystal Structure | Tetragonal[6] | Anhydrous form is a complete structural analog of Sr(ReO₄)₂.[1] |
In-Depth Analysis of Key Differences
Solubility: A Critical Divide
The most significant and practically relevant difference between sodium perrhenate and this compound is their solubility in water. Sodium perrhenate is exceptionally soluble, a characteristic that is highly advantageous for preparing homogeneous catalyst precursor solutions for impregnation methods.[6] This high solubility ensures a uniform distribution of the rhenium species onto a catalyst support, which is a critical factor for achieving high catalytic activity and selectivity.
In contrast, the solubility of this compound is a subject of conflicting information. While some commercial sources describe it as "highly insoluble,"[4] a 2021 study reports the synthesis of single crystals of anhydrous Ca(ReO₄)₂ and a hydrated potassium this compound from solution, which inherently implies at least moderate solubility under the experimental conditions.[1] This discrepancy highlights a critical knowledge gap. For researchers considering this compound, it is imperative to experimentally determine its solubility in the specific solvent system and conditions of their intended application. The lower solubility, if confirmed, could necessitate different catalyst preparation techniques, such as slurry impregnation, which may lead to less uniform metal dispersion compared to the incipient wetness impregnation possible with highly soluble precursors.
Molar Mass and Rhenium Content
This compound has a significantly higher molar mass than sodium perrhenate. Consequently, for a given mass of the precursor, sodium perrhenate offers a higher concentration of rhenium. This can be a crucial factor in optimizing the cost-effectiveness of catalyst synthesis, as rhenium is a precious metal.
Thermal Stability
Application in Catalysis: A Pivotal Role as Precursors
Both sodium and this compound serve as precursors for active rhenium catalysts, which are employed in a variety of organic transformations.[2] The choice of precursor can influence the final catalyst's properties, such as metal dispersion and particle size, which in turn affect its activity and selectivity.
The high solubility of sodium perrhenate makes it an ideal candidate for preparing supported rhenium catalysts via wet impregnation techniques. This method allows for a fine and uniform distribution of the rhenium precursor on the support material.
Given the uncertainty in its solubility, the use of this compound as a catalyst precursor might require alternative preparation methods. If its solubility is low, a slurry impregnation or solid-state mixing approach could be employed. However, these methods may result in larger rhenium oxide particles and a less uniform distribution on the support, potentially leading to lower catalytic performance.
Experimental Protocol: A Proposed Comparative Study
To definitively assess the relative merits of sodium and this compound as catalyst precursors, a direct comparative experimental study is warranted. The following protocol outlines a methodology for preparing and evaluating supported rhenium catalysts from both precursors.
Objective: To compare the catalytic performance of Al₂O₃-supported rhenium catalysts prepared from sodium perrhenate and this compound in a model reaction (e.g., the hydrogenation of a relevant substrate).
Materials:
-
Sodium Perrhenate (NaReO₄)
-
This compound (Ca(ReO₄)₂)
-
Gamma-Alumina (γ-Al₂O₃) support
-
Deionized water
-
Hydrogen gas (high purity)
-
Substrate for catalytic testing (e.g., an unsaturated carbonyl compound)
-
Solvent for catalytic reaction (e.g., isopropanol)
Experimental Workflow:
-
Catalyst Preparation (Target: 1 wt% Re loading):
-
Catalyst A (from NaReO₄):
-
Calculate the mass of NaReO₄ required to achieve a 1 wt% Re loading on a given mass of γ-Al₂O₃.
-
Dissolve the calculated amount of NaReO₄ in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).
-
Add the solution to the γ-Al₂O₃ support dropwise with constant mixing.
-
Age the impregnated support for 12 hours at room temperature.
-
Dry the catalyst at 120 °C for 12 hours.
-
Calcine the catalyst in air at 500 °C for 4 hours.
-
-
Catalyst B (from Ca(ReO₄)₂):
-
Attempt to dissolve the calculated mass of Ca(ReO₄)₂ for 1 wt% Re loading in a volume of deionized water equal to the pore volume of the γ-Al₂O₃.
-
If dissolution is incomplete, prepare a slurry of the Ca(ReO₄)₂ in the same volume of water.
-
Impregnate the γ-Al₂O₃ support with the solution or slurry.
-
Follow the same aging, drying, and calcination steps as for Catalyst A.
-
-
-
Catalyst Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline phases of the rhenium species on the support.
-
Transmission Electron Microscopy (TEM): To visualize the dispersion and particle size of the rhenium species.
-
H₂-Temperature Programmed Reduction (H₂-TPR): To assess the reducibility of the rhenium oxide species.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To confirm the actual rhenium loading.
-
-
Catalytic Performance Evaluation:
-
Perform the hydrogenation of the chosen substrate in a high-pressure batch reactor.
-
Use identical reaction conditions (temperature, pressure, catalyst loading, substrate concentration) for both Catalyst A and Catalyst B.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).
-
Calculate the conversion of the substrate and the selectivity to the desired product for each catalyst.
-
Conclusion and Recommendations
Sodium perrhenate stands out as a well-characterized and highly soluble precursor, making it a reliable choice for the preparation of supported rhenium catalysts via impregnation methods. Its properties are conducive to achieving high metal dispersion, a key factor for catalytic efficiency.
The utility of this compound as a catalyst precursor is less certain due to the conflicting information regarding its solubility. While it may offer an alternative source of rhenium, researchers must first address this critical data gap. If its solubility is indeed low, this will necessitate the development of alternative catalyst preparation strategies and a thorough characterization to understand the resulting catalyst morphology and performance.
For applications where precursor solubility and uniform metal dispersion are paramount, sodium perrhenate is the recommended choice based on current knowledge. Further experimental investigation is required to fully elucidate the potential of this compound in catalysis and other applications.
References
-
Sodium perrhenate. In Wikipedia; 2023. [Link]
-
Perrhenate. In Wikipedia; 2023. [Link]
- Cifuentes, L.; Casas, J. M. Crystallization of sodium perrhenate from NaReO4–H2O–C2H5OH solutions at 298 K. Hydrometallurgy2012, 113-114, 192–194.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ereztech. This compound. [Link]
-
American Elements. This compound. [Link]
-
PubChem. Sodium perrhenate. National Center for Biotechnology Information. [Link]
-
Zaitseva, I. G.; et al. New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. ResearchGate2021 . [Link]
-
Hangzhou Ocean chemical Co.,Ltd. This compound|13768-54-2. [Link]
-
Charkin, D. O.; et al. Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. MDPI2019 . [Link]
- Google Patents.
-
Vedantu. Thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main. [Link]
-
Docslib. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides. [Link]
-
Chemguide. The thermal decomposition of the Group 2 carbonates and nitrates. [Link]
Sources
- 1. US20140322622A1 - Method for Preparing a Supported Ruthenium Catalyst - Google Patents [patents.google.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. ebatco.com [ebatco.com]
- 5. researchgate.net [researchgate.net]
- 6. Parallel comparative studies on composition-dependent peroxidase-like catalytic activity of ultrasmall ferrite nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
